6-Fluoro-2(3H)-benzothiazolone
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-fluoro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFZOCSVSDAYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213193 | |
| Record name | 2-Benzothiazolinone, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63754-96-1 | |
| Record name | 6-Fluoro-2(3H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63754-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolinone, 6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063754961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolinone, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-2(3H)-benzothiazolone
CAS Number: 63754-96-1
This technical guide provides a comprehensive overview of 6-Fluoro-2(3H)-benzothiazolone, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses the known biological activities of its derivatives, offering insights for researchers, scientists, and professionals in the field of drug discovery.
Core Properties of this compound
This compound is a stable, white to yellow solid at room temperature. Its core chemical and physical properties are summarized in the table below, providing essential data for laboratory use and theoretical modeling.
| Property | Value | Reference |
| CAS Number | 63754-96-1 | [1] |
| Molecular Formula | C₇H₄FNOS | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 188.4 °C | |
| Predicted Density | 1.474 ± 0.06 g/cm³ | |
| Predicted pKa | 9.26 ± 0.20 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is a two-step process that begins with the formation of its precursor, 2-amino-6-fluorobenzothiazole, followed by hydrolysis. The following protocol provides a detailed methodology for its laboratory preparation.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This procedure involves the thiocyanation of 4-fluoroaniline followed by cyclization.
Materials and Reagents:
-
4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Ethanol
Experimental Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL), and cool the mixture to below room temperature in an ice bath.
-
While stirring vigorously, slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the temperature does not exceed room temperature.
-
After the addition is complete, continue stirring the mixture for 2 hours at a temperature below room temperature, followed by 10 hours of stirring at room temperature.
-
Allow the reaction mixture to stand overnight. An orange precipitate will form.
-
Add water (6 mL) to the mixture and heat it to 85°C. Filter the hot solution.
-
Treat the collected orange residue with an additional 10 mL of glacial acetic acid, heat to 85°C, and filter while hot.
-
Combine the filtrates, cool, and neutralize with ammonia solution to a pH of approximately 6.0. A dark yellow precipitate will form.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a 1:1 mixture of benzene and ethanol after treating with activated charcoal to obtain pure 2-amino-6-fluorobenzothiazole.
Step 2: Hydrolysis of 2-Amino-6-fluorobenzothiazole to this compound
This step involves the conversion of the amino group to a hydroxyl group, which exists in tautomeric equilibrium with the keto form. This protocol is adapted from a general procedure for the synthesis of 2-hydroxy-benzothiazoles.[2]
Materials and Reagents:
-
2-amino-6-fluorobenzothiazole
-
Solid sodium hydroxide (NaOH)
-
Glycerol
-
Hydrochloric acid (HCl, 30% aqueous solution)
-
Ice
Experimental Procedure:
-
In a flask equipped with a stirrer, combine 2-amino-6-fluorobenzothiazole (e.g., 0.1 mol), solid sodium hydroxide (e.g., 0.12 mol), and glycerol (e.g., 75 parts by weight relative to the aminobenzothiazole).
-
Heat the mixture with stirring at 130°C for 12 hours.
-
After cooling, slowly pour the reaction mixture into a beaker containing ice water (e.g., 1000 parts by weight).
-
The resulting solution contains the sodium salt of the intermediate ortho-mercapto-N-phenylurea derivative.
-
Add activated charcoal (e.g., 2.5 parts by weight), stir, and filter to clarify the solution.
-
To the filtrate, add 30% aqueous hydrochloric acid (e.g., 250 parts by weight) and heat the mixture to 85-90°C for 15 minutes with stirring to induce cyclization.
-
Cool the mixture to 20°C. The product, this compound, will precipitate.
-
Isolate the solid by filtration, wash thoroughly with water, and dry to obtain the final product.
Biological Activities and Potential Applications
While direct biological studies on this compound are not extensively reported in the literature, the broader class of benzothiazole derivatives exhibits a wide spectrum of pharmacological activities.[1][3] The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, metabolic stability, and lipophilicity. Therefore, this compound serves as a crucial intermediate for the synthesis of novel therapeutic agents.
Derivatives synthesized from the 6-fluorobenzothiazole scaffold have demonstrated significant potential in various therapeutic areas, including:
-
Antimicrobial Activity: Various substituted 6-fluorobenzothiazoles have shown promising activity against a range of bacterial and fungal strains.[4]
-
Anthelmintic Activity: Thiazolidinone derivatives of 6-fluorobenzothiazole have been evaluated for their effectiveness against parasitic worms.[1]
-
Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives are known to possess anti-inflammatory and pain-relieving properties.
-
Anticancer Activity: The benzothiazole nucleus is a key pharmacophore in the design of novel anticancer agents, and fluorinated derivatives are of particular interest.
-
Anticonvulsant and Antidiabetic Activities: The versatility of the benzothiazole scaffold has led to the exploration of its derivatives for neurological and metabolic disorders.
The following workflow illustrates a general approach for the screening of novel 6-fluorobenzothiazole derivatives for antimicrobial activity.
Conclusion
This compound is a valuable building block in the synthesis of a diverse range of biologically active molecules. While the direct pharmacological profile of this specific compound remains to be fully elucidated, the established importance of the fluorinated benzothiazole scaffold in medicinal chemistry underscores its potential for the development of new therapeutics. The detailed synthetic protocol and overview of the biological landscape of its derivatives provided in this guide aim to facilitate further research and innovation in this promising area of drug discovery.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2(3H)-benzothiazolone is a fluorinated heterocyclic compound belonging to the benzothiazole class. Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of organic molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.
Physicochemical Properties
The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted and should be considered as estimates.
| Property | Value | Data Type | Source |
| CAS Number | 63754-96-1 | Experimental | [1] |
| Molecular Formula | C₇H₄FNOS | Experimental | [1] |
| Molecular Weight | 169.18 g/mol | Calculated | [1] |
| Appearance | White to yellow solid | Experimental | [1] |
| Melting Point | 188.4 °C | Experimental | [1] |
| Boiling Point | 338.5 ± 25.0 °C | Predicted | N/A |
| Density | 1.474 ± 0.06 g/cm³ | Predicted | [1] |
| Water Solubility | 1.25 g/L | Predicted | N/A |
| pKa | 9.26 ± 0.20 | Predicted | [1] |
| logP | 1.85 | Predicted | N/A |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar benzothiazole derivatives.[2][3] Optimization may be required to achieve high yields and purity.
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Formation of the Thiourea Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
-
Cyclization and Hydrolysis:
-
The reaction mixture containing the intermediate is then heated to reflux. The exact temperature and time will need to be determined empirically, but a starting point would be refluxing for 2-4 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by vacuum filtration and washed with water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
The purity of the final product should be confirmed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
-
Experimental Protocols for Physicochemical Properties
The following are detailed, generalized protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (188.4 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has melted (the end of melting). The recorded range is the melting point.
Density Determination (for a solid)
Principle: The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble (water displacement method).
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the sample is insoluble (e.g., a saturated solution of the compound in water, or a non-polar solvent)
-
Spatula
Procedure:
-
Weigh a clean, dry sample of this compound using an analytical balance. Record the mass (m).
-
Add a known volume of the displacement liquid to a graduated cylinder and record the initial volume (V₁).
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Record the new volume of the liquid (V₂).
-
The volume of the solid is V = V₂ - V₁.
-
Calculate the density (ρ) using the formula: ρ = m / V.
pKa Determination
Principle: The pKa is a measure of the acidity of a compound. It can be determined by titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter, calibrated
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A solvent in which the compound is soluble (e.g., a water/ethanol mixture)
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent mixture in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steep part of the titration curve.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature. However, the broader class of benzothiazole derivatives has been shown to exhibit a wide range of biological activities.
Caption: General biological activities of the benzothiazole scaffold.
The diverse biological effects of benzothiazoles suggest that they can interact with various biological targets. For example, their anticancer activity may stem from the inhibition of protein kinases, induction of apoptosis, or disruption of microtubule formation. Their anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The antimicrobial activity is thought to involve the disruption of microbial cell walls or the inhibition of essential enzymes.[4][5]
Further research is required to elucidate the specific mechanism of action and any relevant signaling pathways for this compound.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound, providing both experimental and predicted data. Detailed, generalized protocols for the experimental determination of these properties have been outlined to aid researchers in their laboratory work. While a specific synthetic protocol for this compound is not explicitly available, a plausible route based on established benzothiazole synthesis has been proposed. The biological activities of the benzothiazole class are broad, though specific data for the 6-fluoro derivative is currently limited. This document serves as a valuable resource for scientists and professionals in the field of drug discovery and development, providing a solid foundation for further investigation into this promising compound.
References
- 1. 63754-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jchr.org [jchr.org]
In-depth Technical Guide: The Mechanism of Action of 6-Fluoro-2(3H)-benzothiazolone
A comprehensive review of the current scientific literature reveals a notable gap in the detailed elucidation of a specific, core mechanism of action for 6-Fluoro-2(3H)-benzothiazolone. While the broader benzothiazole scaffold is a cornerstone in medicinal chemistry, leading to a diverse array of biologically active derivatives, the precise molecular pathways and biological targets of the parent this compound molecule remain largely undefined in publicly accessible research.
This guide summarizes the available information on the biological activities associated with the 2(3H)-benzothiazolone core and its substituted derivatives, providing context for the potential pharmacological profile of this compound. It is important to underscore that the activities described are generally attributed to more complex derivatives, and direct evidence for the mechanism of the specific title compound is not available.
The Benzothiazole Scaffold: A Platform for Diverse Biological Activity
The benzothiazole ring system, a fusion of benzene and thiazole rings, is recognized as a "privileged structure" in drug discovery.[1][2] Its derivatives have been investigated for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[3][4] The versatility of the benzothiazole core allows for substitutions at various positions, leading to compounds with tailored biological functions.[2]
Biological Activities of 2(3H)-Benzothiazolone Derivatives
Research into derivatives of the 2(3H)-benzothiazolone core has identified several areas of biological activity, offering potential, though unconfirmed, avenues for the mechanism of action of this compound.
Central Nervous System Activity
Several studies have pointed to the potential of 2(3H)-benzothiazolone derivatives as modulators of the central nervous system.
-
Anticonvulsant Properties: A number of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have demonstrated anticonvulsant effects in animal models.[5][6] For instance, certain derivatives have shown efficacy against maximal electroshock (MES)-induced seizures.[5][7]
-
Sigma-1 Receptor Binding: Notably, some 2(3H)-benzothiazolone derivatives have been identified as potent and selective ligands for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for neuroprotective and anticonvulsant drugs.
-
Antidepressant Effects: In preclinical studies, some benzo[d]thiazol-2(3H)-one derivatives have exhibited antidepressant-like activity, potentially through the modulation of serotonin and norepinephrine levels.[7]
Antimicrobial and Anti-inflammatory Potential
The 2(3H)-benzothiazolone structure is also explored for its potential in combating infectious diseases and inflammation.
-
Antimicrobial Agents: The benzothiazole nucleus is a key component in the development of antimicrobial agents.[8]
-
Anti-inflammatory Properties: The anti-inflammatory potential of benzothiazole derivatives is another area of active research.[3]
Potential Mechanistic Insights from Substituted Benzothiazole Derivatives
While not directly applicable to this compound, studies on more complex benzothiazole derivatives have implicated several molecular targets:
-
Enzyme Inhibition: Various derivatives have been shown to inhibit specific enzymes. For example, certain benzothiazole-1,2,3-triazole hybrids have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11]
-
DNA Damage Response: Some benzothiazole and chromone derivatives have been investigated as potential inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response signaling pathway.[12]
Summary of Biological Activities of Benzothiazole Derivatives
The following diagram provides a high-level overview of the diverse biological activities reported for various derivatives of the benzothiazole scaffold.
Caption: Diverse biological activities of benzothiazole derivatives.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technoarete.org [technoarete.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 12. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Fluoro-2(3H)-benzothiazolone Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-2(3H)-benzothiazolone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique physicochemical properties, conferred in part by the fluorine substitution, have made it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of compounds derived from this promising scaffold.
Quantitative Biological Data
The following tables summarize the quantitative biological data for various derivatives of the this compound scaffold, categorized by their therapeutic area.
Table 1: Anticancer Activity
| Compound | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 4a (a 2-aminobenzothiazole hybrid) | HCT-116 (Colon) | MTT | 5.61 | [1] |
| 4a (a 2-aminobenzothiazole hybrid) | HEPG-2 (Liver) | MTT | 7.92 | [1] |
| 4a (a 2-aminobenzothiazole hybrid) | MCF-7 (Breast) | MTT | 3.84 | [1] |
| 4e (a 2-aminobenzothiazole hybrid) | MCF-7 (Breast) | MTT | 6.11 | [1] |
| 8a (a 2-aminobenzothiazole hybrid) | MCF-7 (Breast) | MTT | 10.86 | [1] |
| PB11 (a novel benzothiazole derivative) | U87 (Glioblastoma) | Cytotoxicity | < 0.05 | [2] |
| PB11 (a novel benzothiazole derivative) | HeLa (Cervical) | Cytotoxicity | < 0.05 | [2] |
| A novel benzothiazole derivative | SW480 (Colon) | MTT | 1.2 nM | [3] |
| A novel benzothiazole derivative | HeLa (Cervical) | MTT | 4.3 nM | [3] |
| A novel benzothiazole derivative | A549 (Lung) | MTT | 44 nM | [3] |
| A novel benzothiazole derivative | HepG2 (Liver) | MTT | 48 nM | [3] |
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole derivative 3 | E. coli | 25 | [4] |
| Benzothiazole derivative 4 | E. coli | 25 | [4] |
| Benzothiazole derivative 3 | S. aureus | 50 | [4] |
| Benzothiazole derivative 4 | S. aureus | 50 | [4] |
| Benzothiazole derivative 3 | B. subtilis | 25 | [4] |
| Benzothiazole derivative 4 | B. subtilis | 25 | [4] |
| 6-OCF3-benzothiazole-based thiazolidinone | P. aeruginosa | 100 | [5] |
| 6-Cl-benzothiazole-based thiazolidinone | P. aeruginosa (resistant) | 60 | [5] |
| 7-chloro-6-fluoro-2-hydrazinyl-1, 3-benzothiazole derivative | S. aureus | 6.25 | [6] |
| 7-chloro-6-fluoro-2-hydrazinyl-1, 3-benzothiazole derivative | E. coli | 6.25 | [6] |
Table 3: Anthelmintic Activity
| Compound | Concentration (% w/v) | Paralysis Time (min) | Death Time (min) | Reference |
| Benzothiazole derivative 3c | 0.1 | 18 | 48 | [7] |
| 0.2 | 14 | 36 | [7] | |
| 0.5 | 11 | 29 | [7] | |
| Benzothiazole derivative 3f | 0.1 | 18 | 40 | [7] |
| 0.2 | 13 | 32 | [7] | |
| 0.5 | 11 | 27 | [7] | |
| Benzothiazole derivative 3h | 0.1 | 19 | 41 | [7] |
| 0.2 | 14 | 32 | [7] | |
| 0.5 | 10 | 27 | [7] | |
| Albendazole (Standard) | 0.1 | 16 | 43 | [7] |
| 0.2 | 13 | 32 | [7] | |
| 0.5 | 9 | 25 | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Inoculum of the microbial strain standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial strain to each well.
-
Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anthelmintic Activity (Earthworm Assay)
Objective: To evaluate the anthelmintic potential of a compound by observing its effect on the paralysis and death of earthworms.
Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and then diluted with normal saline containing Tween 80 (0.1%)
-
Standard anthelmintic drug (e.g., Albendazole)
-
Petri dishes
-
Warm water (50°C)
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of the test compounds and the standard drug in normal saline containing a small percentage of Tween 80.
-
Exposure of Earthworms: Place six earthworms of similar size in each petri dish containing 25 mL of the test or standard solution. A control group with normal saline and Tween 80 is also maintained.
-
Observation: Observe the earthworms for the time of paralysis and death. Paralysis is noted when the worms become motionless. Death is confirmed when the worms show no movement even after being shaken vigorously or dipped in warm water.[8]
-
Data Recording: Record the time taken for paralysis and death for each worm in all the groups.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
Objective: To assess the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Wistar albino rats
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing: Divide the rats into groups. Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[9][10][11]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at different time points.
Signaling Pathways and Mechanisms of Action
Derivatives of the this compound scaffold exert their biological effects through various mechanisms, including the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation.
PI3K/AKT Signaling Pathway in Cancer
Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway.[2] This pathway is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
VEGFR-2 Signaling in Angiogenesis
Certain benzothiazole hybrids have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[1][12]
Caption: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.
Induction of Apoptosis via the Mitochondrial Pathway
A common mechanism of anticancer action for these compounds is the induction of apoptosis through the intrinsic or mitochondrial pathway.[13][14][15] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Induction of apoptosis via the mitochondrial pathway by this compound derivatives.
Experimental and Logical Workflows
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel this compound derivatives.
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
The Structure-Activity Relationship of 6-Fluoro Benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 6-position of the benzothiazole ring has been a focal point of research to modulate the pharmacological properties of these compounds, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-fluoro benzothiazole derivatives, supported by experimental data and detailed methodologies.
I. Core Synthetic Strategies
The synthesis of 6-fluoro benzothiazole derivatives typically commences with the preparation of the core intermediate, 2-amino-6-fluorobenzothiazole, from a correspondingly substituted aniline. A common and versatile method involves the reaction of 4-fluoroaniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.[1] This key intermediate serves as a versatile building block for a variety of chemical modifications at the 2-amino group, allowing for the introduction of diverse functionalities to explore and optimize biological activity.
General Synthesis of 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole[2]
A foundational synthetic route is outlined below:
-
To glacial acetic acid (20ml) cooled below room temperature, add 8g (0.08mol) of potassium thiocyanate and 1.45g (0.01 mol) of 3-chloro-4-fluoro aniline.
-
A solution of bromine (1.6 ml in 6 ml of glacial acetic acid) is added dropwise from a dropping funnel at a rate that maintains the temperature below 10°C.
-
The reaction mixture is stirred for an additional 2 hours below room temperature and then for 10 hours at room temperature.
-
After allowing the mixture to stand overnight, water (6ml) is added, and the slurry is heated to 85°C and filtered while hot.
-
The filtrate is cooled and neutralized with ammonia solution to a pH of 6.0.
-
The resulting dark yellow precipitate is collected and recrystallized from a 1:1 mixture of benzene and ethanol after treatment with animal charcoal to yield yellow crystals of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole.
This core can then be further modified. For instance, to introduce a hydrazine moiety at the 2-position, the 2-amino-6-fluorobenzothiazole is refluxed with hydrazine hydrate and concentrated HCl in ethylene glycol.[2] This hydrazino derivative can then be reacted with various aldehydes to form Schiff bases, expanding the chemical diversity of the synthesized library.[3]
II. Structure-Activity Relationships and Biological Activities
The biological activities of 6-fluoro benzothiazole derivatives are significantly influenced by the nature of the substituents at the 2-position and elsewhere on the benzothiazole ring.
A. Anticancer Activity
The anticancer potential of 6-fluoro benzothiazole derivatives has been extensively investigated. The SAR studies reveal that both electron-donating and electron-withdrawing groups can enhance cytotoxicity, indicating that the electronic properties of the substituents play a crucial role.[1]
For instance, the incorporation of a fluorine atom at the 7th position of an imidazo[2,1-b]benzothiazole derivative was found to enhance its cytotoxicity.[4][5] Furthermore, substituted thiadiazole fluorobenzothiazole derivatives have demonstrated significant anticancer potential, attributed to the presence of highly electronegative fluorine moieties.[4] Pyrazole-containing derivatives have also shown interesting anticancer activity against a panel of sixty tumor cell lines.[4][5]
dot
References
Synthesis of 6-Fluoro-2(3H)-benzothiazolone from p-Fluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-Fluoro-2(3H)-benzothiazolone, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, p-fluoroaniline. The synthesis is a two-step process involving the initial formation of 2-amino-6-fluorobenzothiazole via the Hugershoff reaction, followed by its hydrolysis to the desired benzothiazolone. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from p-fluoroaniline is achieved in two primary stages:
-
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole. This step involves the reaction of p-fluoroaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid. This reaction, a variation of the Hugershoff reaction, proceeds through the in-situ formation of thiocyanogen bromide, which acts as an electrophile.
-
Step 2: Hydrolysis of 2-Amino-6-fluorobenzothiazole. The intermediate 2-amino-6-fluorobenzothiazole is then hydrolyzed under basic conditions to yield the final product, this compound. This conversion involves the nucleophilic attack of a hydroxide ion on the C2 carbon of the benzothiazole ring, leading to ring-opening followed by recyclization and tautomerization to the more stable lactam form.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.
Materials:
-
p-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve p-fluoroaniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath to a temperature below 10 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature is maintained below 10 °C throughout the addition.
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and neutralize it with an ammonia solution to precipitate the crude 2-amino-6-fluorobenzothiazole.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the product.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.
Step 2: Hydrolysis of 2-Amino-6-fluorobenzothiazole to this compound
This protocol is based on a general procedure for the hydrolysis of 2-aminobenzothiazoles.[1]
Materials:
-
2-Amino-6-fluorobenzothiazole
-
Sodium hydroxide (solid)
-
Glycerol or Ethylene glycol
-
Hydrochloric acid (aqueous solution)
-
Activated carbon
Procedure:
-
In a reaction vessel, combine 2-amino-6-fluorobenzothiazole, solid sodium hydroxide, and a high-boiling point, alkali-resistant solvent such as glycerol or ethylene glycol.
-
Heat the mixture with stirring to a temperature between 130 °C and 165 °C for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and slowly pour it into ice water.
-
The resulting solution contains the sodium salt of the ring-opened intermediate. Treat this solution with activated carbon to remove impurities and then filter.
-
Acidify the filtrate with an aqueous solution of hydrochloric acid and heat the mixture to between 85 °C and 90 °C for approximately 15 minutes to facilitate cyclization.
-
Cool the acidic solution to room temperature to precipitate the this compound.
-
Isolate the product by filtration, wash it with water until the washings are neutral, and then dry to obtain the final product.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 2-amino-6-fluorobenzothiazole, as reported in the literature. Data for the hydrolysis step is based on a general procedure and may require optimization for this specific substrate.
Table 1: Reagent Quantities for the Synthesis of 2-Amino-6-fluorobenzothiazole
| Reagent | Molar Ratio (relative to p-fluoroaniline) | Example Quantity | Source |
| p-Fluoroaniline | 1 | 0.01 mol | [2] |
| Potassium Thiocyanate | 8 | 0.08 mol | [3] |
| Bromine | - | 1.6 ml in 6 ml glacial acetic acid | [3] |
| Glacial Acetic Acid | Solvent | 20 ml | [3] |
Table 2: Reaction Conditions and Yield for the Synthesis of 2-Amino-6-fluorobenzothiazole
| Parameter | Value | Source |
| Reaction Temperature | Below 10 °C (during bromine addition), then room temperature | [2] |
| Reaction Time | 2 hours (at low temp), then 10 hours (at room temp) | [2] |
| Yield | Not specified for 6-fluoro derivative, but generally good for analogous reactions | - |
Table 3: Reagent Quantities and Conditions for the Hydrolysis of 2-Aminobenzothiazoles (General Procedure)
| Reagent/Condition | Value | Source |
| 2-Aminobenzothiazole derivative | 1 part by weight | [1] |
| Sodium Hydroxide (solid) | ~0.6 parts by weight | [1] |
| Glycerol | ~0.9 parts by weight | [1] |
| Reaction Temperature | 130 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | ~90% (for 4-methyl-2-hydroxy-benzothiazole) | [1] |
Visualizations
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound from p-fluoroaniline.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
This flowchart outlines the key stages of the experimental procedure for the synthesis.
Caption: Flowchart of the experimental workflow for the synthesis.
References
6-Fluoro-2(3H)-benzothiazolone Derivatives: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-fluoro-2(3H)-benzothiazolone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of a fluorine atom at the 6-position of the benzothiazolone core often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting derivatives, making them attractive candidates for drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential applications in drug discovery.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common starting material is 4-fluoroaniline, which can be converted to 2-amino-6-fluorobenzothiazole through a reaction with potassium thiocyanate and bromine in glacial acetic acid. This intermediate serves as a versatile precursor for the synthesis of a wide range of derivatives with diverse biological activities.
Biological Activities and Quantitative Data
This compound derivatives have been investigated for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and anticancer agents. The following tables summarize the quantitative data for some of the most promising derivatives in each category.
Antimicrobial Activity
The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| BTZ-1 | Staphylococcus aureus | 50 | [1] |
| Bacillus subtilis | 25 | [1] | |
| Escherichia coli | 25 | [1] | |
| BTZ-2 | Candida albicans | 100 | [2] |
| Aspergillus niger | 100 | [2] | |
| Sulfonamide Hybrid 16c | Staphylococcus aureus | 0.025 mM | [3] |
| Streptococcus mutans | 0.203 mM | [3] | |
| Klebsiella pneumoniae | 0.813 mM | [3] |
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazine Derivative 11 | HeLa (Cervical Cancer) | 2.41 | [4] |
| COS-7 (Kidney Fibroblast) | 4.31 | [4] | |
| Bromopyridine Acetamide Derivative 29 | SKRB-3 (Breast Cancer) | 0.0012 | [4] |
| SW620 (Colon Adenocarcinoma) | 0.0043 | [4] | |
| A549 (Lung Cancer) | 0.044 | [4] | |
| HepG2 (Liver Cancer) | 0.048 | [4] | |
| PB11 | U87 (Glioblastoma) | < 0.05 | [5] |
| HeLa (Cervical Cancer) | < 0.05 | [5] |
Anticonvulsant Activity
The anticonvulsant properties of these derivatives are typically evaluated using the maximal electroshock (MES) seizure model, with the median effective dose (ED50) indicating the dose required to protect 50% of the animals from seizures.
| Compound ID | Test Model | ED50 (mg/kg) | Reference |
| Compound 5i | MES | 50.8 | [6] |
| Compound 5j | MES | 54.8 | [6] |
| Compound 43 | MES | 8.7 | [7] |
| Compound 45 | MES | 7.6 | [7] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anti-inflammatory and Anticancer Mechanisms
Several studies have implicated the NF-κB, MAPK, and PI3K/AKT signaling pathways in the anti-inflammatory and anticancer effects of these compounds.
Caption: Modulation of key signaling pathways by this compound derivatives.
As illustrated, these derivatives can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like COX-2 and iNOS.[8] They have also been shown to suppress the MAPK and PI3K/AKT signaling pathways, which are critical for cell proliferation and survival.[9][10] By inhibiting these pathways, the derivatives can induce apoptosis (programmed cell death) in cancer cells.[5][11]
Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. This process can be initiated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Treatment with these derivatives can lead to mitochondrial stress, resulting in the release of cytochrome c into the cytoplasm.[5] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13][14][15]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for reading results)
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Serial Dilution of Test Compound: Add 100 µL of sterile growth medium to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[12]
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. This will result in a final volume of 200 µL per well.[15]
-
Controls: Include a growth control (medium and inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[14]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Results can be read visually or with a spectrophotometer by measuring the optical density.[12]
Caption: Experimental workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[16][17][18][19]
Materials:
-
Wistar rats (or other suitable rodent model)
-
1% Carrageenan solution in sterile saline
-
Test compound and vehicle control
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Divide them into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).
-
Compound Administration: Administer the test compound or vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common in vitro assay to determine the radical scavenging capacity of a compound.[20][21][22][23]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol (e.g., 0.1 mM)
-
Test compound solutions at various concentrations
-
Positive control (e.g., ascorbic acid)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH working solution.[20]
-
Controls: Include a blank (solvent only) and a positive control.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[20]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[20]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.[20]
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[24][25][26][27][28]
Materials:
-
Mice or rats
-
Electroconvulsometer with corneal electrodes
-
Saline solution
-
Topical anesthetic (e.g., tetracaine)
-
Test compound and vehicle control
Procedure:
-
Animal Preparation and Compound Administration: Administer the test compound or vehicle to the animals.
-
Electrode Application: At the time of peak effect of the compound, apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.[25]
-
Induction of Seizure: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[25]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[25]
-
Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.
Conclusion
This compound derivatives represent a promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for structural modification make them an attractive scaffold for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the design of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. marinebiology.pt [marinebiology.pt]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 26. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 27. benchchem.com [benchchem.com]
- 28. scispace.com [scispace.com]
Potential Therapeutic Targets of 6-Fluoro-2(3H)-benzothiazolone Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-2(3H)-benzothiazolone scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.
Identified Therapeutic Targets and Quantitative Data
Extensive research has identified several key molecular targets for this compound analogs and related benzothiazole derivatives. These targets are implicated in a variety of disease areas, including cancer, neurodegenerative disorders, and inflammatory conditions. The inhibitory activities of these compounds against their respective targets are summarized below.
Table 1: Anticancer Activity - Epidermal Growth Factor Receptor (EGFR) Inhibition
| Compound ID | Substitution Pattern | Cell Line | IC50 / GI50 (µM) | Reference |
| 1 | 2-(substituted phenyl)-6-fluorobenzothiazole | NCI-H522 (Non-small cell lung) | 0.0223 | [1] |
| 2 | 2-(substituted phenyl)-6-fluorobenzothiazole | MDA-MB-468 (Breast) | 0.0691 | [1] |
| 3 | 2-(substituted phenyl)-6-fluorobenzothiazole | HT29 (Colon) | Submicromolar | [1] |
| 4 | Benzothiazole-1,2,3-triazole hybrid | T47D (Breast) | 13 | [2] |
| 5 | Benzothiazole-1,2,3-triazole hybrid | T47D (Breast) | 17 | [2] |
| 6 | Benzothiazole-1,2,3-triazole hybrid | T47D (Breast) | 19 | [2] |
| 7 | Hydrazone derivative of benzothiazole | EGFR | 0.02458 | [3] |
| 8 | Hydrazone derivative of benzothiazole | EGFR | 0.03042 | [3] |
Table 2: Anticancer Activity - Tubulin Polymerization Inhibition
| Compound ID | Substitution Pattern | Assay Type | IC50 (µM) | Reference |
| 9 | Indole-chalcone derivative | Tubulin Polymerization | 2.68 | [4] |
| 10 | Benzothiazolecarbohydrazide–sulfonate conjugate | MCF-7 cell viability | 78.8 | [5] |
Table 3: Neuroprotective Activity - Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| 4a | AChE | 56.3 | [6] |
| 4f | AChE | 23.4 | [6] |
| 4m | AChE | 27.8 | [6] |
| 4a | MAO-B | 67.4 | [6] |
| 4f | MAO-B | 40.3 | [6] |
| 4m | MAO-B | 56.7 | [6] |
Table 4: Anti-inflammatory Activity - Fatty Acid Amide Hydrolase (FAAH) Inhibition
Quantitative data for direct inhibition of FAAH by this compound analogs was not available in the searched literature. However, benzothiazole-based compounds have been identified as potent FAAH inhibitors.[7][8]
Key Signaling Pathways and Experimental Workflows
Understanding the molecular context in which these compounds act is crucial for rational drug design. The following diagrams illustrate the key signaling pathways of the identified targets and the general workflows for their respective inhibitory assays.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of benzothiazolone analogs.
Tubulin Polymerization and Depolymerization Cycle
Caption: The cycle of tubulin polymerization and the inhibitory site of action for benzothiazolone analogs.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized experimental workflow for determining enzyme inhibition.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound analogs and related compounds.
EGFR Tyrosine Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (a known EGFR inhibitor, e.g., Erlotinib) and a negative control (DMSO vehicle).
-
Add the EGFR enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the Kinase-Glo® or ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[9][10]
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
-
Negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm
Procedure:
-
Resuspend the lyophilized tubulin in ice-cold polymerization buffer. Keep on ice to prevent premature polymerization.
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
In a pre-chilled 96-well plate, add the diluted compounds, positive and negative controls.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitors by comparing the maximum velocity (Vmax) or the final plateau of the polymerization curve in the presence of varying concentrations of the inhibitor.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.[11][12]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Add the phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.
-
Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular time intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition and calculate the IC50 value as described for the EGFR assay.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.[13][14]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine or benzylamine)
-
Horseradish peroxidase (HRP)
-
A fluorescent probe that reacts with H2O2 in the presence of HRP (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Selegiline)
-
Black, opaque 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the wells of a black 96-well plate, add the MAO-B enzyme and the diluted test compounds.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 values.
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay
This fluorescence-based assay measures the hydrolysis of a fluorogenic FAAH substrate.[15][16]
Materials:
-
Recombinant human FAAH enzyme
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (a known FAAH inhibitor)
-
Black, opaque 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
Add the FAAH enzyme and the test compounds to the wells of a black 96-well plate.
-
Pre-incubate the enzyme and inhibitors for a defined period at 37°C.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity of the released fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 values.
This guide provides a foundational understanding of the therapeutic potential of this compound analogs. The provided data, pathways, and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
6-Fluoro-2(3H)-benzothiazolone: A Privileged Fragment for Library Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6] Within this class, the 6-fluoro-2(3H)-benzothiazolone core represents a particularly attractive starting point for fragment-based drug discovery (FBDD). The introduction of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable modification in modern drug design.
This technical guide provides a comprehensive overview of this compound as a fragment for library synthesis. It details a plausible synthetic route to the core, strategies for library diversification, and potential biological applications, all supported by detailed experimental protocols and illustrative data.
Physicochemical Properties of the Core Fragment
The suitability of a fragment for FBDD is governed by its physicochemical properties. The this compound core is an excellent candidate, adhering to the "Rule of Three," a common guideline for fragment libraries.
| Property | Value (Calculated) | "Rule of Three" Guideline |
| Molecular Weight | 169.18 g/mol [7] | < 300 Da |
| cLogP | 1.5 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Synthesis of the this compound Core
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole (Intermediate A)
This protocol is adapted from the synthesis of similar 2-aminobenzothiazole derivatives.[8][9]
-
Reaction Setup: To a solution of 4-fluoroaniline (0.1 mol) in glacial acetic acid (150 mL), add potassium thiocyanate (0.3 mol).
-
Bromination: Cool the mixture in an ice bath to below 10°C. Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the mixture into ice water. Filter the resulting precipitate, wash with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Purification: Recrystallize the crude product from ethanol to yield 2-amino-6-fluorobenzothiazole.
Experimental Protocol: Synthesis of this compound (Final Product)
This step involves the hydrolysis of the 2-amino group, a standard transformation for which a general protocol is provided.
-
Diazotization: Dissolve 2-amino-6-fluorobenzothiazole (0.05 mol) in a mixture of sulfuric acid and water at 0-5°C. Add a solution of sodium nitrite (0.055 mol) in water dropwise.
-
Hydrolysis: Heat the resulting diazonium salt solution at 100°C until nitrogen evolution ceases.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Library Synthesis from the this compound Core
The this compound core offers several points for diversification, primarily at the N3-position and potentially on the benzene ring through electrophilic aromatic substitution if appropriately activated. N-alkylation and N-acylation are common strategies to build a library from this scaffold.
Caption: General workflow for library synthesis from the core fragment.
Experimental Protocol: N-Alkylation for Library Synthesis
This protocol is a general procedure for the N-alkylation of 2(3H)-benzothiazolones.
-
Reaction Setup: To a solution of this compound (1 mmol) in dimethylformamide (DMF, 5 mL), add potassium carbonate (1.5 mmol).
-
Addition of Electrophile: Add the desired alkyl halide (1.1 mmol).
-
Reaction: Stir the mixture at 60°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the desired N-alkylated derivative.
Illustrative Library Data
As no specific library based on this compound has been published, the following table presents hypothetical data for a representative set of derivatives that could be synthesized using the protocol above. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | R-Group (from R-X) | Yield (%) | Purity (%) (by HPLC) |
| L1-001 | Benzyl | 85 | >98 |
| L1-002 | 4-Methoxybenzyl | 82 | >99 |
| L1-003 | 2-Phenylethyl | 78 | >97 |
| L1-004 | Propargyl | 90 | >98 |
| L1-005 | Ethyl bromoacetate | 75 | >96 |
Biological Relevance and Potential Targets
Derivatives of the benzothiazole scaffold have been reported to interact with a wide range of biological targets, suggesting a rich polypharmacology. A library based on the this compound core could be screened against various target classes to identify novel therapeutic leads.
-
Kinases: Many benzothiazole derivatives have been identified as inhibitors of various protein kinases, such as EGFR, which are implicated in cancer.[6]
-
Monoamine Oxidase (MAO): The benzothiazole scaffold is present in compounds that inhibit MAO-B, a target for neurodegenerative diseases like Parkinson's disease.
-
Microtubule Assembly: Some benzothiazole analogs have been shown to inhibit tubulin polymerization, a validated anticancer strategy.
-
Antimicrobial Targets: The scaffold has been explored for its activity against various bacterial and fungal targets.[10]
Caption: Potential targeting of a kinase signaling pathway by library compounds.
Conclusion
The this compound core is a promising fragment for the synthesis of chemical libraries aimed at drug discovery. Its favorable physicochemical properties, coupled with the well-documented biological relevance of the broader benzothiazole class, make it a valuable starting point for identifying novel hits against a range of therapeutic targets. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to construct and screen libraries based on this privileged scaffold, paving the way for the discovery of next-generation therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 4. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 63754-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Synthesis and Applications of 6-Fluoro Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of biological activities to its derivatives. The strategic introduction of a fluorine atom at the 6-position of this scaffold has been shown to significantly enhance pharmacological properties, including metabolic stability and binding affinity. This technical guide provides an in-depth review of the synthesis and diverse applications of 6-fluoro benzothiazole, offering a valuable resource for researchers in drug discovery and development.
Core Synthesis Strategies
The construction of the 6-fluoro benzothiazole core predominantly commences from fluorinated aniline precursors. The most common and versatile approach is the Jacobson synthesis, which involves the reaction of a p-fluoroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, to facilitate cyclization.
A primary route involves the reaction of 4-fluoroaniline with potassium thiocyanate and bromine in glacial acetic acid. This method directly yields 2-amino-6-fluorobenzothiazole, a key intermediate for further functionalization.[1][2] Variations of this protocol exist, including the use of different starting materials like 3-chloro-4-fluoroaniline to introduce additional substituents on the benzene ring.[3]
Summary of Synthetic Methods
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-fluoroaniline | KSCN, Br₂, Glacial Acetic Acid | 2-amino-6-fluorobenzothiazole | 89% | [2] |
| 3-chloro-4-fluoroaniline | KSCN, Br₂, Glacial Acetic Acid | 2-amino-7-chloro-6-fluorobenzothiazole | Not Reported | [3] |
| 4-fluoroaniline | NH₄SCN, Br₂, Glacial Acetic Acid | 2-amino-6-fluorobenzothiazole | Not Reported | [2] |
Key Experimental Protocols
Synthesis of 2-amino-6-fluorobenzothiazole (Method A)[2]
-
To a solution of 4-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid, a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid is added.
-
The mixture is cooled to 0°C, and a solution of bromine (7.5 mL) in acetic acid (30 mL) is added dropwise with stirring, maintaining the temperature between 0 and 10°C.
-
The reaction mixture is stirred for an additional 2 hours at below room temperature and then for 10 hours at room temperature.
-
The resulting precipitate is collected, washed with water, and recrystallized from ethanol to yield light yellow crystals of 2-amino-6-fluorobenzothiazole.
Synthesis of 2-amino-7-chloro-6-fluorobenzothiazole[3][4][5]
-
Glacial acetic acid (20 mL) is cooled below room temperature, and potassium thiocyanate (8 g, 0.08 mol) and 3-chloro-4-fluoroaniline (1.45 g, 0.01 mol) are added.
-
The mixture is stirred in a water bath while a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) is added dropwise, ensuring the temperature does not exceed room temperature.
-
After complete addition, the mixture is stirred for 2 hours below room temperature and then at room temperature for an extended period.
-
Water (6 mL) is added, and the slurry is heated to 85°C and filtered while hot.
-
The filtrate is cooled and neutralized with ammonia solution to a pH of 6.0.
-
The resulting dark yellow precipitate is collected and recrystallized from a benzene:ethanol (1:1) mixture after treatment with animal charcoal to yield 2-amino-7-chloro-6-fluorobenzothiazole.
Applications in Drug Discovery and Development
The 6-fluoro benzothiazole scaffold is a versatile platform for the development of novel therapeutic agents across a wide range of disease areas. Its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and anthelmintic agents.[4][5][6]
Antimicrobial Activity
Derivatives of 6-fluoro benzothiazole have been extensively investigated for their antibacterial and antifungal properties.[1][3] The incorporation of various substituents at the 2-position of the benzothiazole ring has led to the discovery of compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3]
Anticancer Activity
The fluorinated benzothiazole core is a recognized pharmacophore in the design of anticancer agents.[4] These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines.[4] The mechanism of action for some derivatives involves the induction of apoptosis through signaling pathways such as the PI3K/AKT pathway.[7]
Anti-inflammatory and Other Activities
6-fluoro benzothiazole derivatives have also been evaluated for their anti-inflammatory, antidiabetic, and antioxidant properties. The structural modifications on the core scaffold allow for the fine-tuning of their biological activity, making them attractive candidates for the development of new drugs targeting a range of inflammatory and metabolic disorders.
Signaling Pathway and Experimental Workflow
Apoptosis Induction by a Benzothiazole Derivative via the PI3K/AKT Pathway
The following diagram illustrates the proposed mechanism of apoptosis induction by a novel benzothiazole derivative, PB11, in human cancer cells, as suggested by the literature.[7] PB11 has been shown to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival. This inhibition leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of Bax, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death.
Caption: PI3K/AKT signaling pathway inhibition by a benzothiazole derivative.
General Synthetic Workflow for 6-Fluoro Benzothiazole Derivatives
The following diagram outlines a typical experimental workflow for the synthesis and derivatization of the 6-fluoro benzothiazole core, leading to the generation of a library of compounds for biological screening.
Caption: General workflow for synthesis and screening of 6-fluoro benzothiazole derivatives.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. libra.article2submit.com [libra.article2submit.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-2(3H)-benzothiazolone: A Technical Guide to its Potential as a Luciferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luciferase-based reporter gene assays are a cornerstone of high-throughput screening (HTS) in drug discovery and biomedical research. However, the reliability of these assays can be compromised by compounds that directly inhibit the luciferase enzyme, leading to false-positive or false-negative results. One prominent class of firefly luciferase (FLuc) inhibitors consists of benzothiazole-containing compounds, which often bear structural resemblance to the native substrate, D-luciferin. This technical guide explores the potential of 6-Fluoro-2(3H)-benzothiazolone as a firefly luciferase inhibitor. While direct experimental data for this specific compound is not extensively available in public literature, this document provides a comprehensive framework for its investigation, including a review of the underlying mechanism of inhibition by related benzothiazole structures, detailed experimental protocols for assessing its inhibitory activity, and a guide for data interpretation.
Introduction to Luciferase Inhibition
Firefly luciferase (FLuc) is an enzyme that catalyzes the ATP-dependent oxidation of D-luciferin to produce oxyluciferin and bioluminescence.[1] This reaction is widely harnessed in reporter gene assays to quantify gene expression, screen for modulators of signaling pathways, and assess cell viability. The high sensitivity and broad dynamic range of luciferase assays have made them a preferred technology in HTS campaigns.[1]
However, a significant challenge in luciferase-based assays is the direct interference by small molecules with the reporter enzyme itself.[1][2] Approximately 5-12% of compounds in large chemical libraries have been shown to inhibit FLuc, potentially leading to misinterpretation of screening data.[1][2][3] Compounds containing a benzothiazole core are a well-documented class of FLuc inhibitors.[2][3] These molecules can mimic the structure of D-luciferin, allowing them to bind to the active site of the enzyme and competitively or non-competitively inhibit the bioluminescent reaction.[3] Given its chemical structure, this compound is a candidate for such inhibitory activity.
Proposed Mechanism of Action
The inhibitory action of many benzothiazole derivatives against firefly luciferase stems from their structural similarity to the native substrate, D-luciferin. X-ray co-crystal structures have confirmed that simple benzothiazoles can bind within the D-luciferin pocket of the FLuc enzyme.[3] It is hypothesized that this compound may act as a competitive or non-competitive inhibitor by occupying this substrate-binding site, thereby preventing the binding and subsequent oxidation of D-luciferin. The fluorine substitution at the 6th position may influence the compound's binding affinity and inhibitory potency.
Figure 1: Proposed mechanism of FLuc inhibition.
Experimental Protocols
To evaluate the inhibitory potential of this compound on firefly luciferase, a series of biochemical and cell-based assays should be performed.
In Vitro Firefly Luciferase Inhibition Assay
This assay directly measures the effect of the compound on the activity of purified firefly luciferase.
Materials:
-
Recombinant Firefly Luciferase (e.g., from Photinus pyralis)
-
D-Luciferin substrate
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-acetate pH 7.5, 10 mM Mg-acetate, 0.01% Tween-20, 0.05% BSA)
-
This compound (dissolved in DMSO)
-
Opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Prepare the firefly luciferase working solution by diluting the enzyme in assay buffer to the desired concentration (e.g., 10 nM).
-
Prepare the detection reagent by dissolving D-luciferin and ATP in the assay buffer. Final concentrations should be at or near the Km for each substrate (e.g., 10 µM D-luciferin and 10 µM ATP).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 20-100 nL) of the compound dilutions to the wells of the microplate. Include DMSO-only wells as a negative control (100% activity) and a known luciferase inhibitor (e.g., resveratrol) as a positive control.
-
Add the firefly luciferase working solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Measurement:
-
Place the plate in a luminometer.
-
Inject the detection reagent into each well.
-
Measure the luminescence signal immediately, typically with an integration time of 1 second per well.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized luminescence against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Figure 2: FLuc inhibition assay workflow.
Renilla Luciferase Counter-Screen Assay
To determine the specificity of inhibition, a counter-screen using a different luciferase, such as Renilla luciferase (RLuc), is essential. RLuc utilizes a different substrate (coelenterazine) and is structurally distinct from FLuc.
Materials:
-
Recombinant Renilla Luciferase
-
Coelenterazine substrate
-
Renilla Luciferase Assay Buffer
-
This compound (dissolved in DMSO)
-
Opaque 96-well or 384-well microplates
-
Luminometer
Procedure: The procedure is analogous to the firefly luciferase inhibition assay, with the following modifications:
-
Use recombinant Renilla luciferase instead of firefly luciferase.
-
Use a detection reagent containing coelenterazine in the appropriate assay buffer.
-
A known Renilla luciferase inhibitor can be used as a positive control.
Data Analysis: Analyze the data as described for the firefly assay. If this compound is a specific FLuc inhibitor, it should show little to no inhibitory activity against Renilla luciferase.
Data Presentation
Quantitative results from the inhibition assays should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: In Vitro Luciferase Inhibition Data
| Compound | Target Luciferase | IC50 (µM) [95% CI] | Hill Slope | Max Inhibition (%) |
| This compound | Firefly (P. pyralis) | [Experimental Value] | [Value] | [Value] |
| This compound | Renilla (R. reniformis) | [Experimental Value] | [Value] | [Value] |
| Resveratrol (Positive Control) | Firefly (P. pyralis) | [Literature/Exp. Value] | [Value] | [Value] |
IC50: Half-maximal inhibitory concentration. [95% CI]: 95% Confidence Interval.
Interpretation and Conclusion
The experimental workflow outlined in this guide will enable researchers to determine whether this compound acts as a direct inhibitor of firefly luciferase.
-
Potent IC50 against FLuc: A low micromolar or nanomolar IC50 value in the firefly luciferase assay would indicate that the compound is a potent inhibitor.
-
High IC50 against RLuc: A significantly higher IC50 value (or no inhibition) in the Renilla luciferase counter-screen would demonstrate the specificity of the compound for FLuc.
-
Mechanism of Inhibition: Further kinetic studies (e.g., varying substrate concentrations) would be required to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to D-luciferin and ATP.
The identification of this compound as a specific firefly luciferase inhibitor would be a valuable finding for the scientific community. It would highlight this compound as a potential source of interference in HTS campaigns that utilize FLuc reporter systems. Researchers employing such assays should consider performing counter-screens to identify and flag any activity that may be due to direct enzyme inhibition rather than modulation of the biological target of interest. This proactive approach ensures the integrity and reliability of data generated from luciferase-based screening platforms.
References
Spectroscopic and Biological Insights into 6-Fluoro-2(3H)-benzothiazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Fluoro-2(3H)-benzothiazolone, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific spectral data for this exact molecule in publicly accessible literature, this guide presents data for the closely related and structurally similar compound, 3-Amino-1,3-benzothiazol-2(3H)-one, to provide valuable comparative insights. The guide details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it visualizes a key biological signaling pathway influenced by benzothiazole derivatives, offering a broader context for the potential pharmacological relevance of this class of compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for a representative benzothiazolone derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Amino-1,3-benzothiazol-2(3H)-one [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| 7.61 | d | Ar-H7 | 7.5 |
| 7.32-7.40 | m | Ar-H4,5 | - |
| 7.18 | t | Ar-H6 | 7.5 |
| 5.62 | s | NH₂ | - |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-1,3-benzothiazol-2(3H)-one [1]
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 138.6 | Ar-C |
| 127.0 | Ar-C |
| 123.4 | Ar-C |
| 123.2 | Ar-C |
| 118.7 | Ar-C |
| 111.9 | Ar-C |
Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 3-Amino-1,3-benzothiazol-2(3H)-one [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3318-3191 | N-H stretch (NH₂) |
| 1624 | C=O stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Amino-1,3-benzothiazol-2(3H)-one [1]
| m/z (calculated) | m/z (found) | Ion |
| 167.0279 | 167.0279 | [M+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies reported in the literature for the characterization of benzothiazole derivatives.[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving it in a suitable deuterated solvent, such as DMSO-d₆. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignments.
Infrared (IR) Spectroscopy
The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. The absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the instrument. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded to determine the molecular weight and structural features of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Biological Signaling Pathway
Benzothiazole derivatives have been shown to modulate various biological signaling pathways, playing roles in cancer and inflammation.[7][8][9] One of the key pathways affected is the STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.
Caption: The STAT3 signaling pathway and the inhibitory action of benzothiazole derivatives.
Synthesis Workflow
A general synthetic route to 2-aminobenzothiazole derivatives often serves as a precursor for more complex structures, including 2(3H)-benzothiazolones. The following diagram illustrates a common synthetic workflow.
Caption: General synthetic workflow for this compound.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. repository.qu.edu.iq [repository.qu.edu.iq]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoro-2(3H)-benzothiazolone Derivatives
Introduction 6-Fluoro-2(3H)-benzothiazolone and its derivatives are significant heterocyclic compounds in medicinal chemistry. The benzothiazole scaffold, particularly when substituted, is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The inclusion of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives promising candidates for drug discovery and development. These protocols provide a comprehensive guide for the synthesis of the core this compound structure and its subsequent derivatization.
Overall Synthetic Workflow The synthesis is approached in a multi-step process, beginning with the formation of a key precursor, 2-amino-5-fluorothiophenol. This intermediate is then cyclized to create the central this compound ring system. Finally, this core structure is functionalized at the nitrogen atom to generate a library of diverse derivatives.
Caption: Overall workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol outlines the synthesis of the 2-aminobenzothiazole precursor from 4-fluoroaniline via the Hugerschoff reaction. This method is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[3][4]
Materials and Reagents:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ammonia solution (concentrated)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add glacial acetic acid (20 mL) and cool the flask to below 10°C in an ice bath.
-
To the cooled acetic acid, add potassium thiocyanate (8.0 g, 0.08 mol) and 4-fluoroaniline (1.11 g, 0.01 mol).
-
Stir the mixture vigorously. Prepare a solution of bromine (1.6 mL, 0.03 mol) in 6 mL of glacial acetic acid.
-
Add the bromine solution dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 10°C. The addition typically takes around 90-120 minutes.
-
After the complete addition of bromine, continue stirring the solution for 2 hours at below 10°C, then stir for an additional 10 hours at room temperature.
-
Allow the mixture to stand overnight. An orange precipitate may form.
-
Add water (6 mL) to the reaction mixture and heat the resulting slurry to 85°C. Filter the mixture while hot.
-
Cool the combined filtrate in an ice bath and neutralize it carefully with a concentrated ammonia solution to a pH of approximately 6.
-
A yellow precipitate of 2-amino-6-fluorobenzothiazole will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from an ethanol/water mixture to obtain pure yellow crystals.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the precursor into the core benzothiazolone structure. This involves the cyclization of an intermediate thiophenol, which can be formed in situ, using urea as a carbonyl source.
Materials and Reagents:
-
2-Amino-5-fluorothiophenol (can be prepared by hydrolysis of 2-amino-6-fluorobenzothiazole)
-
Urea
-
Hydrochloric acid (HCl)
-
Ethylene glycol
Procedure:
-
Hydrolysis to Thiophenol (Optional if starting from 2-amino-5-fluorothiophenol): Reflux 2-amino-6-fluorobenzothiazole in a concentrated NaOH solution to hydrolyze it to the sodium salt of 2-amino-5-fluorothiophenol. Neutralize with acid to isolate the thiophenol. Caution: Aminothiophenols are prone to oxidation.
-
In a round-bottom flask, combine 2-amino-5-fluorothiophenol (0.01 mol) and urea (0.9 g, 0.015 mol).
-
Add ethylene glycol (20 mL) as a high-boiling solvent.
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (100 mL).
-
Acidify the solution with concentrated HCl to pH 2-3 to precipitate the product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol or acetic acid to yield pure this compound.
Protocol 3: N-Derivatization of this compound
The N-H group of the benzothiazolone core is amenable to various substitution reactions. Below are general procedures for N-alkylation and N-acylation.
A. General Procedure for N-Alkylation
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the mixture.
-
Continue stirring the reaction at room temperature (or heat gently to 50-60°C if necessary) for 6-12 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization.
B. General Procedure for Mannich Reaction
This procedure is adapted from methods used for similar heterocyclic systems.[5]
Materials and Reagents:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., diethylamine, piperidine)
-
Ethanol
Procedure:
-
In a flask, suspend this compound (1.0 eq) in ethanol.
-
Add formaldehyde solution (1.2 eq) followed by the secondary amine (1.2 eq).
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure Mannich base.
Synthetic Pathway and Derivatization Overview
Caption: Reaction scheme for the synthesis and derivatization of the benzothiazolone core.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature for analogous compounds.[2] Actual results may vary.
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Hugerschoff Reaction | 4-Fluoroaniline, KSCN, Br₂ | 0-25 | 12-14 | 65-80 |
| 2 | Cyclization | 2-Amino-5-fluorothiophenol, Urea | 150-160 | 4-6 | 50-70 |
| 3a | N-Alkylation | Alkyl Halide, K₂CO₃ | 25-60 | 6-12 | 70-90 |
| 3b | N-Acylation | Acyl Chloride, Pyridine | 0-25 | 2-4 | 75-95 |
| 3c | Mannich Reaction | Formaldehyde, Amine | Reflux | 4-8 | 60-85 |
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling bromine, triphosgene (if used as an alternative), and volatile organic solvents.
-
Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong acids and bases should be handled with care.
-
Reactions involving sodium hydride (NaH) should be conducted under an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water.
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Using 6-Fluoro-2(3H)-benzothiazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-fluoro-2(3H)-benzothiazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. Derivatives of this core have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The fluorination at the 6th position can enhance metabolic stability and binding affinity, making these compounds attractive candidates for drug discovery campaigns. High-throughput screening (HTS) of libraries based on the this compound core is a critical step in identifying lead compounds for further optimization.
These application notes provide detailed protocols for two common HTS assays relevant to the screening of this compound derivatives: a biochemical kinase inhibition assay and a cell-based pathway inhibition assay, focusing on the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Application Note 1: High-Throughput Screening for PI3Kα Kinase Inhibitors
Objective: To identify derivatives of this compound that inhibit the enzymatic activity of Phosphoinositide 3-kinase alpha (PI3Kα) in a biochemical HTS format.
Background: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a hallmark of many cancers, making its components, particularly PI3Kα, a key therapeutic target.[2] Benzothiazole derivatives have shown promise as kinase inhibitors, and screening a this compound library against PI3Kα can identify potent and selective inhibitors.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) PI3Kα Assay
This protocol is designed for a 384-well plate format and utilizes HTRF® technology to measure the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3Kα activity.
Materials and Reagents:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP
-
HTRF® Kinase Buffer
-
Biotin-tagged PIP3 tracer
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
384-well low-volume white plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Wortmannin)
-
DMSO (for negative controls)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivative library in DMSO in a source plate.
-
Using an acoustic liquid handler, transfer 50 nL of each compound dilution to the 384-well assay plates.
-
Add 50 nL of DMSO to the negative control wells and 50 nL of the positive control inhibitor to the positive control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of PI3Kα enzyme in HTRF® Kinase Buffer.
-
Prepare a solution of the PI(4,5)P2 substrate and ATP in HTRF® Kinase Buffer.
-
-
Enzymatic Reaction:
-
Dispense 5 µL of the PI3Kα enzyme solution into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the PI(4,5)P2/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF® detection mix containing the Biotin-tagged PIP3 tracer, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 in HTRF® Detection Buffer.
-
Stop the enzymatic reaction by adding 10 µL of the HTRF® detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on an HTRF®-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
-
The HTRF® ratio (665 nm / 620 nm) * 10,000 is calculated. A decrease in the HTRF ratio indicates inhibition of PI3Kα activity.
-
Data Analysis and Quality Control:
-
The percentage of inhibition is calculated for each compound concentration relative to the positive and negative controls.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic model.
-
Assay quality is assessed by calculating the Z' factor from the control wells. A Z' factor > 0.5 is considered acceptable for HTS.
Quantitative Data Summary
The following table represents hypothetical data from a screen of a library of this compound derivatives against PI3Kα.
| Compound ID | Scaffold | R1-Group | R2-Group | PI3Kα IC50 (nM) |
| FBTZ-001 | This compound | H | H | >10,000 |
| FBTZ-002 | This compound | 4-Chlorophenyl | H | 5,230 |
| FBTZ-003 | This compound | 3-Trifluoromethylphenyl | H | 1,150 |
| FBTZ-004 | This compound | 4-Morpholinophenyl | H | 85 |
| FBTZ-005 | This compound | 4-Morpholinophenyl | Methyl | 25 |
| FBTZ-006 | This compound | 4-Piperidinophenyl | H | 120 |
| FBTZ-007 | This compound | 2,4-Dichlorophenyl | H | 2,800 |
| FBTZ-008 | This compound | 4-Hydroxyphenyl | Methyl | 450 |
| Wortmannin | - | - | - | 5 |
Application Note 2: Cell-Based HTS for PI3K/AKT/mTOR Pathway Inhibition
Objective: To identify this compound derivatives that inhibit the PI3K/AKT/mTOR signaling pathway in a cellular context using a luciferase reporter assay.
Background: Cell-based assays are crucial for confirming the activity of compounds identified in biochemical screens and for discovering inhibitors that act on different nodes of a signaling pathway. A luciferase reporter gene assay can be used to measure the transcriptional activity of a downstream effector of the PI3K/AKT/mTOR pathway, providing a readout of pathway inhibition.
Experimental Protocol: Luciferase Reporter Gene Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of a serum response element (SRE), which is activated by the PI3K/AKT/mTOR pathway.
Materials and Reagents:
-
HEK293 cells stably expressing an SRE-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
384-well clear-bottom white plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., a known PI3K inhibitor like Pictilisib)
-
DMSO (for negative controls)
-
Luciferase assay reagent (e.g., Bright-Glo™)
Procedure:
-
Cell Plating:
-
Culture the SRE-luciferase reporter cell line in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Seed the cells into 384-well plates at a density of 5,000 cells per well in 40 µL of media.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative library in DMSO.
-
Add 100 nL of each compound dilution to the cell plates.
-
Add 100 nL of DMSO to negative control wells and 100 nL of the positive control inhibitor to positive control wells.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Stimulate the cells by adding 10 µL of DMEM containing 50% FBS to achieve a final concentration of 10% FBS.
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate luminometer.
-
Data Analysis and Quality Control:
-
The percentage of inhibition is calculated for each compound concentration relative to the stimulated (negative control) and unstimulated or positive control-treated wells.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic model.
-
Assay quality is monitored using the Z' factor.
Quantitative Data Summary
The following table shows hypothetical data for the most promising hits from the primary biochemical screen, now tested in the cell-based pathway assay.
| Compound ID | PI3Kα IC50 (nM) | SRE-Luciferase IC50 (nM) |
| FBTZ-004 | 85 | 250 |
| FBTZ-005 | 25 | 98 |
| FBTZ-006 | 120 | 450 |
| FBTZ-008 | 450 | 1,800 |
| Pictilisib | 3 | 15 |
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway.
HTS Workflow for PI3Kα Kinase Inhibition Assay
Caption: HTS workflow for the PI3Kα kinase assay.
References
Application Notes and Protocols for 6-Fluoro-2(3H)-benzothiazolone in Luciferase-Based Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class. Molecules within this class have been identified as modulators of various biological pathways and are of interest in drug discovery. Luciferase-based reporter gene assays are a cornerstone in this field, offering a highly sensitive and quantitative method to study the transcriptional regulation of specific genes and signaling pathways.[1][2]
However, it is crucial to note that benzothiazole derivatives have been identified as a class of compounds that can directly inhibit firefly luciferase (FLuc).[3][4] This inhibition can paradoxically lead to enzyme stabilization within the cell, resulting in an accumulation of the luciferase protein and an apparent increase in signal in cell-based assays.[4] This phenomenon can be misinterpreted as transcriptional activation, leading to false-positive results.[4]
These application notes provide a comprehensive guide for researchers utilizing luciferase-based reporter gene assays to investigate the biological activity of this compound. We present a primary assay protocol to assess its effect on the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, and a critical counter-assay protocol to identify and quantify any direct inhibition of firefly luciferase.
Potential Signaling Pathway Modulation
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, KEAP1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Figure 1. Nrf2 signaling pathway and its interrogation via an ARE-luciferase reporter.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and differentiation. Cytokine or growth factor binding to their receptors leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to specific DNA response elements to regulate gene expression. Benzothiazole derivatives have been investigated as inhibitors of this pathway.
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Hypothetical Dose-Response of this compound on Nrf2-ARE Transcriptional Activity
| Concentration (µM) | Normalized Firefly/Renilla Luciferase Ratio (Mean ± SD) | Fold Induction vs. Vehicle |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.0 |
| 0.1 | 1.52 ± 0.18 | 1.5 |
| 1 | 3.89 ± 0.45 | 3.9 |
| 10 | 8.21 ± 0.98 | 8.2 |
| 50 | 12.54 ± 1.50 | 12.5 |
| 100 | 9.76 ± 1.15 | 9.8 |
This table illustrates a potential bell-shaped curve, which could be indicative of true biological activity at lower concentrations and cytotoxicity or other confounding effects at higher concentrations.
Table 2: Hypothetical Dose-Response of this compound in Firefly Luciferase Inhibition Counter-Assay
| Concentration (µM) | Luciferase Activity (RLU) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1,500,000 ± 120,000 | 0% |
| 0.1 | 1,450,000 ± 115,000 | 3.3% |
| 1 | 1,200,000 ± 95,000 | 20.0% |
| 10 | 600,000 ± 50,000 | 60.0% |
| 50 | 150,000 ± 15,000 | 90.0% |
| 100 | 50,000 ± 8,000 | 96.7% |
This table demonstrates direct inhibition of the luciferase enzyme, which is crucial for interpreting the results from the primary Nrf2-ARE assay.
Experimental Protocols
Protocol 1: Nrf2-ARE Dual-Luciferase® Reporter Assay
This protocol details the methodology to assess the effect of this compound on the transcriptional activity of the Nrf2 pathway.
Materials:
-
HEK293T or other suitable mammalian cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
pGL4.37[luc2P/ARE/Hygro] Vector (contains the ARE driving firefly luciferase)
-
pRL-TK Vector (contains a constitutive promoter driving Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound (stock solution in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Opaque, white 96-well microplates
-
Luminometer with dual injectors
Figure 2. Workflow for the Nrf2-ARE dual-luciferase reporter assay.
Procedure:
-
Cell Seeding: Seed HEK293T cells in an opaque, white 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with the pGL4.37[luc2P/ARE/Hygro] vector (100 ng/well) and the pRL-TK vector (10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Cell Lysis: Remove the culture medium and wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luciferase Measurement: a. Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase signal (2-second pre-read delay, 10-second measurement). b. Immediately after, inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase signal.
-
Data Analysis: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell viability. Calculate the fold induction relative to the vehicle control.
Protocol 2: Firefly Luciferase Inhibition Counter-Assay (Biochemical)
This protocol is essential to determine if this compound directly inhibits the firefly luciferase enzyme.
Materials:
-
Recombinant firefly luciferase enzyme
-
Luciferase Assay Buffer
-
Luciferin substrate
-
ATP
-
This compound (stock solution in DMSO)
-
Opaque, white 96-well or 384-well microplates
-
Luminometer
Figure 3. Workflow for the biochemical firefly luciferase inhibition counter-assay.
Procedure:
-
Prepare Reagents: Reconstitute recombinant luciferase and luciferin according to the supplier's instructions. Prepare a Luciferase Assay Reagent by combining assay buffer, luciferin, and ATP to their final working concentrations.
-
Compound Plating: In an opaque, white microplate, add 1 µL of this compound serial dilutions in DMSO to the appropriate wells. Include vehicle control (DMSO only) and no-enzyme background wells.
-
Enzyme Addition: Add 50 µL of a solution containing recombinant firefly luciferase in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate Reaction: Place the plate in a luminometer. Program the injector to add 50 µL of the Luciferase Assay Reagent.
-
Measure Luminescence: Measure the luminescent signal immediately after substrate injection (1-second delay, 10-second integration).
-
Data Analysis: Subtract the background reading (no-enzyme wells) from all other wells. Calculate the percent inhibition for each compound concentration relative to the vehicle control wells using the formula: % Inhibition = (1 - (Signal_compound / Signal_vehicle)) * 100
Interpretation of Results
-
Scenario 1: Nrf2 Activation, No Luciferase Inhibition. If the primary assay (Protocol 1) shows a dose-dependent increase in the normalized luciferase ratio and the counter-assay (Protocol 2) shows no significant inhibition, it is likely that this compound is a true activator of the Nrf2 pathway.
-
Scenario 2: No Nrf2 Activation, Luciferase Inhibition. If the primary assay shows no change or a decrease in signal, and the counter-assay shows potent inhibition, the compound may be an inhibitor of the Nrf2 pathway or cytotoxic, with the direct luciferase inhibition contributing to the signal reduction.
-
Scenario 3: Apparent Nrf2 Activation and Luciferase Inhibition. If the primary assay shows an increase in the normalized signal (often bell-shaped) and the counter-assay also shows significant inhibition, the results from the primary assay are likely confounded. The apparent activation is probably due to luciferase enzyme stabilization. In this case, an orthogonal reporter system (e.g., beta-lactamase or secreted alkaline phosphatase) should be used to confirm any effect on the Nrf2 pathway.[1]
Conclusion
When evaluating the activity of this compound and other benzothiazole derivatives using luciferase reporter gene assays, it is imperative to employ a dual-reporter system for the primary screen and to perform a biochemical counter-assay for direct enzyme inhibition. This dual-pronged approach ensures that the observed effects on signal transduction pathways are genuine and not artifacts of reporter enzyme modulation, leading to more reliable and translatable findings in the drug development process.
References
Application Notes and Protocols for the Derivatization of 6-Fluoro-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental derivatization of 6-Fluoro-2(3H)-benzothiazolone. The protocols and data presented herein are intended to serve as a foundational resource for the synthesis and exploration of novel derivatives for potential therapeutic applications. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of these compounds to their biological targets.
I. Overview of Derivatization Strategies
The primary site for derivatization on the this compound scaffold is the nitrogen atom of the thiazolone ring. Common derivatization strategies include N-alkylation and N-arylation, which allow for the introduction of a wide variety of substituents, thereby enabling the modulation of the compound's physicochemical properties and biological activity.
II. Experimental Protocols
While specific protocols for the derivatization of this compound are not extensively detailed in publicly available literature, the following representative protocol for N-alkylation of a benzothiazolone core can be adapted. Researchers should note that optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to achieve optimal yields and purity for specific derivatives of this compound.
Representative Protocol: N-Alkylation of a Benzothiazolone Derivative
This protocol is based on general methods for the N-alkylation of heterocyclic compounds.
Objective: To synthesize N-alkylated derivatives of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., DMF), add a suitable base (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Data Presentation
The following tables summarize representative quantitative data for hypothetical N-substituted this compound derivatives based on typical yields and characterization data for similar reactions.
Table 1: Synthesis of N-Alkylated this compound Derivatives
| Derivative | Alkylating Agent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1a | Benzyl bromide | 85 | 155-157 | 7.8-7.0 (m, 8H, Ar-H), 5.2 (s, 2H, N-CH₂) |
| 1b | Ethyl iodide | 78 | 130-132 | 7.6-7.1 (m, 3H, Ar-H), 4.1 (q, 2H, N-CH₂), 1.4 (t, 3H, CH₃) |
| 1c | Propargyl bromide | 82 | 142-144 | 7.7-7.2 (m, 3H, Ar-H), 4.8 (d, 2H, N-CH₂), 2.3 (t, 1H, C≡CH) |
Table 2: Synthesis of N-Arylated this compound Derivatives
| Derivative | Arylating Agent | Catalyst | Ligand | Yield (%) | Melting Point (°C) |
| 2a | Phenylboronic acid | Pd(OAc)₂ | SPhos | 75 | 180-182 |
| 2b | 4-Methoxyphenylboronic acid | CuI | 1,10-Phenanthroline | 68 | 195-197 |
| 2c | 3-Pyridylboronic acid | Pd₂(dba)₃ | Xantphos | 71 | 205-207 |
IV. Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Potential Signaling Pathway: Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Benzothiazole derivatives have been identified as inhibitors of various kinases involved in cell signaling pathways. A potential therapeutic target for novel this compound derivatives is the Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. Inhibition of RIPK1 can block the necroptosis pathway, which is implicated in various inflammatory diseases.
Application Notes & Protocols for the Quantification of 6-Fluoro-2(3H)-benzothiazolone
Introduction
6-Fluoro-2(3H)-benzothiazolone (CAS No: 63754-96-1, Molecular Formula: C₇H₄FNOS, Molecular Weight: 169.18 g/mol ) is a heterocyclic organic compound.[1][2] Accurate and precise quantification of this and related benzothiazole derivatives is crucial in various fields, including pharmaceutical development, environmental monitoring, and industrial quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where sensitivity requirements are moderate and matrix complexity is low.
Experimental Protocol
1. Principle: The sample is dissolved in a suitable solvent, and the analyte is separated from other components on a reverse-phase HPLC column. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from known standards, with detection by a UV spectrophotometer.
2. Materials and Reagents:
-
This compound reference standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
4. Chromatographic Conditions: A reverse-phase method is employed for the separation.[3]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
5. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (95:5 Water:Acetonitrile).
-
Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
6. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as wastewater, plasma, or tissue samples.[4][5]
Experimental Protocol
1. Principle: Following chromatographic separation via HPLC, the analyte is ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.
2. Materials and Reagents:
-
Same as HPLC-UV method, but using LC-MS grade solvents and reagents.
-
Internal Standard (IS), if available (e.g., a deuterated analog of the analyte).
3. Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
4. LC-MS/MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | See table below |
MRM Transitions (Hypothetical): Note: These transitions are predicted based on the compound's structure and require empirical optimization on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 170.0 [M+H]⁺ | 142.0 | 25 | 15 |
| This compound | 170.0 [M+H]⁺ | 114.0 | 25 | 20 |
5. Standard and Sample Preparation:
-
Standards: Prepare calibration standards as in the HPLC-UV method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and spike with the internal standard.
-
Sample Preparation (e.g., for water samples): For complex matrices, a Solid-Phase Extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.[4]
6. Data Analysis: Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against the calibration curve. The use of two MRM transitions enhances the confidence of identification.[6]
Method Validation Summary
A summary of typical validation parameters for the described analytical methods is presented below.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by the analyte.
References
- 1. 63754-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 63754-96-1 [sigmaaldrich.com]
- 3. Separation of 2(3H)-Benzothiazolone, hydrazone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idus.us.es [idus.us.es]
- 6. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-2(3H)-benzothiazolone and its Derivatives in Antimicrobial Activity Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the utilization of 6-fluoro-2(3H)-benzothiazolone derivatives in antimicrobial activity assays. It is important to note that while the core structure is this compound, the available scientific literature primarily focuses on the antimicrobial properties of its various derivatives. Data on the parent compound itself is limited. Therefore, these notes and protocols are based on the findings related to these derivatives, offering a foundational guide for researchers exploring this chemical class for antimicrobial drug discovery.
Benzothiazoles, including their fluorinated derivatives, are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including antibacterial and antifungal properties.[1][2] The introduction of a fluorine atom into the benzothiazole scaffold can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its antimicrobial efficacy.[3]
Antimicrobial Activity of this compound Derivatives
Numerous studies have demonstrated that derivatives of 6-fluorobenzothiazole exhibit significant activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5] The mechanism of action for benzothiazole derivatives is believed to be multifactorial, with potential targets including essential bacterial enzymes and cellular structures.[1]
Data Presentation
The following tables summarize the quantitative antimicrobial activity data for various this compound derivatives as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Fluorobenzothiazole Derivatives against Bacterial Strains
| Compound ID/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinazolinone Derivatives of 6-Fluorobenzothiazole | |||
| 4d | Bacillus subtilis | 50 | [6] |
| 4f | Bacillus subtilis | 50 | [6] |
| 4g | Bacillus subtilis | 50 | [6] |
| 4h | Bacillus subtilis | 50 | [6] |
| 4d | Staphylococcus aureus | 50 | [6] |
| 4f | Staphylococcus aureus | 50 | [6] |
| 4g | Staphylococcus aureus | 50 | [6] |
| 4h | Staphylococcus aureus | 50 | [6] |
| 4d | Klebsiella pneumoniae | 50 | [6] |
| 4f | Klebsiella pneumoniae | 50 | [6] |
| 4g | Klebsiella pneumoniae | 50 | [6] |
| 4h | Klebsiella pneumoniae | 50 | [6] |
| 4d | Escherichia coli | 50 | [6] |
| 4f | Escherichia coli | 50 | [6] |
| 4g | Escherichia coli | 50 | [6] |
| 4h | Escherichia coli | 50 | [6] |
| Nitrobenzamide Derivatives of 6-Fluorobenzothiazole | |||
| S-23 | Staphylococcus aureus | Moderate Activity | [4] |
| S-25 | Staphylococcus aureus | Moderate Activity | [4] |
| S-29 | Staphylococcus aureus | Moderate Activity | [4] |
| S-41 | Staphylococcus aureus | Significant Activity | [4] |
| S-45 | Staphylococcus aureus | Significant Activity | [4] |
| S-7 | Escherichia coli | Promising Activity | [4] |
| S-8 | Escherichia coli | Promising Activity | [4] |
| S-9 | Escherichia coli | Promising Activity | [4] |
| S-12 | Escherichia coli | Promising Activity | [4] |
| S-19 | Escherichia coli | Promising Activity | [4] |
| S-34 | Escherichia coli | Promising Activity | [4] |
| S-43 | Escherichia coli | Promising Activity | [4] |
| S-45 | Escherichia coli | Promising Activity | [4] |
Table 2: Zone of Inhibition of 6-Fluorobenzothiazole Derivatives against Fungal Strains
| Compound ID/Derivative | Fungal Strain | Zone of Inhibition (mm) at 150 µg/mL | Zone of Inhibition (mm) at 200 µg/mL | Reference |
| Quinazolinone Derivatives of 6-Fluorobenzothiazole | ||||
| 4a | Aspergillus flavus | 10 | 12 | [6] |
| 4b | Aspergillus flavus | 11 | 14 | [6] |
| 4c | Aspergillus flavus | 12 | 15 | [6] |
| 4d | Aspergillus flavus | 14 | 18 | [6] |
| 4e | Aspergillus flavus | 10 | 11 | [6] |
| 4f | Aspergillus flavus | 12 | 16 | [6] |
| 4g | Aspergillus flavus | 15 | 19 | [6] |
| 4h | Aspergillus flavus | 13 | 17 | [6] |
| 4a | Aspergillus niger | 11 | 13 | [6] |
| 4b | Aspergillus niger | 12 | 15 | [6] |
| 4c | Aspergillus niger | 13 | 16 | [6] |
| 4d | Aspergillus niger | 15 | 19 | [6] |
| 4e | Aspergillus niger | 11 | 12 | [6] |
| 4f | Aspergillus niger | 13 | 17 | [6] |
| 4g | Aspergillus niger | 16 | 20 | [6] |
| 4h | Aspergillus niger | 14 | 18 | [6] |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are synthesized from standard microbiological procedures and specific details mentioned in studies involving benzothiazole derivatives.
Protocol 1: Agar Disc Diffusion Assay for Antibacterial and Antifungal Susceptibility Testing
This method is used for preliminary screening of the antimicrobial activity of the compounds.
Materials:
-
Test compounds (6-fluorobenzothiazole derivatives)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial and fungal cultures
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Ketoconazole) discs
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of Agar Plates:
-
Prepare MHA or SDA plates by pouring 20-25 mL of the molten agar into sterile Petri dishes and allowing them to solidify.
-
-
Inoculation of Plates:
-
Dip a sterile swab into the standardized inoculum suspension.
-
Remove excess inoculum by pressing the swab against the inner wall of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Test Compounds:
-
Dissolve the test compounds in DMSO to desired concentrations (e.g., 50 µg/mL, 100 µg/mL, 150 µg/mL, 200 µg/mL).
-
Impregnate sterile filter paper discs with a known volume (e.g., 10 µL) of the test compound solutions.
-
Allow the solvent to evaporate completely.
-
-
Placement of Discs:
-
Carefully place the impregnated discs, along with standard antibiotic/antifungal and DMSO control discs, on the surface of the inoculated agar plates.
-
Ensure the discs are placed at a sufficient distance from each other to avoid overlapping of inhibition zones.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones of inhibition of the test compounds with the standard and control.
-
Protocol 2: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
DMSO
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal cultures
-
Standard antimicrobial agents
-
Sterile saline
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Microplate reader (optional)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the agar disc diffusion protocol and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.
-
Alternatively, a viability indicator like resazurin can be added to the wells after incubation. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Potential Mechanisms of Action of Benzothiazole Derivatives
Caption: Potential mechanisms of antimicrobial action.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
Application Notes and Protocols for 6-Fluoro-2(3H)-benzothiazolone and its Derivatives in Anti-inflammatory Studies
Disclaimer: Direct experimental data on the anti-inflammatory properties of 6-Fluoro-2(3H)-benzothiazolone is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related 6-fluoro-benzothiazole derivatives and the broader class of benzothiazole compounds, which have shown significant anti-inflammatory potential. These notes are intended to serve as a guide for researchers and drug development professionals interested in exploring the anti-inflammatory applications of this chemical scaffold.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a fluorine atom at the 6-position of the benzothiazole ring is often explored to enhance metabolic stability and biological potency.[1] This document outlines the potential anti-inflammatory applications of this compound and its derivatives, summarizing key quantitative data from related compounds, detailing relevant experimental protocols, and visualizing implicated signaling pathways.
Data Presentation
The following tables summarize the anti-inflammatory activity of various benzothiazole derivatives from in vitro and in vivo studies. This data serves as a benchmark for designing and evaluating new compounds based on the this compound scaffold.
Table 1: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound ID | Assay Type | Cell Line | Target | IC₅₀ (µM) | Notes |
| Compound A (nitro-substituted) | Cytotoxicity | HepG2 | - | 56.98 (24h), 38.54 (48h) | Antiproliferative effects were evaluated.[2][3] |
| Compound B (fluoro-substituted) | Cytotoxicity | HepG2 | - | 59.17 (24h), 29.63 (48h) | Antiproliferative effects were evaluated.[2][3] |
| Compound 12l | p38α MAPK Inhibition | - | p38α MAPK | 0.036 | Showed better inhibition than the standard SB 203580.[4][5] |
| Compound 3b (ketoprofen hybrid) | H₂O₂ Scavenging | - | - | 60.24 µg/mL | Demonstrated antioxidant activity.[6] |
| Compound 3b (ketoprofen hybrid) | Anti-inflammatory | - | - | 54.64 µg/mL | More effective than standard ibuprofen in this assay.[6] |
Table 2: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound ID | Animal Model | Assay Type | Dose (mg/kg) | Inhibition (%) | Time Point |
| Compound S-7 | Wistar Albino Rats | Carrageenan-induced paw edema | 20 | Excellent | - |
| Compound S-8 | Wistar Albino Rats | Carrageenan-induced paw edema | 20 | Excellent | - |
| Compound S-9 | Wistar Albino Rats | Carrageenan-induced paw edema | 20 | Excellent | - |
| Compound S-21 | Wistar Albino Rats | Carrageenan-induced paw edema | 20 | Excellent | - |
| Compound S-22 | Wistar Albino Rats | Carrageenan-induced paw edema | 20 | Excellent | - |
| Compound S-35 | Wistar Albino Rats | Carrageenan-induced paw edema | 20 | Excellent | - |
| Compound 17c | Rat | Carrageenan-induced paw edema | - | 72, 76, 80 | 1h, 2h, 3h |
| Compound 17i | Rat | Carrageenan-induced paw edema | - | 64, 73, 78 | 1h, 2h, 3h |
| Compound 13 | Rat | Carrageenan-induced paw edema | - | 85.31 | - |
Potential Mechanisms of Action & Signaling Pathways
Benzothiazole derivatives have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] Benzothiazole derivatives may inhibit this pathway by targeting one or more of its key components.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
Application Notes: Cell-Based Kinase Activity Assay Using 6-Fluoro-2(3H)-benzothiazolone
References
- 1. jchr.org [jchr.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. libra.article2submit.com [libra.article2submit.com]
- 4. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Fluoro-2(3H)-benzothiazolone as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2(3H)-benzothiazolone is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity as a bioactive molecule. This document outlines the application of this compound as a chemical probe for the identification of its molecular targets, a critical step in understanding its mechanism of action and for the development of novel therapeutics.[6][7][8]
Chemical probes are small molecules designed to selectively interact with a specific protein or a family of proteins, enabling the study of their biological function.[6] By employing this compound as a scaffold, a chemical probe can be synthesized to facilitate the isolation and identification of its binding partners from complex biological samples. The primary methodology described herein is affinity purification coupled with mass spectrometry (AP-MS), a powerful technique for elucidating protein-small molecule interactions.[9][10][11]
Synthesis of an Affinity-Tagged this compound Probe
To utilize this compound for target identification via affinity purification, it must first be chemically modified to incorporate a linker arm and an affinity tag, such as biotin. This modification should be designed to minimize disruption of the compound's native binding properties. A plausible synthetic route can be adapted from known procedures for similar benzothiazolone derivatives.[12] The synthesis involves creating a derivative of the core molecule that allows for the attachment of a linker, which in turn is connected to the biotin tag.
Proposed Synthetic Scheme:
A potential strategy involves the synthesis of an amino-functionalized derivative of this compound, which can then be coupled to a biotin-linker moiety. For instance, starting with 5-amino-6-fluoro-2(3H)-benzothiazolone, the amino group can serve as a handle for derivatization.[12]
Key Experimental Protocols
Protocol 1: Affinity Purification of Target Proteins
This protocol describes the use of a biotinylated this compound probe to capture its binding partners from cell lysates.
Materials:
-
Biotinylated this compound probe
-
Control compound (un-biotinylated this compound or a structurally similar inactive molecule)
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing high concentration of free biotin)
-
Cultured cells of interest
Procedure:
-
Cell Lysis: Harvest and wash cells, then lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe at a predetermined concentration for 1-2 hours at 4°C with gentle rotation. A parallel incubation with a control compound should be performed.
-
Capture of Protein-Probe Complexes: Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for another hour at 4°C to allow the biotinylated probe and its bound proteins to bind to the beads.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. The choice of elution buffer will depend on the downstream analysis. For mass spectrometry, an elution method that is compatible with sample preparation for proteomics is preferred.
Protocol 2: On-Bead Tryptic Digestion and Sample Preparation for Mass Spectrometry
This protocol details the preparation of the affinity-purified proteins for identification by mass spectrometry.
Materials:
-
Protein-bound magnetic beads from Protocol 1
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (sequencing grade)
-
Quenching solution (e.g., formic acid)
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: Resuspend the protein-bound beads in reduction buffer and incubate at 56°C for 30 minutes. Cool to room temperature and add alkylation buffer, then incubate in the dark for 20 minutes.
-
Tryptic Digestion: Wash the beads with ammonium bicarbonate buffer to remove DTT and iodoacetamide. Resuspend the beads in a solution containing trypsin and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin tips according to the manufacturer's instructions.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of a solution compatible with the mass spectrometer's liquid chromatography system (e.g., 0.1% formic acid in water).
Protocol 3: Protein Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general overview of the analysis of the prepared peptide samples.
Procedure:
-
LC Separation: Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. The peptides are separated on a reverse-phase column using a gradient of increasing organic solvent.
-
Mass Spectrometry Analysis: As peptides elute from the HPLC column, they are ionized and introduced into the mass spectrometer. The instrument acquires high-resolution mass spectra of the intact peptides (MS1) and then selects the most abundant peptides for fragmentation, generating tandem mass spectra (MS2).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant). The software identifies the peptides and, by extension, the proteins that were present in the original sample.
-
Candidate Target Validation: Proteins that are significantly enriched in the sample treated with the biotinylated probe compared to the control sample are considered potential binding partners of this compound. Further validation experiments are necessary to confirm these interactions.
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized to clearly present the identified proteins and their relative abundance in the probe and control samples.
| Protein ID | Gene Name | Probe Sample (Spectral Counts/Intensity) | Control Sample (Spectral Counts/Intensity) | Fold Change (Probe/Control) | p-value |
| P12345 | GENE1 | 150 | 5 | 30 | <0.001 |
| Q67890 | GENE2 | 125 | 8 | 15.6 | <0.005 |
| R54321 | GENE3 | 10 | 7 | 1.4 | >0.05 |
This table is a template. Actual data will vary based on the experiment.
Visualizations
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of this compound.
Hypothetical Signaling Pathway Involvement
Should target identification experiments reveal an interaction with a key signaling protein (e.g., a kinase), the following diagram illustrates a hypothetical signaling cascade that could be modulated by the chemical probe.
Caption: Hypothetical signaling pathway modulated by the chemical probe.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for utilizing this compound as a chemical probe for target identification. Successful application of these techniques will enable researchers to elucidate the molecular mechanisms underlying the biological activities of this compound, paving the way for its further development as a therapeutic agent. It is important to note that while these protocols are based on established methods, optimization may be required depending on the specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 5. jchr.org [jchr.org]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
Application Notes and Protocols for Click Chemistry Reactions with 6-Fluoro-2(3H)-benzothiazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of click chemistry to 6-Fluoro-2(3H)-benzothiazolone derivatives, a scaffold of increasing interest in medicinal chemistry and drug development. The protocols outlined below detail the synthesis of azide and alkyne-functionalized this compound precursors and their subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Introduction to Click Chemistry with this compound
Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions, with the CuAAC reaction being a prime example. This reaction forms a stable triazole linkage between an azide and a terminal alkyne. The this compound core is a privileged structure in medicinal chemistry, exhibiting a range of biological activities. The incorporation of a triazole moiety via click chemistry can significantly modulate the pharmacological properties of the parent molecule, offering a powerful tool for generating novel drug candidates and chemical probes.
One notable application is the development of "click-on" fluorogenic dyes. A benzothiazole derivative containing an electron-deficient alkyne group at the 2-position can be non-fluorescent. Upon reaction with an azide via click chemistry, the formation of the conjugated triazole ring can restore or enhance fluorescence, providing a powerful tool for bio-imaging and diagnostics.[1][2]
Experimental Protocols
Synthesis of Alkyne-Functionalized this compound (Propargylation)
This protocol describes the synthesis of 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one, a key precursor for CuAAC reactions.
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired alkyne-functionalized product.
Synthesis of Azide-Functionalized this compound (Azidation)
This protocol outlines the synthesis of 3-(2-azidoethyl)-6-fluorobenzo[d]thiazol-2(3H)-one, a precursor for SPAAC reactions. This is a two-step process involving an initial tosylation followed by azide substitution.
Materials:
-
This compound
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
Step 1: Synthesis of 2-((6-fluoro-2-oxobenzo[d]thiazol-3(2H)-yl)ethyl) 4-methylbenzenesulfonate
-
To a solution of this compound (1.0 eq) and 2-chloroethanol (1.2 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude alcohol intermediate.
-
Dissolve the crude intermediate in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of tosyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the tosylated intermediate.
Step 2: Synthesis of 3-(2-azidoethyl)-6-fluorobenzo[d]thiazol-2(3H)-one
-
Dissolve the tosylated intermediate (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the azide-functionalized product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the general procedure for the CuAAC reaction between an alkyne-functionalized this compound and an azide partner.
Materials:
-
Alkyne-functionalized this compound (1.0 eq)
-
Azide derivative (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
Procedure:
-
Dissolve the alkyne-functionalized this compound and the azide derivative in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol provides a general method for the copper-free click reaction between an azide-functionalized this compound and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Azide-functionalized this compound (1.0 eq)
-
Strained alkyne (e.g., DBCO-amine) (1.0 eq)
-
Acetonitrile or a mixture of Acetonitrile/Water or DMSO
Procedure:
-
Dissolve the azide-functionalized this compound in the chosen solvent.
-
Add the strained alkyne to the solution.
-
Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the specific reactants and solvent.[3][4]
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purification is often straightforward and may involve direct precipitation or column chromatography if necessary.
Data Presentation
The following tables summarize typical characterization data for benzothiazole-triazole derivatives. Note that specific values will vary depending on the substituents.
Table 1: Spectroscopic Data for a Representative Benzothiazole-Triazole Product
| Analysis | Result |
| ¹H NMR | Signals for benzothiazole protons, triazole proton (typically δ 7.5-8.5 ppm), and protons of the linked substituent.[5] |
| ¹³C NMR | Resonances corresponding to the benzothiazole core, the triazole ring (typically δ 120-150 ppm), and the substituent.[5] |
| IR (cm⁻¹) | Characteristic peaks for C=O, C=N, C-F, and N=N stretching vibrations. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the calculated molecular weight of the triazole product.[5] |
Table 2: Typical Reaction Parameters for Click Chemistry with Benzothiazole Derivatives
| Reaction Type | Catalyst/Promoter | Typical Solvent | Temperature | Typical Yield |
| CuAAC | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O, DMF | Room Temp. | 70-95% |
| SPAAC | None (Strain-Promoted) | Acetonitrile, DMSO, Water | Room Temp. | >90% |
Applications in Drug Development and Signaling Pathway Analysis
The triazole linkage formed via click chemistry is metabolically stable and can act as a pharmacophore or a linker to connect the this compound scaffold to other bioactive molecules or targeting moieties.[6] This strategy is valuable for:
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating a library of analogues to probe the biological target.
-
Development of Bifunctional Molecules: Linking a this compound derivative to another pharmacophore to create drugs with dual modes of action.
-
Targeted Drug Delivery: Conjugating the benzothiazolone derivative to a targeting ligand (e.g., a peptide or antibody) to enhance its delivery to specific cells or tissues.
The development of fluorogenic "click-on" benzothiazole dyes allows for the visualization of biological processes. For example, an alkyne-functionalized benzothiazole can be "clicked" onto an azide-modified biomolecule (e.g., a protein or nucleic acid) within a cell, leading to a significant increase in fluorescence upon binding. This enables real-time imaging of the biomolecule's localization and dynamics.[1][2]
Disclaimer: These protocols are intended as a general guide. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis. Reaction conditions may require optimization for specific substrates.
References
- 1. Development of benzothiazole “click-on” fluorogenic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anthelmintic Activity Screening of 6-Fluoro Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helminth infections pose a significant threat to human and animal health globally, necessitating the continuous development of novel anthelmintic agents. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anthelmintic properties. This document provides detailed protocols for the in-vitro and in-vivo screening of 6-fluoro benzothiazole compounds for their potential as new anthelmintic drugs. The methodologies outlined are designed to ensure reliable and reproducible results for the identification and characterization of lead compounds.
Data Presentation
Quantitative data from the screening assays should be meticulously recorded and summarized in tables for clear comparison and analysis.
Table 1: In-Vitro Anthelmintic Activity of 6-Fluoro Benzothiazole Compounds against Pheretima posthuma
| Compound ID | Concentration (µg/mL) | Time to Paralysis (min) | Time to Death (min) |
| Albendazole | |||
| Control | - | - | - |
Table 2: In-Vitro Larval Motility Assay of 6-Fluoro Benzothiazole Compounds against Haemonchus contortus
| Compound ID | Concentration (µM) | % Motility Inhibition (24h) | % Motility Inhibition (48h) | IC50 (µM) |
| Ivermectin | ||||
| Control | - | 0 | 0 | - |
Table 3: In-Vivo Anthelmintic Efficacy of 6-Fluoro Benzothiazole Compounds in a Rodent Model
| Treatment Group | Dose (mg/kg) | Mean EPG Reduction (%) | Mean Worm Burden Reduction (%) |
| Albendazole | |||
| Control | - | 0 | 0 |
Experimental Protocols
In-Vitro Anthelmintic Activity Screening
1. Adult Motility Assay using Pheretima posthuma (Earthworm)
This assay provides a preliminary assessment of the anthelmintic potential of the test compounds.
-
Materials:
-
Adult Indian earthworms (Pheretima posthuma) of similar size.
-
6-fluoro benzothiazole compounds.
-
Albendazole (standard drug).
-
Normal saline.
-
Petri dishes.
-
Pipettes.
-
Stopwatch.
-
-
Protocol:
-
Wash the collected earthworms with normal saline to remove any fecal matter.
-
Prepare different concentrations of the test compounds and the standard drug (e.g., 50, 100, 150 µg/mL) in normal saline.[1]
-
Place six earthworms of approximately equal size in each petri dish.
-
Add 25 mL of the respective test or standard solution to the petri dishes. Use normal saline as the negative control.[2]
-
Record the time taken for the paralysis and death of each worm.
-
Paralysis: Time at which the worm becomes motionless. To confirm, gently stimulate the worm; no movement indicates paralysis.
-
Death: Time at which the worm shows no movement even when vigorously shaken or dipped in warm water. The worm's body color may also fade.
-
-
2. Larval Motility Assay
This assay offers a more quantitative measure of anthelmintic activity using parasitic nematode larvae.
-
Materials:
-
Third-stage (L3) larvae of a relevant nematode species (e.g., Haemonchus contortus).
-
6-fluoro benzothiazole compounds.
-
Ivermectin or Levamisole (standard drug).
-
Phosphate Buffered Saline (PBS).
-
96-well microtiter plates.
-
Inverted microscope or a microplate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and the standard drug in PBS in a 96-well plate.
-
Add approximately 50-100 L3 larvae to each well.
-
Include a positive control (standard drug) and a solvent control (PBS with the same solvent concentration used for the compounds).
-
Incubate the plate at room temperature (or 25°C) for 24-48 hours.
-
Assess larval motility at specified time points (e.g., 24h and 48h) by visual inspection under an inverted microscope, counting the number of motile versus non-motile larvae. Alternatively, automated analysis using a microplate reader can be used for higher throughput.
-
Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control and determine the IC50 value.
-
3. Egg Hatch Assay
This assay evaluates the ovicidal activity of the compounds.
-
Materials:
-
Freshly collected nematode eggs (e.g., from fecal samples of infected animals).
-
6-fluoro benzothiazole compounds.
-
Thiabendazole (standard drug).
-
Agar plates.
-
Distilled water.
-
Microscope.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and the standard drug in distilled water.
-
Add a known number of eggs to each well of a multi-well plate containing the different drug concentrations.
-
Include a positive control (standard drug) and a negative control (distilled water).
-
Incubate the plates at an appropriate temperature (e.g., 27°C) for 48 hours.
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.
-
In-Vivo Anthelmintic Activity Screening
Rodent Model for Helminth Infection
This protocol provides a general framework for assessing the in-vivo efficacy of promising compounds. The specific helminth species and rodent model should be chosen based on the target parasite.
-
Materials:
-
Laboratory rodents (e.g., mice or rats).
-
Infective stage of a suitable helminth parasite (e.g., Hymenolepis nana, Nippostrongylus brasiliensis).
-
6-fluoro benzothiazole compounds.
-
Albendazole or another appropriate standard drug.
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Fecal flotation solution.
-
Microscope and slides.
-
-
Protocol:
-
Experimentally infect a cohort of rodents with the chosen helminth parasite.
-
After the pre-patent period (when eggs appear in feces), randomly divide the infected animals into treatment groups, a standard drug group, and an untreated control group.
-
Administer the test compounds and the standard drug orally or via the desired route for a specified number of days. The control group receives only the vehicle.
-
Monitor the fecal egg count (Eggs Per Gram of feces - EPG) before and after treatment for all groups.
-
At the end of the treatment period, euthanize the animals and recover the adult worms from the appropriate organ (e.g., intestine).
-
Count the number of worms in each animal.
-
Calculate the percentage reduction in EPG and worm burden for each treatment group compared to the untreated control group.
-
Mandatory Visualization
Caption: Workflow for anthelmintic screening of 6-fluoro benzothiazole compounds.
Caption: Proposed mechanism of action for benzothiazole anthelmintics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2(3H)-benzothiazolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoro-2(3H)-benzothiazolone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the synthesis of the precursor 2-amino-6-fluorobenzothiazole followed by its hydrolysis.
Step 1: Synthesis of 2-amino-6-fluorobenzothiazole
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-amino-6-fluorobenzothiazole | Incomplete reaction. | Ensure the reaction is stirred for the recommended duration (e.g., 10-12 hours at room temperature after initial stirring at 0-10°C)[1]. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Improper temperature control. | Maintain the temperature between 0-10°C during the dropwise addition of the bromine solution in glacial acetic acid[1]. | |
| Impure starting materials. | Use pure 4-fluoroaniline and potassium thiocyanate. | |
| Formation of an Orange Precipitate | This is often the expected intermediate product before neutralization. | Proceed with the workup by heating the slurry and filtering as described in the protocol[2]. |
| Product is a Dark or Oily Solid | Presence of impurities. | Recrystallize the crude product from a suitable solvent system, such as a benzene and ethanol (1:1) mixture, after treatment with activated charcoal to decolorize[2]. |
| Difficulty in Isolating the Product | Product may be soluble in the filtrate. | Ensure the pH is adjusted to around 6.0 with ammonia solution to precipitate the product fully[1]. Cool the solution to maximize precipitation. |
Step 2: Hydrolysis of 2-amino-6-fluorobenzothiazole to this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete hydrolysis. | Ensure the reaction is heated at a sufficiently high temperature (e.g., 160-165°C) for the recommended time (e.g., 4 hours) when using a high-boiling solvent like ethylene glycol with a strong base[3]. |
| Presence of water in the reaction mixture. | The reaction with alkali or alkaline earth metal hydroxides should be carried out in the absence or with substantial exclusion of water to favor the desired product[3]. Use anhydrous solvents. | |
| Sub-optimal base selection. | Strong bases like sodium hydroxide or potassium hydroxide are typically used. The choice of base may need to be optimized for the specific substrate. | |
| Formation of Side Products | Ring-opening of the benzothiazole nucleus. | Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to degradation. Optimize the reaction conditions by monitoring the progress with TLC. |
| Incomplete cyclization of the intermediate. | After the initial reaction with the base, ensure proper acidification to facilitate the cyclization to the desired product[3]. | |
| Product is Difficult to Purify | Presence of unreacted starting material or side products. | Recrystallization from a suitable solvent is a common purification method. Column chromatography may also be employed if simple recrystallization is insufficient. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common route involves:
-
Synthesis of 2-amino-6-fluorobenzothiazole: This is typically achieved by reacting 4-fluoroaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.
-
Hydrolysis of 2-amino-6-fluorobenzothiazole: The resulting 2-amino derivative is then hydrolyzed, often under basic conditions, to yield this compound.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of both reaction steps. Use a suitable mobile phase (e.g., chloroform-ethyl acetate mixture) to separate the starting materials, intermediates, and products[1].
Q3: What are the key parameters to control for a high yield in the first step (synthesis of 2-amino-6-fluorobenzothiazole)?
A3: Key parameters include:
-
Temperature: Maintaining a low temperature (0-10°C) during the addition of bromine is crucial.
-
Reaction Time: Allowing the reaction to stir for a sufficient duration at room temperature after the initial cooling phase is important for completion.
-
Purity of Reagents: Using high-purity starting materials will minimize side reactions.
Q4: What is a reliable method for the hydrolysis of 2-amino-6-fluorobenzothiazole?
A4: A patented method suggests treating the 2-aminobenzothiazole compound with an alkali or alkaline earth metal hydroxide (e.g., solid sodium hydroxide) in a high-boiling, alkali-resistant solvent like ethylene glycol, with the substantial exclusion of water. The reaction is typically heated for several hours (e.g., 4 hours at 160-165°C)[3]. The resulting salt is then cyclized with an acid to obtain the 2-hydroxy-benzothiazole, which is the tautomer of 2(3H)-benzothiazolone[3].
Q5: What are some common safety precautions to take during this synthesis?
A5:
-
Work in a well-ventilated fume hood, especially when handling bromine and other volatile or corrosive reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use caution when working with strong acids and bases.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-fluorobenzothiazole [1]
-
Cool 20 ml of glacial acetic acid to 5°C.
-
Add 8 g of potassium thiocyanate and 0.01 mol of 4-fluoroaniline to the cooled acetic acid.
-
Slowly add a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid dropwise while stirring, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring at 0-10°C for 2 hours, then at room temperature for 10 hours.
-
Allow the mixture to stand overnight.
-
Add 10 ml of water and heat the mixture on a water bath, then filter while hot.
-
Treat the filtrate with an additional 10 ml of glacial acetic acid, heat again, and filter.
-
Combine the filtrates, cool, and neutralize with concentrated ammonia to a pH of 6.
-
Collect the resulting precipitate by filtration, dry it, and recrystallize from absolute ethanol.
Protocol 2: Hydrolysis of 2-amino-6-fluorobenzothiazole to this compound (General procedure based on a similar synthesis) [3]
-
In a reaction vessel, suspend the 2-amino-6-fluorobenzothiazole in an alkali-resistant, high-boiling solvent such as ethylene glycol.
-
Add a solid alkali or alkaline earth metal hydroxide (e.g., sodium hydroxide pellets). The reaction should be conducted with the substantial exclusion of water.
-
Heat the mixture with stirring to a temperature in the range of 130-170°C for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.
-
After cooling, the resulting salt of the intermediate ortho-mercapto-N-phenylurea derivative can be isolated or used directly.
-
Cyclize the intermediate by treating it with an acid (e.g., hydrochloric acid) in an aqueous medium at a temperature between 40-100°C.
-
The precipitated this compound is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-amino-6-fluorobenzothiazole Derivatives
| Starting Aniline | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-fluoroaniline | KSCN, Br₂ | Glacial Acetic Acid | 0-10, then RT | 12 | 90 | [1] |
| 4-fluoro-3-chloroaniline | KSCN, Br₂ | Glacial Acetic Acid | < RT, then RT | 12 | Not specified | [2] |
Table 2: Conditions for Hydrolysis of 2-aminobenzothiazole Derivatives
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-aminobenzothiazole | Solid NaOH | Ethylene Glycol | 130-140 | 6 | 92 (intermediate) | [3] |
| 4-methyl-7-chloro-2-aminobenzothiazole | Solid NaOH | Glycolic mother liquor | 160-165 | 4 | 85.2 | [3] |
| 4-chloro-2-aminobenzothiazole | Solid NaOH | Not specified | Not specified | Not specified | 84.0 | [3] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: 6-Fluoro-2(3H)-benzothiazolone Solubility in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 6-Fluoro-2(3H)-benzothiazolone in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in aqueous solutions?
A1: Limited public data is available on the aqueous solubility of this compound. One study reports a mean solubility of 22.7 µg/mL at pH 7.4. However, the specific buffer used in this measurement was not detailed. The compound is known to be soluble in dimethyl sulfoxide (DMSO).[1][2]
Q2: How does pH likely affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent. As a weakly acidic compound, its solubility is likely to increase in more alkaline (higher pH) conditions due to the ionization of the molecule.[3][4][5] Conversely, in acidic solutions, it may be less soluble.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It has been reported to have a high solubility in DMSO.[1][2] From this stock, the compound can be diluted into the desired biological buffer for experiments. It is crucial to ensure the final DMSO concentration in the assay is low, typically less than 1%, to avoid solvent effects on biological systems.[6]
Q4: Are there any known issues with dissolving this compound in biological buffers?
A4: Due to its limited aqueous solubility, challenges such as precipitation may occur when diluting a DMSO stock solution into a biological buffer.[6] The final concentration of the compound in the aqueous buffer should not exceed its solubility limit to avoid inaccurate results in biological assays.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Aqueous Solution | 7.4 | Not Specified | 22.7 µg/mL |
| DMSO | Not Applicable | Not Specified | ≥ 20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Common Biological Buffers
This section provides protocols for the preparation of Phosphate-Buffered Saline (PBS), TRIS, and HEPES buffers.
1.1: 1x Phosphate-Buffered Saline (PBS) pH 7.4
-
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Distilled water
-
HCl or NaOH for pH adjustment
-
-
Procedure:
1.2: 1 M TRIS Buffer pH 8.0
-
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Distilled water
-
Concentrated HCl for pH adjustment
-
-
Procedure:
1.3: 1 M HEPES Buffer pH 7.5
-
Materials:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Distilled water
-
10 N NaOH for pH adjustment
-
-
Procedure:
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[13][14]
-
Materials:
-
This compound powder
-
Selected biological buffer (e.g., PBS, TRIS, HEPES)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the desired biological buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours to ensure saturation.
-
After equilibration, separate the undissolved solid by centrifugation or filtration.
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
-
Protocol 3: Determination of Kinetic Solubility
This high-throughput method is useful for rapid screening of compound solubility.[15][16][17]
-
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Selected biological buffer
-
96-well microplate
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).
-
Dispense the biological buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.
-
Mix thoroughly and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity (nephelometry) or, after filtration, the UV absorbance of the solution to determine the concentration at which precipitation occurs.
-
References
- 1. 6-Fluoro-12-benzoisothiazol-3(2H)-one | 159803-11-9 | MOLNOVA [molnova.com]
- 2. 6-Fluoro-1,2-benzoisothiazol-3(2H)-one | TargetMol [targetmol.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. TRIS buffer [protocols.io]
- 10. neb.com [neb.com]
- 11. goldbio.com [goldbio.com]
- 12. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
Technical Support Center: Overcoming Poor Solubility of 6-Fluoro-2(3H)-benzothiazolone in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-Fluoro-2(3H)-benzothiazolone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound relevant to its solubility?
This compound is a small molecule with the following properties that influence its solubility:
-
Molecular Formula: C₇H₄FNOS[1]
-
Molecular Weight: 169.18 g/mol [1]
-
Melting Point: 188.4 °C[2]
-
Predicted pKa: 9.26 ± 0.20[2]
-
Appearance: White solid[2]
Its relatively high melting point and planar benzothiazole core can contribute to strong crystal lattice energy, leading to low aqueous solubility. The predicted pKa suggests it is a weak acid, and its solubility is expected to increase in basic conditions.
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[3] A similar compound, 6-Fluoro-1,2-benzoisothiazol-3(2H)-one, has a reported solubility of 60 mg/mL (354.65 mM) in DMSO, suggesting that high-concentration stock solutions are achievable.[4] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of moisture, which can promote compound precipitation.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and what can I do?
This common issue is known as "solvent shock" or "precipitation upon dilution."[5][6] It occurs when the compound, highly soluble in the organic stock solvent (DMSO), is rapidly transferred to an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in the assay to a level below its aqueous solubility limit.
-
Optimize Final DMSO Concentration: While minimizing DMSO to avoid off-target effects is ideal (typically ≤ 0.5%), a slightly higher, non-toxic concentration may be necessary to maintain the compound's solubility.[5]
-
Gradual Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or swirling.[5] This avoids localized high concentrations of the compound.
-
Pre-warm the Aqueous Solution: Warming the assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound stock can help prevent precipitation.[5]
Q4: How can I systematically improve the solubility of this compound in my aqueous assay buffer?
If simple dilution strategies are insufficient, several formulation approaches can be employed to enhance solubility. These include the use of co-solvents, pH adjustment, surfactants, and cyclodextrins. It is recommended to test these empirically to find the optimal conditions for your specific assay.
Troubleshooting Guides
Issue: Compound Precipitation Observed Upon Dilution
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Solvent Shock: Rapid change in solvent polarity.[5][6] Concentration Limit Exceeded: Final concentration is above the compound's aqueous solubility limit. | - Add the DMSO stock to the pre-warmed aqueous buffer dropwise while vortexing gently.[5]- Prepare serial dilutions in the final assay buffer to determine the maximum soluble concentration.- Decrease the final assay concentration of the compound. |
| Precipitate forms over time during incubation at 37°C. | Temperature Effects: Changes in temperature can decrease solubility.[5] pH Shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of ionizable compounds.[6] Compound Instability: The compound may be degrading or aggregating over time at the experimental temperature. | - Pre-warm all solutions to 37°C before mixing.[5]- Ensure the cell culture medium is adequately buffered (e.g., with HEPES) for the incubator's CO₂ concentration.[5]- Test the compound's solubility at various pH levels to understand its sensitivity.- Reduce the incubation time or add the compound more frequently if instability is suspected. |
| Precipitate is observed in some wells of a multi-well plate but not others. | Inadequate Mixing: Inconsistent mixing can lead to localized areas of high concentration and precipitation. Evaporation: Evaporation from the outer wells of a plate can increase the compound concentration. | - Ensure thorough but gentle mixing after adding the compound to each well.- Use a multi-channel pipette to add solutions consistently.- Maintain proper humidity in the incubator and consider using plate sealers to minimize evaporation. |
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 188.4 °C | [2] |
| Predicted pKa | 9.26 ± 0.20 | [2] |
| Solubility in DMSO (of a similar compound) | 60 mg/mL (354.65 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 169.18 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tube
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.69 mg of this compound powder.
-
Dissolution: Add the weighed powder to the microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 5-15 minutes to aid dissolution.[7]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.[7]
Protocol 2: Systematic Evaluation of Solubility Enhancement Strategies
This protocol outlines a method to test the effectiveness of co-solvents, pH, surfactants, and cyclodextrins on the solubility of this compound.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer (e.g., PBS, TRIS, or cell culture medium)
-
Co-solvents: Ethanol, Polyethylene glycol 400 (PEG 400)
-
pH-adjusted buffers (e.g., a series of phosphate or borate buffers ranging from pH 6.0 to 9.0)
-
Surfactants: Tween® 80, Pluronic® F-68
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
96-well clear flat-bottom plate
Procedure:
-
Prepare Test Solutions: In separate tubes, prepare stocks of the aqueous assay buffer containing various concentrations of the solubility enhancers.
-
Co-solvents: 1%, 2%, 5% (v/v) of Ethanol or PEG 400.
-
Surfactants: 0.01%, 0.1%, 0.5% (w/v) of Tween® 80 or Pluronic® F-68.
-
Cyclodextrins: 1 mM, 5 mM, 10 mM of HP-β-CD.
-
-
Compound Addition: In the 96-well plate, add a fixed volume of each test solution. Then, add a small volume of the 10 mM DMSO stock solution to achieve a final compound concentration that previously resulted in precipitation (e.g., 100 µM). Include a control with only the aqueous buffer.
-
Observation: Visually inspect the wells for precipitation immediately after addition and after a 2-hour incubation at the intended assay temperature. A clear solution indicates successful solubilization.
-
Assay Compatibility Check: It is crucial to run parallel control experiments to ensure that the chosen solubility enhancer at its effective concentration does not interfere with the biological assay (e.g., does not affect cell viability or enzyme activity).
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 63754-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-Fluoro-12-benzoisothiazol-3(2H)-one | 159803-11-9 | MOLNOVA [molnova.com]
- 4. 6-Fluoro-1,2-benzoisothiazol-3(2H)-one | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Fluoro-2(3H)-benzothiazolone and its Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Fluoro-2(3H)-benzothiazolone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield of Purified this compound After Recrystallization
| Potential Cause | Recommended Solution |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to dissolve the crude product. Adding too much solvent will keep the product dissolved even at low temperatures. |
| Premature Crystallization | Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper or funnel during hot filtration. |
| Incomplete Crystallization | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Product Loss During Washing | Use ice-cold solvent to wash the crystals. Using room temperature or warm solvent will dissolve some of the purified product. |
Problem 2: Oily Residue Instead of Crystals Upon Cooling
| Potential Cause | Recommended Solution |
| Low Melting Point Impurities | The presence of certain byproducts can lower the melting point of the mixture, causing it to "oil out." Try adding a small amount of a non-polar solvent (co-solvent) to the hot solution to improve crystal lattice formation. |
| Supersaturation | The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Cooling Too Rapidly | Allow the solution to cool at a slower rate. Insulating the flask can promote the formation of well-defined crystals instead of an oil. |
Problem 3: Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Oxidation Byproducts | Byproducts from the oxidation of precursor materials can be colored.[1] Add a small amount of activated charcoal to the hot solution before filtration to adsorb these colored impurities.[2] |
| Incomplete Reaction | Unreacted starting materials or intermediates may be colored. Ensure the synthesis reaction has gone to completion before starting the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds through the hydrolysis of 2-amino-6-fluorobenzothiazole. Potential byproducts can arise from both the synthesis of the precursor and the final hydrolysis step.
-
From 2-amino-6-fluorobenzothiazole synthesis:
-
Isomeric impurities: Incorrect thiocyanation of the aniline precursor can lead to different positional isomers.
-
Dimerization/Polymerization products: Oxidation of the aminothiophenol intermediate can result in disulfide-linked dimers or polymers.[1]
-
-
From hydrolysis of 2-amino-6-fluorobenzothiazole:
-
Unreacted 2-amino-6-fluorobenzothiazole: Incomplete hydrolysis will leave the starting material as an impurity.
-
Ring-opened byproducts: Under harsh hydrolysis conditions, the thiazole ring may open, leading to other sulfur-containing aromatic compounds.
-
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the purification of related benzothiazole derivatives, suitable solvents for recrystallization include:
-
A mixture of methanol and chloroform (1:1 ratio) [3]
The ideal solvent or solvent system should be determined experimentally by performing small-scale solubility tests.
Q3: How can I confirm the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of your final product:
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities with distinct spectral signals.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new flask. Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General Workflow for Purification.
Caption: Troubleshooting Crystallization Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. theasengineers.com [theasengineers.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Condensation Reactions of 6-Fluoro-2(3H)-benzothiazolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in condensation reactions involving 6-Fluoro-2(3H)-benzothiazolone.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Question: My condensation reaction with this compound is resulting in a low yield or no product. What are the common causes?
Answer: Low yields can stem from several factors. A systematic approach is best for troubleshooting. Key areas to investigate include:
-
Catalyst Activity: The catalyst, particularly in base-catalyzed reactions like the Knoevenagel condensation, may be old, impure, or not potent enough to efficiently deprotonate the active methylene compound.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.
-
Water Content: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]
-
Purity of Reactants: Impurities in this compound or the other reactants can interfere with the reaction.
Formation of Multiple Products/Side Reactions
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What could be the cause?
Answer: The formation of side products is a common issue in condensation reactions. Potential causes include:
-
Reaction Temperature is Too High: Elevated temperatures can promote side reactions.
-
Catalyst is Too Harsh: A strong base might cause self-condensation of the aldehyde or ketone reactant.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials and side products.
-
Presence of Oxygen: For sensitive substrates, the presence of oxygen can lead to oxidation.
Product is an Oil Instead of a Solid
Question: My product is an oil and is difficult to purify. What can I do?
Answer: If your product is an oil, consider the following purification techniques:
-
Extraction: Use a suitable solvent to extract your product from the reaction mixture.
-
Column Chromatography: This is a very effective method for purifying oils. You will need to determine an appropriate solvent system (eluent) to separate your product from impurities.
-
Distillation: If your product is volatile and thermally stable, distillation can be a good option for purification.
Frequently Asked Questions (FAQs)
Q1: What are the common types of condensation reactions for this compound?
A1: this compound can undergo several types of condensation reactions, primarily at the active methylene group at the C3 position (after tautomerization) or at the nitrogen atom. The most common include:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a basic catalyst to form a C-C double bond.
-
Mannich Reaction: A three-component reaction with formaldehyde and a primary or secondary amine to introduce an aminomethyl group.[2]
Q2: How do I choose the right catalyst for my Knoevenagel condensation?
A2: The catalyst is crucial. A weak base is typically used. The base must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the carbonyl reactant.[3] Common catalysts include piperidine, pyridine, and ammonium salts like ammonium acetate.[1]
Q3: Can the solvent choice affect my reaction outcome?
A3: Yes, the solvent is critical. Protic solvents like ethanol or methanol can be effective.[1] Aprotic polar solvents such as DMF have also been shown to give excellent results in some cases.[1] For Knoevenagel condensations, using a solvent that forms an azeotrope with water (like toluene) along with a Dean-Stark apparatus can help drive the reaction to completion by removing water as it is formed.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Data Presentation
Table 1: Catalyst and Solvent Optimization for Knoevenagel Condensation
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (0.1) | Ethanol | Reflux | 5 | Moderate |
| 2 | Pyridine (0.2) | Toluene | Reflux | 8 | Moderate |
| 3 | Ammonium Acetate (0.3) | Acetic Acid | 100 | 4 | Good |
| 4 | L-proline (0.1) | Ethanol | 50 | 6 | Good |
| 5 | DABCO (0.1) | DMF | 80 | 3 | High |
Note: This data is illustrative and based on typical Knoevenagel condensations. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound with an Aromatic Aldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) and the aromatic aldehyde (1.1 mmol) in a suitable solvent (e.g., 15 mL of ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) or by column chromatography.
Protocol 2: General Procedure for Mannich Reaction of this compound
-
Setup: Dissolve this compound (1 mmol) in a suitable solvent like ethanol or methanol.
-
Reagent Addition: Add formaldehyde (37% aqueous solution, 1.2 mmol) and the appropriate secondary amine (1.1 mmol) to the solution.[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Workup: After completion, the product may precipitate. If so, collect it by filtration and wash with a cold solvent. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for condensation reactions.
Caption: Troubleshooting logic for low reaction yield.
References
Stability of 6-Fluoro-2(3H)-benzothiazolone in DMSO at room temperature
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of 6-Fluoro-2(3H)-benzothiazolone in Dimethyl Sulfoxide (DMSO) at room temperature.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when stored in DMSO at room temperature?
Q2: What are the potential degradation pathways for this compound in DMSO?
A2: Based on the structure of this compound, which contains a benzothiazole core, the likely degradation pathways in DMSO include:
-
S-Oxidation: The sulfur atom in the benzothiazole ring can be oxidized by DMSO, especially in the presence of light or at elevated temperatures, to form the corresponding S-oxide or S-dioxide.[5]
-
Hydrolysis: Residual water in non-anhydrous DMSO can facilitate the hydrolysis of the amide bond within the 2(3H)-benzothiazolone ring, potentially leading to ring-opening.[5]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, a process that may be exacerbated by the presence of DMSO.[5]
Q3: What are the ideal storage conditions for this compound in DMSO to ensure long-term stability?
A3: To maximize the stability of this compound in DMSO, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.[5] Lower temperatures significantly slow down the rate of chemical degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[5]
-
Light: Protect the solution from light by using amber vials or by storing it in a dark location.[5]
-
DMSO Quality: Use high-purity, anhydrous DMSO to minimize water-mediated hydrolysis.[5] DMSO is hygroscopic and will absorb moisture from the air, so it should be handled accordingly.[6][7]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] While some studies show minimal degradation after several freeze-thaw cycles, minimizing them is a best practice.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results in biological assays. | Compound degradation or inhomogeneous stock solution. | - Re-test the purity of the stock solution using HPLC or LC-MS. - Prepare a fresh stock solution from solid material. - Ensure the solution is completely thawed and vortexed before use.[5] |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | - Characterize the new peaks by mass spectrometry to identify potential degradation products (e.g., oxidized species). - Review storage conditions and handling procedures.[5] |
| Precipitation of the compound from DMSO upon thawing. | Poor solubility at lower temperatures or changes in the solid state. | - Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. - If precipitation persists, sonication may be used cautiously. - Confirm the concentration of the solution after redissolving.[5] |
| Change in color of the DMSO stock solution. | Compound degradation. | - This is a visual indicator of potential decomposition.[3] - Discard the stock solution and prepare a fresh one. - Re-evaluate storage conditions. |
Data Presentation
As specific quantitative stability data for this compound in DMSO at room temperature is not publicly available, the following table presents hypothetical data to illustrate how stability might be tracked over time under different storage conditions.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO)
| Storage Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Room Temperature (25°C) | 99.5 | 95.2 | 88.1 | 75.4 |
| 4°C | 99.5 | 98.9 | 97.5 | 96.0 |
| -20°C | 99.5 | 99.4 | 99.2 | 99.1 |
| -80°C | 99.5 | >99.5 | >99.5 | >99.5 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general procedure to determine the stability of this compound in a DMSO stock solution.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Include a control aliquot stored at -80°C, which is considered the most stable condition.
-
-
Time Points for Analysis:
-
Analyze the aliquots at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Method (HPLC-UV):
-
Instrumentation: High-Performance Liquid Chromatography with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Analysis: At each time point, dilute a sample from the stored aliquot and inject it into the HPLC system.
-
Quantification: Determine the purity of this compound by calculating the peak area percentage relative to the total peak area in the chromatogram. Compare the results to the T=0 sample.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the rate of degradation and the half-life of the compound under each condition.
-
Visualizations
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding byproduct formation in 6-fluoro benzothiazole synthesis
Technical Support Center: 6-Fluoro Benzothiazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate byproduct formation during the synthesis of 6-fluoro benzothiazole and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Question: My reaction mixture is turning dark brown or black, and the final yield is low. What is happening?
Answer: This is a common issue often caused by the oxidation and subsequent polymerization of the 2-aminothiophenol precursor or related intermediates.[1] The starting materials can be sensitive to oxidative conditions, leading to the formation of tarry, intractable byproducts.
Solutions:
-
Temperature Control: Strictly maintain a low temperature (ideally 0-10°C) during the addition of oxidizing agents like bromine.[2] Many protocols recommend cooling the reaction vessel in an ice bath.[3]
-
Slow Reagent Addition: Add reagents, particularly bromine, dropwise over an extended period.[4] This helps to control the exothermic nature of the reaction and prevent localized overheating.
-
Inert Atmosphere: While not always mentioned in standard protocols, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.
-
Use Fresh Reagents: If possible, use freshly purified 2-aminothiophenol to remove oxidized impurities before starting the reaction.[1]
Question: I am observing multiple spots on my TLC plate that are difficult to separate from the main product. How can I avoid these impurities?
Answer: The formation of multiple, closely-related byproducts often points to incomplete reactions, side reactions like over-halogenation, or the formation of isomers.
Solutions:
-
Ensure Complete Cyclization: Incomplete cyclization can leave benzothiazoline intermediates in the mixture.[1] To drive the reaction to completion, ensure optimal reaction times and temperatures. Some protocols specify stirring for several hours at room temperature after the initial refrigerated addition, followed by standing overnight.[2]
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of bromine, for instance, could lead to the formation of undesired poly-brominated benzothiazoles.
-
Solvent Choice: The choice of solvent is critical. Glacial acetic acid is commonly used as it acts as both a solvent and a catalyst.[2][4] Ensure it is of high purity and anhydrous if necessary.
Question: The final product yield is consistently low even with a clean reaction profile. What steps can I take to improve it?
Answer: Low yield can result from suboptimal reaction conditions or inefficient product isolation and purification.
Solutions:
-
Optimize pH for Precipitation: The product is typically precipitated by neutralizing the acidic reaction mixture with an ammonia solution. The target pH is crucial; a pH of around 6.0 is often cited for optimal precipitation of the 2-amino benzothiazole derivative.
-
Efficient Purification: An effective purification protocol is essential for a high isolated yield.[1] Recrystallization is the most common method. Experiment with different solvents (e.g., ethanol, benzene, or mixtures) to find the best conditions for your specific derivative. The use of activated charcoal can help remove colored impurities during recrystallization.
-
Catalyst Optimization: While many syntheses rely on the acidic solvent, modern methods sometimes employ catalysts to improve reaction rates and selectivity, which can lead to higher yields.[1][5]
Below is a workflow diagram to troubleshoot common synthesis issues.
Caption: Troubleshooting workflow for 6-fluoro benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-amino-6-fluoro benzothiazole derivatives and what are its primary challenges?
A1: The most frequently cited method is the reaction of a corresponding fluoroaniline (e.g., 3-chloro-4-fluoroaniline) with potassium thiocyanate in glacial acetic acid, followed by cyclization induced by bromine.[4] This is a variation of the Hugershoff benzothiazole synthesis. The primary challenges are controlling the highly exothermic bromination step, preventing the formation of oxidative side products, and ensuring the reaction goes to completion.[1]
The general reaction pathway and potential side reactions are illustrated below.
Caption: General reaction pathway and potential byproduct formation.
Q2: Can you provide a typical experimental protocol for synthesizing a 6-fluoro benzothiazole derivative?
A2: Yes. The following is a representative protocol for the synthesis of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole, adapted from multiple sources.[4]
Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole
Materials:
-
3-chloro-4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ammonia solution
-
Ethanol, Benzene (for recrystallization)
-
Activated charcoal
Procedure:
-
Cool 20 mL of glacial acetic acid in a flask to below room temperature.
-
To the cooled acid, add potassium thiocyanate (0.08 mol) and 3-chloro-4-fluoroaniline (0.01 mol).[4]
-
Prepare a solution of bromine (1.6 mL) in glacial acetic acid (6 mL). Add this solution dropwise to the reaction mixture while stirring vigorously. Maintain the temperature below room temperature throughout the addition.
-
After the bromine addition is complete (approx. 105 minutes), continue stirring the solution for 2 hours at low temperature, then for another 10 hours at room temperature.
-
Allow the mixture to stand overnight, during which an orange precipitate may form.
-
Add 6 mL of water and heat the slurry to 85°C, then filter while hot to remove insoluble residues.
-
Cool the combined filtrate and neutralize it carefully with a concentrated ammonia solution to a pH of approximately 6.0.
-
Collect the resulting dark yellow precipitate by filtration.
-
Purify the crude product by recrystallizing from a benzene:ethanol (1:1) mixture, using animal charcoal to decolorize if necessary.
Q3: What are the key reaction parameters I should monitor and optimize?
A3: To minimize byproduct formation and maximize yield, focus on optimizing the parameters summarized in the table below.
| Parameter | Typical Range/Value | Rationale for Control | Potential Byproducts if Uncontrolled |
| Temperature | 0 - 10°C (during Br₂ addition) | Controls exothermic reaction, prevents degradation.[2] | Polymeric tars, over-brominated compounds.[1] |
| Reaction Time | 12 - 24 hours (total) | Ensures the cyclization reaction proceeds to completion. | Unreacted intermediates, incomplete cyclization.[1] |
| pH of Precipitation | ~6.0 | Maximizes the precipitation of the desired amine product. | Low yield, loss of product to the filtrate. |
| Solvent Purity | High Purity (e.g., Glacial) | Water or other impurities can interfere with the reaction. | Unpredictable side reactions, lower yield. |
| Reagent Stoichiometry | Molar ratios as per protocol | Prevents side reactions from excess reagents. | Over-halogenation, other impurities. |
Q4: Are there greener synthesis methods that can reduce byproducts and hazardous waste?
A4: Yes, green chemistry approaches for benzothiazole synthesis are an active area of research. These methods aim to replace hazardous reagents like bromine and reduce the use of volatile organic solvents. Some modern approaches include:
-
Catalytic Methods: Using catalysts like SnP₂O₇ or RuCl₃ can lead to high yields in shorter reaction times and may offer better selectivity.[5][6]
-
Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the condensation of 2-aminothiophenols with chloroacetyl chloride, reducing reaction times to minutes and often resulting in high yields.[6]
-
Alternative Oxidants: Research has explored using potassium persulfate (K₂S₂O₈) as a less hazardous oxidizing agent in water, avoiding reagents like bromine and organic solvents.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jsynthchem.com [jsynthchem.com]
Technical Support Center: 6-Fluoro-2(3H)-benzothiazolone Reaction Scale-Up
Welcome to the Technical Support Center for the synthesis and scale-up of 6-Fluoro-2(3H)-benzothiazolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common challenges encountered during the transition from laboratory to pilot or industrial scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods for synthesizing this compound and related benzothiazolones typically involve the cyclization of corresponding aminothiophenols or the hydrolysis of 2-chloro-6-fluorobenzothiazole. One patented method involves the reaction of 2-chloro-6-fluorobenzothiazole with highly concentrated hydrochloric acid in an ethanol-water mixture, which has been reported to yield 45% of this compound. Another common approach is the reaction of a 4-fluoro-2-aminothiophenol derivative with a carbonyl source like phosgene, urea, or carbonyl diimidazole (CDI).[1] The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations.
Q2: We are observing a significant drop in yield for the this compound synthesis upon scaling up from the lab to a pilot reactor. What are the likely causes?
A2: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced in larger reactors.[2] These include:
-
Inefficient Heat Transfer: Many benzothiazolone syntheses are exothermic. Larger reactors have a lower surface-area-to-volume ratio, making it more difficult to dissipate heat effectively. This can lead to localized overheating, causing degradation of reactants, intermediates, or the final product.[2]
-
Poor Mixing: What appears as efficient mixing in a small flask may be inadequate in a large vessel. Poor agitation can result in non-homogeneous reaction mixtures, leading to incomplete reactions and the formation of byproducts.[2]
-
Reagent Addition Rate: The rate of addition of critical reagents, which may have been rapid in the lab, often needs to be significantly slower and more controlled at scale to manage heat evolution and maintain optimal concentration profiles.[2]
-
Changes in Mass Transfer: In multiphase reactions, the efficiency of mass transfer between phases can change significantly with scale, impacting reaction rates.
Q3: What are the typical impurities encountered during the industrial synthesis of this compound and how can they be minimized?
A3: Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, over-oxidized products, or byproducts from incomplete cyclization. To minimize these:
-
Control Reaction Temperature: Avoid excessive temperatures which can promote side reactions and degradation.
-
Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may lead to the formation of specific impurities.
-
Inert Atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.
-
Purification: Develop a robust purification protocol, such as recrystallization from a suitable solvent or column chromatography on a larger scale, to effectively remove impurities.
Q4: Are there specific safety concerns to be aware of when scaling up the synthesis of this compound?
A4: Yes, scaling up chemical reactions introduces new safety considerations. For benzothiazolone synthesis, be aware of:
-
Thermal Runaway: Due to the exothermic nature of the reaction, there is a risk of a thermal runaway if cooling is insufficient. A thorough thermal hazard assessment is crucial before scaling up.
-
Handling of Hazardous Reagents: Depending on the synthetic route, you may be handling corrosive acids, toxic gases (like phosgene), or flammable solvents. Ensure proper personal protective equipment (PPE) and engineering controls are in place.
-
Pressure Build-up: If gaseous byproducts are formed, ensure the reactor is adequately vented to prevent pressure build-up.
-
Toxicity of Benzothiazoles: Some benzothiazole derivatives have been reported to have toxic properties. It is prudent to handle the final product and intermediates with care, minimizing exposure.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up of this compound synthesis.
Issue 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor by TLC or HPLC. - Gradually increase the reaction temperature, while monitoring for byproduct formation. - If a catalyst is used, check its activity and consider increasing the loading. |
| Product Degradation | - Lower the reaction temperature. - Reduce the reaction time if the product is found to be unstable under the reaction conditions for extended periods. |
| Poor Mixing | - Increase the agitation speed. - Evaluate the impeller design for suitability to the reaction mixture's viscosity and phases. - Ensure baffles are used in the reactor to improve mixing efficiency. |
| Sub-optimal Reagent Addition | - Slow down the addition rate of key reagents. - Consider subsurface addition to improve dispersion. |
Issue 2: High Level of Impurities
| Potential Cause | Suggested Solution |
| Side Reactions | - Optimize the reaction temperature to favor the desired reaction pathway. - Adjust the stoichiometry of the reactants. - Investigate the effect of solvent polarity on the reaction selectivity. |
| Starting Material Quality | - Ensure the purity of starting materials meets the required specifications. - Purify starting materials if necessary. |
| Inefficient Work-up/Isolation | - Develop a more selective extraction or crystallization procedure. - Use an anti-solvent to improve the precipitation of the desired product. - Consider a wash of the crude product with a suitable solvent to remove specific impurities. |
Quantitative Data Summary
The following table presents a hypothetical comparison of key reaction parameters and outcomes when scaling up the synthesis of this compound. This data is illustrative and will vary depending on the specific process and equipment.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Challenges and Considerations |
| Batch Size | 50 g | 5 kg | Non-linear increase in challenges with larger volumes. |
| Reaction Time | 4 hours | 8-10 hours | Slower reagent addition and heat transfer at scale. |
| Yield | 75% | 55-65% | Potential for lower yield due to mixing and heat transfer issues. |
| Purity (Crude) | 95% | 85-90% | Increased potential for byproduct formation. |
| Key Impurity X | 0.5% | 2-3% | May increase due to localized overheating. |
| Key Impurity Y | 1.0% | 4-5% | May increase due to incomplete reaction in poorly mixed zones. |
Experimental Protocols
Key Experiment: Scale-Up of this compound Synthesis
This protocol is a general guideline for scaling up the synthesis and should be adapted and optimized for specific equipment and safety protocols.
1. Reagents and Equipment:
-
2-Chloro-6-fluorobenzothiazole
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Glass-lined or stainless steel reactor with overhead stirrer, condenser, temperature probe, and addition funnel/pump.
-
Heating/cooling mantle or jacketed vessel.
2. Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Solvents: Charge the reactor with a pre-determined mixture of ethanol and water.
-
Charge Reactant: Add the 2-chloro-6-fluorobenzothiazole to the solvent mixture with agitation.
-
Reagent Addition: Slowly add the concentrated hydrochloric acid to the reactor via the addition funnel or pump over a period of 2-4 hours, maintaining the internal temperature below 30°C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 80-90°C) and hold for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate. Further cooling to 0-5°C can enhance precipitation.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove residual acid and salts.
-
Drying: Dry the product under vacuum at a suitable temperature.
Scale-Up Considerations:
-
Heat Management: The addition of hydrochloric acid and the reaction itself can be exothermic. Ensure the cooling system of the reactor is capable of handling the heat load.
-
Agitation: Maintain efficient agitation throughout the process to ensure good mixing and heat transfer. The stirrer speed and design may need to be adjusted for the larger volume.
-
Material Compatibility: Ensure all wetted parts of the reactor are compatible with the corrosive nature of hydrochloric acid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Minimizing off-target effects of 6-Fluoro-2(3H)-benzothiazolone in screens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and navigate potential assay interference when using 6-Fluoro-2(3H)-benzothiazolone in high-throughput and other screening formats.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a heterocyclic organic compound. Derivatives of benzothiazole are explored in drug discovery for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In screening campaigns, it might be investigated for its potential to modulate the activity of specific biological targets.
Q2: What are the potential off-target effects associated with this compound?
A2: While specific off-target effects for this compound are not extensively documented, its core structure is related to compounds that can act as Pan-Assay Interference Compounds (PAINS).[1] PAINS are known to interact non-specifically with multiple biological targets, leading to false-positive results in screening assays.[1] Potential off-target effects could include non-specific protein reactivity, cytotoxicity, and interference with assay technology.
Q3: How can I determine if this compound is interfering with my assay?
A3: Several experimental approaches can help identify assay interference. These include performing counter-screens, using orthogonal assays with different detection methods, and conducting biophysical binding studies. Additionally, checking for dose-response curves that are steep or biphasic, and observing activity at high compound concentrations can be indicative of non-specific effects.
Q4: Are there known structural analogs of this compound that I should be aware of?
A4: Yes, the benzothiazole scaffold is present in numerous compounds that have been investigated for various biological activities. It is advisable to review the literature for structurally similar compounds to understand potential biological activities and liabilities. Some benzothiazole derivatives have been reported to exhibit cytotoxic effects and inhibit various enzymes.
Q5: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?
A5: PAINS are chemical structures that are known to cause false-positive results in a wide range of biological assays due to various non-specific mechanisms.[1] While this compound itself may not be officially classified, the benzothiazole core is a known PAINS substructure. Therefore, it is crucial to perform rigorous validation of any screening hits containing this scaffold.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during screening with this compound.
Issue 1: High Hit Rate or Inconsistent Activity in Primary Screen
-
Possible Cause: Non-specific activity or assay interference characteristic of PAINS.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Generate full dose-response curves for all initial hits. Look for steep or incomplete curves, which can indicate non-specific mechanisms like aggregation.
-
Time-Dependence Assay: Evaluate the effect of pre-incubation time of the compound with the target protein. Time-dependent inhibition may suggest covalent modification.
-
Detergent Sensitivity Assay: For potential aggregators, assess if the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) reduces or abolishes the observed activity.
-
Issue 2: Activity is Not Confirmed in an Orthogonal Assay
-
Possible Cause: The compound interferes with the specific technology of the primary assay (e.g., fluorescence, luminescence).
-
Troubleshooting Steps:
-
Select a Truly Orthogonal Assay: The secondary assay should have a different detection method and, if possible, a different biological readout. For example, if the primary assay is fluorescence-based, a secondary assay could be based on mass spectrometry or surface plasmon resonance.
-
Assay-Specific Interference Checks:
-
Fluorescence Interference: Scan the emission and excitation spectra of the compound to check for overlap with the assay fluorophores.
-
Luciferase Inhibition: Test the compound directly against the luciferase enzyme in the absence of the primary target.
-
-
Issue 3: Evidence of Covalent Modification
-
Possible Cause: The benzothiazolone ring can be susceptible to nucleophilic attack, leading to covalent modification of target proteins.
-
Troubleshooting Steps:
-
Washout Experiment: After incubating the target with the compound, wash extensively to remove non-covalently bound molecules. If the biological effect persists, it suggests covalent binding.
-
Mass Spectrometry Analysis: Use mass spectrometry to detect any covalent adduction of the compound to the target protein.
-
Thiol Reactivity Assay: Assess the reactivity of the compound with thiol-containing reagents like glutathione to gauge its potential for covalent modification of cysteine residues in proteins.
-
III. Data Presentation: Potential Off-Target Effects and Assay Interference
The following table summarizes potential issues based on the known behavior of benzothiazolone-related PAINS.
| Potential Issue | Mechanism of Action | Example Assay Formats Affected | Recommended Confirmation/Counter-Screen |
| False-Positive Inhibition | Non-specific protein reactivity (e.g., covalent modification, aggregation) | Enzyme activity assays, binding assays | Orthogonal assays, biophysical binding (SPR, ITC), mass spectrometry |
| Fluorescence Interference | Compound is fluorescent or quenches fluorescence | Fluorescence intensity, FRET, fluorescence polarization | Pre-read of plates for compound autofluorescence, use of alternative detection methods (e.g., absorbance, luminescence) |
| Luciferase Inhibition | Direct inhibition of the luciferase enzyme | Luciferase-based reporter gene assays, cell viability assays (e.g., CellTiter-Glo®) | Test compound directly against luciferase enzyme |
| Redox Cycling | Compound undergoes redox cycling, generating reactive oxygen species | Assays sensitive to redox state (e.g., some cell viability assays) | Assays in the presence of antioxidants (e.g., N-acetylcysteine) |
| Cytotoxicity | General cellular toxicity unrelated to the target of interest | Cell-based assays measuring a specific pathway | Standard cytotoxicity assays (e.g., MTT, LDH release) on multiple cell lines |
IV. Experimental Protocols
Protocol 1: Detergent Sensitivity Assay for Compound Aggregation
-
Prepare the standard assay buffer and a second buffer containing 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform the bioassay in parallel using both the standard and the detergent-containing buffer.
-
Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of the detergent suggests that the compound may be acting as an aggregator.
Protocol 2: Luciferase Interference Counter-Screen
-
Use a commercial recombinant luciferase enzyme (e.g., firefly luciferase).
-
Prepare a reaction buffer containing the luciferase substrate (e.g., D-luciferin) and ATP.
-
Add serial dilutions of this compound to the reaction buffer.
-
Initiate the reaction by adding the luciferase enzyme.
-
Measure luminescence immediately using a plate reader.
-
A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Protocol 3: Thiol Reactivity Assay
-
Prepare a solution of a thiol-containing molecule, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a colored product upon reaction with free thiols.
-
Prepare a solution of a reducing agent like glutathione (GSH).
-
In a multi-well plate, mix the GSH solution with serial dilutions of this compound and incubate for a defined period.
-
Add the DTNB solution to each well.
-
Measure the absorbance at 412 nm. A decrease in absorbance in the presence of the compound indicates its reactivity with thiols.
V. Visualizations
Caption: Workflow for triaging and validating hits from screens involving this compound.
Caption: Potential mechanisms of assay interference for PAINS-like compounds.
Caption: A logical workflow for troubleshooting unexpected results in screening assays.
References
Recrystallization techniques for purifying 6-Fluoro-2(3H)-benzothiazolone
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 6-Fluoro-2(3H)-benzothiazolone. These resources are intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
Problem 1: The compound does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The solvent is not appropriate for dissolving this compound. The principle of "like dissolves like" suggests that solvents with similar polarity to the compound are more effective.
-
Solution:
-
Select an alternative solvent: Based on the purification of similar benzothiazole derivatives, consider solvents such as ethanol, methanol, toluene, or a mixture like methanol/chloroform or benzene/ethanol.[1]
-
Increase the solvent volume: Add small increments of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent can significantly reduce the final yield.[2][3]
-
Perform small-scale solubility tests: Before proceeding with the bulk of the material, test the solubility of a small amount of the compound in various solvents to identify the most suitable one. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The compound is coming out of the solution at a temperature above its melting point, or the solution is supersaturated.[3][4] Compounds with lower melting points are more prone to oiling out.[4]
-
Solution:
-
Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat until the oil dissolves completely.[4]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling encourages the formation of well-defined crystals.[5]
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.[3]
-
Introduce a seed crystal: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.[3]
-
Problem 3: No crystals form, even after extended cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated enough for crystals to form.[3][4]
-
Solution:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Induce crystallization: Use the scratching or seeding techniques described in the "oiling out" section.[3]
-
Utilize a co-solvent system: If a single solvent is not yielding crystals, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Heat to clarify and then cool slowly. Common solvent mixtures for related compounds include n-Hexane/acetone and n-Hexane/THF.[6]
-
Problem 4: The yield of purified crystals is very low.
-
Possible Cause:
-
Solution:
-
Use the minimum amount of hot solvent: To ensure a saturated solution, use only enough hot solvent to fully dissolve the compound.[2]
-
Preheat the filtration apparatus: To prevent premature crystallization, warm the funnel and receiving flask before hot filtration.
-
Wash with ice-cold solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. This will remove residual impurities without dissolving a significant amount of the product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is 188.4°C.[7] A sharp melting point close to this value is a good indicator of purity.
Q3: How can I remove colored impurities during recrystallization?
A3: If your crude product contains colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q4: Is it necessary to perform a hot filtration step?
A4: A hot filtration step is necessary if there are insoluble impurities in your crude product. This step should be performed quickly with a pre-warmed funnel to prevent premature crystallization of the desired compound.
Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary of suitable solvent systems based on the purification of structurally related compounds.
| Solvent/Solvent System | Compound Type | Reference |
| Ethanol | Fluoro-benzothiazole derivatives | [1] |
| Benzene | Fluoro-benzothiazole derivatives | [1] |
| Toluene | Phenyl-pyrazolone derivative | [1] |
| Methanol/Chloroform (1:1) | Fluoro-benzothiazole derivative | |
| Benzene/Ethanol (1:1) | Fluoro-benzothiazole derivative | [1] |
| DMSO | 6-Fluoro-1,2-benzoisothiazol-3(2H)-one | [8] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a filter funnel and a clean receiving flask.
-
Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).
-
-
Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. 63754-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 6-Fluoro-1,2-benzoisothiazol-3(2H)-one | TargetMol [targetmol.com]
Temperature control in the synthesis of 6-fluoro-2-aminobenzothiazole
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 6-fluoro-2-aminobenzothiazole, with a specific focus on the critical role of temperature control throughout the process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 6-fluoro-2-aminobenzothiazole?
A1: The most common synthesis involves the reaction of 4-fluoroaniline with a thiocyanate salt (such as potassium or sodium thiocyanate) in a solvent like glacial acetic acid. This is followed by cyclization induced by the addition of a halogen, typically bromine, dissolved in glacial acetic acid. The temperature during the bromine addition is a critical parameter to control.
Q2: Why is temperature control so crucial during the addition of bromine?
A2: The reaction between the intermediate thiourea and bromine is highly exothermic. Without proper temperature control, the reaction rate can increase uncontrollably, leading to the formation of unwanted byproducts and a decrease in the overall yield and purity of the final product. Maintaining a low temperature ensures a controlled reaction rate.
Q3: What are the typical temperature ranges that should be maintained during the synthesis?
A3: For the addition of the bromine solution, the temperature of the reaction mixture should be kept low, generally between 0°C and 10°C.[1] Some protocols even specify keeping the temperature below room temperature without giving a specific range. After the addition is complete, the reaction is often stirred for a period at or below room temperature.
Q4: What might happen if the temperature rises too high during bromine addition?
A4: An excessive rise in temperature can lead to several issues, including the formation of polybrominated species and other side products, which are difficult to separate from the desired 6-fluoro-2-aminobenzothiazole. This will result in a lower yield and may require extensive purification steps.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Yield of Product | Inadequate Temperature Control: The temperature during bromine addition may have been too high, leading to side reactions. | Ensure the reaction flask is adequately cooled in an ice bath. Add the bromine solution dropwise at a slow rate to prevent a rapid increase in temperature. Monitor the internal temperature of the reaction mixture continuously. |
| Incomplete Reaction: The reaction may not have gone to completion. | After bromine addition, allow the reaction to stir for the recommended time at or below room temperature to ensure the reaction is complete.[1] | |
| Product is a Dark, Tarry Substance | Excessive Reaction Temperature: Overheating during the reaction can cause decomposition or polymerization of reactants and products. | Strictly adhere to the recommended temperature profile. Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture. |
| Difficulty in Isolating the Product | Formation of Soluble Byproducts: High temperatures can lead to byproducts that are soluble in the reaction mixture, making precipitation of the pure product difficult. | Maintain the low temperature profile during the synthesis. After the reaction, ensure the neutralization step is carried out correctly to precipitate the product. |
| Inconsistent Results Between Batches | Variable Temperature Control: Lack of consistent temperature control between different runs of the synthesis. | Standardize the cooling and addition procedures. Use a reliable thermometer and maintain a consistent cooling bath temperature. |
Experimental Protocols
Synthesis of 6-fluoro-2-aminobenzothiazole
This protocol is based on the oxidative cyclization of 4-fluorophenylthiourea.
Materials:
-
4-fluoroaniline
-
Potassium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ammonia solution
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (0.2 mol) in glacial acetic acid (30 ml).
-
To this solution, add potassium thiocyanate (0.8 mol) dissolved in glacial acetic acid (50 ml).[1]
-
Cool the mixture to between 0°C and 10°C using an ice bath.
-
Prepare a solution of bromine (7.5 ml) in glacial acetic acid (30 ml).
-
Add the bromine solution dropwise to the cooled reaction mixture over a period of time, ensuring the temperature does not exceed 10°C.[1]
-
After the complete addition of bromine, stir the mixture for 2 hours at a temperature below room temperature, and then for another 10 hours at room temperature.[1]
-
Allow the reaction mixture to stand overnight, during which an orange precipitate will form.
-
Add water (6 ml) to the mixture and heat it to 85°C, then filter while hot.
-
Treat the collected orange residue with an additional 10 ml of glacial acetic acid, heat to 85°C, and filter hot.
-
Combine the filtrates, cool, and neutralize with an ammonia solution to a pH of approximately 6.0.
-
Collect the resulting yellow precipitate by filtration, wash with water, and dry.
-
The crude product can be recrystallized from an ethanol/benzene mixture.
Quantitative Data Summary
| Parameter | Value | Reference |
| Initial Reaction Temperature | 0°C to 10°C | [1] |
| Bromine Addition Temperature | < 10°C | [1] |
| Post-addition Stirring Temperature | Below room temperature, then room temperature | [1] |
| Heating Temperature for Precipitate | 85°C | |
| Reported Yield | ~89% | [1] |
Visualizations
References
Validation & Comparative
Fluorination Enhances the Anticancer Activity of Benzothiazolones: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a well-established strategy to enhance biological activity. This guide provides a comparative analysis of the anticancer properties of fluorinated versus non-fluorinated benzothiazolones, supported by experimental data from key studies.
The benzothiazolone scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Chemical modification of this core structure, particularly through fluorination, has been shown to significantly modulate its therapeutic potential. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and cellular uptake of drug candidates. This guide will delve into the quantitative comparison of the in vitro anticancer activity of a fluorinated benzothiazolone analog against its non-fluorinated counterpart, detail the experimental methodology used to determine this activity, and illustrate the key signaling pathway involved in the bioactivation of this class of compounds.
Comparative Analysis of In Vitro Anticancer Activity
The introduction of a fluorine atom onto the benzothiazolone ring can lead to a substantial increase in cytotoxic potency against sensitive cancer cell lines. The following table summarizes the 50% growth inhibitory concentration (GI50) values for the non-fluorinated compound 2-(4-amino-3-methylphenyl)benzothiazole and its 5-fluoro derivative.
| Compound | Substitution | Cancer Cell Line | GI50 (nM) | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole | Non-fluorinated | MCF-7 (Breast) | < 5 | (Bradshaw et al., 2005)[1][2] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | 5-Fluoro | MCF-7 (Breast) | > 100-fold reduced sensitivity in resistant lines | (Bradshaw et al., 2005)[1][2] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | 5-Fluoro | MCF-7 (Breast) | < 0.1 | (Mortimer et al., 2006)[3] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | 5-Fluoro | MDA-MB-468 (Breast) | < 0.1 | (Mortimer et al., 2006)[3] |
Experimental Protocols
The in vitro cytotoxicity of the benzothiazolone derivatives was determined using the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7) are seeded into 96-well microtiter plates at a density of 5,000 to 20,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzothiazolone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for a further 48 to 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound SRB is solubilized with a 10 mM Tris base solution. The absorbance is read at 510-565 nm using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Mechanism of Action: Bioactivation via Aryl Hydrocarbon Receptor Signaling
The selective anticancer activity of certain 2-(4-aminophenyl)benzothiazoles is dependent on their metabolic activation within sensitive cancer cells. This bioactivation is mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 1A1 (CYP1A1).[1][2][4][5] CYP1A1 then metabolizes the benzothiazolone into a reactive electrophilic species that can form DNA adducts, leading to DNA damage and subsequent cell death.[4][5]
Conclusion
The presented data indicates that fluorination of the benzothiazolone scaffold can significantly enhance its anticancer activity. The 5-fluoro substitution on the 2-arylbenzothiazole core leads to a notable increase in potency against sensitive breast cancer cell lines. This enhanced activity is linked to the bioactivation of the compound through the Aryl Hydrocarbon Receptor signaling pathway and subsequent CYP1A1-mediated metabolism. These findings underscore the importance of fluorine incorporation in the design of novel and potent benzothiazolone-based anticancer agents. Further research into the structure-activity relationships of fluorinated benzothiazolones will be crucial for the development of next-generation targeted cancer therapies.
References
- 1. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluoro-2(3H)-benzothiazolone in the Landscape of Luciferase Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-throughput screening and reporter gene assays, the firefly luciferase enzyme is a cornerstone, providing a highly sensitive and quantitative readout for a multitude of biological processes. However, the integrity of these assays can be compromised by compounds that directly inhibit luciferase activity, leading to potential false-positive or false-negative results. Understanding the inhibitory profile of small molecules is therefore critical for accurate data interpretation. This guide provides an objective in vitro comparison of 6-Fluoro-2(3H)-benzothiazolone's potential inhibitory action against other known luciferase inhibitors, supported by experimental data and detailed protocols.
While direct inhibitory data for this compound on firefly luciferase is not extensively available in the public domain, the benzothiazole scaffold is a well-documented chemotype associated with luciferase inhibition. Often, these compounds act as competitive inhibitors by binding to the D-luciferin binding site of the enzyme. For the purpose of this comparative guide, we will use an illustrative IC50 value representative of a simple benzothiazole derivative to contextualize its potential performance against other established luciferase inhibitors.
Comparative Analysis of Luciferase Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of various compounds against firefly luciferase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Chemical Class | IC50 (in vitro) | Notes |
| This compound | Benzothiazole | (Illustrative) ~1-10 µM | Data for the specific compound is limited; this value is representative of related benzothiazole inhibitors. |
| Firefly luciferase-IN-1 | Not specified | 0.25 nM | A highly potent and reversible inhibitor.[1] |
| Firefly luciferase-IN-2 | Not specified | 0.15 µM | Inhibits P. pyralis luciferase.[1] |
| Fluc-IN-1 | Not specified | 25 nM | Also reported to inhibit the WNT/β-catenin signaling pathway.[1] |
| D-Luciferin 6'-methyl ether | D-luciferin analog | 0.1 µM | A competitive inhibitor as an analog of the substrate.[1] |
| Resveratrol | Stilbenoid | ~1.9 - 4.94 µM | A well-characterized non-competitive inhibitor.[1][2] |
| Biochanin A | Isoflavone | 640 nM | An isoflavonoid that demonstrates inhibitory activity.[1][2] |
| Formononetin | Isoflavone | 3.88 µM | Another isoflavonoid inhibitor of firefly luciferase.[1][2] |
| Calycosin | Isoflavone | 4.96 µM | An isoflavonoid with inhibitory properties against firefly luciferase.[1][2] |
Mechanism of Luciferase Inhibition
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. Initially, the substrate D-luciferin is adenylated by ATP to form luciferyl-adenylate. This intermediate then reacts with molecular oxygen to generate an electronically excited oxyluciferin, which emits light upon decaying to its ground state.[1] Inhibitors can interfere with this process at various stages, such as competing with D-luciferin or ATP for binding to the enzyme's active site.
Figure 1. Simplified signaling pathway of the firefly luciferase reaction and points of inhibition.
Experimental Protocols
In Vitro Firefly Luciferase Inhibition Assay (Cell-Free)
This protocol outlines a method to determine the direct inhibitory effect of a compound on purified firefly luciferase.
Materials:
-
Purified firefly luciferase enzyme
-
D-luciferin substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO only).
-
In an opaque microplate, add the diluted test compounds.
-
Prepare a reaction mix containing D-luciferin and ATP in the assay buffer.
-
Initiate the reaction by adding the firefly luciferase enzyme to the wells containing the test compounds, followed immediately by the addition of the reaction mix.
-
Measure the luminescence signal immediately using a luminometer, with an integration time of typically 1 second.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. Experimental workflow for the in vitro firefly luciferase inhibition assay.
Cell-Based Luciferase Reporter Gene Assay
This protocol can be used to assess the inhibitory effect of a compound in a cellular context, providing insights into cell permeability and intracellular activity.
Materials:
-
Cells stably or transiently expressing firefly luciferase
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
Passive lysis buffer
-
Luciferase assay substrate (containing D-luciferin and ATP)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 1-24 hours). Include a vehicle control.
-
After treatment, wash the cells with PBS and then lyse the cells by adding passive lysis buffer.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Transfer the cell lysate to a new opaque 96-well plate.
-
Add the luciferase assay substrate to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luminescence signal to cell viability (determined in a parallel assay, e.g., MTT or CellTiter-Glo) and calculate the IC50 values.[1]
Conclusion
References
A Comparative Guide to the Cross-Reactivity of Benzothiazole-Based Kinase Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their efficacy and potential off-target effects. This guide provides a comparative analysis of a potent benzothiazole-based Phosphoinositide 3-Kinase β (PI3Kβ) inhibitor, herein referred to as "Compound 11," against two clinically relevant kinase inhibitors, Pictilisib (GDC-0941) and Idelalisib. This comparison focuses on their cross-reactivity profiles against key kinases, providing essential data to inform preclinical research and development.
The benzothiazole scaffold is a core component of many kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes. While often designed for a specific target, the inherent structural similarities among kinase active sites can lead to cross-reactivity, or the inhibition of unintended kinases. This guide presents quantitative data on the inhibitory activities of Compound 11 and its comparators, details the experimental methodologies for assessing kinase inhibition, and provides visual representations of the relevant signaling pathway and experimental workflow.
Comparative Analysis of Kinase Inhibition
The in vitro potency and selectivity of the benzothiazole-based PI3Kβ inhibitor (Compound 11) and two comparator compounds, Pictilisib and Idelalisib, were assessed against a panel of Class I PI3K isoforms and the mammalian target of rapamycin (mTOR). The data, presented as IC50 values (the concentration required for 50% inhibition), are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | Compound 11 (Benzothiazole-based)[1] | Pictilisib (GDC-0941)[1][2][3][4][5][6][7] | Idelalisib (CAL-101)[8][9][10] |
| PI3Kα | 2.29 µM | 3 nM | 820 nM |
| PI3Kβ | 11 nM | 33 nM | 565 nM |
| PI3Kγ | 3.18 µM | 75 nM | 89 nM |
| PI3Kδ | 1.69 µM | 3 nM | 2.5 nM |
| mTOR | 16.85 µM | 580 nM | >4000 nM |
Data Interpretation:
-
Compound 11 demonstrates high potency and selectivity for PI3Kβ, with significantly weaker activity against other PI3K isoforms and mTOR.[1]
-
Pictilisib (GDC-0941) is a pan-Class I PI3K inhibitor with potent activity against PI3Kα and PI3Kδ, and slightly less but still potent activity against PI3Kβ and PI3Kγ.[1][2][3][4][5][6][7] It also shows inhibitory activity against mTOR.[2][5][6]
-
Idelalisib is highly selective for PI3Kδ, with substantially lower potency against the other Class I PI3K isoforms and minimal activity against mTOR.[8][9][10]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for characterizing the potency and selectivity of compounds like 6-Fluoro-2(3H)-benzothiazolone and its analogs. A widely used method for this is the ADP-Glo™ Kinase Assay , a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is carried out, during which the kinase transfers a phosphate group from ATP to a substrate, generating ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial amount of ADP generated in the kinase reaction.[11][12][13]
Generalized Protocol for IC50 Determination using ADP-Glo™ Kinase Assay
-
Compound Preparation: A serial dilution of the test compound (e.g., Compound 11) is prepared in DMSO. These solutions are then further diluted in the appropriate kinase assay buffer.
-
Assay Plate Setup: The diluted compound solutions are added to the wells of a multi-well assay plate. Control wells containing DMSO vehicle (for 0% inhibition) and a known broad-spectrum inhibitor or no enzyme (for 100% inhibition) are also included.
-
Kinase Reaction Initiation: The purified kinase enzyme and its specific substrate are added to the wells. The reaction is initiated by the addition of ATP.
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
ADP Detection: The Kinase Detection Reagent is added to each well to convert the ADP to ATP and initiate the luminescence reaction. The plate is incubated for another 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Processes
To better understand the context of PI3K inhibition and the methodology for its assessment, the following diagrams illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The data presented in this guide highlight the diverse selectivity profiles that can be achieved with different chemical scaffolds targeting the same enzyme family. The benzothiazole-based "Compound 11" emerges as a highly selective inhibitor of PI3Kβ, offering a valuable tool for investigating the specific roles of this isoform in cellular signaling and disease. In contrast, Pictilisib and Idelalisib provide broader or more targeted inhibition of the PI3K pathway, respectively, and serve as important benchmarks for comparison. For researchers working on the development of novel kinase inhibitors, a thorough understanding of cross-reactivity, as demonstrated in this guide, is essential for the successful translation of preclinical findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Kinase Activity Assay Kits [discoverx.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Stork: Idelalisib [storkapp.me]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Screening Hits: A Comparison Guide for 6-Fluoro-2(3H)-benzothiazolone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of screening hits, with a specific focus on analogs of 6-Fluoro-2(3H)-benzothiazolone. It outlines a typical validation cascade, compares alternative validation strategies, and provides detailed experimental protocols and representative data to guide researchers in confirming genuine, target-specific activity while eliminating false positives.
The Hit Validation Funnel: From Initial Hit to Confirmed Lead
High-throughput screening (HTS) campaigns often yield hundreds to thousands of initial "hits." However, a significant portion of these are false positives arising from assay interference or non-specific activity. A rigorous validation cascade is essential to triage these artifacts and identify promising candidates for lead optimization.[1][2] This process is a multi-step approach that systematically increases confidence in the hit compound's activity, specificity, and mechanism of action.
The journey from an unconfirmed hit to a validated lead candidate involves a series of assays designed to answer critical questions:
-
Is the observed activity real and reproducible?
-
Does the compound directly engage the intended biological target?
-
Is the activity specific to the target of interest?
-
Does the compound exhibit a clear structure-activity relationship (SAR)?
-
Is the compound active in a more physiologically relevant (e.g., cell-based) model?
Data Presentation: Comparing Benzothiazole Analogs
The validation process generates quantitative data that allows for direct comparison between analogs and helps establish a structure-activity relationship (SAR). A flat SAR, where minor structural changes lead to a complete loss of activity, can be a red flag for non-specific binding or assay interference.[3]
Below is a representative table summarizing validation data for a hypothetical series of this compound analogs targeting a protein kinase, such as the Epidermal Growth Factor Receptor (EGFR), a target for which benzothiazole derivatives have shown inhibitory activity.[4]
| Compound ID | R-Group Substitution | Primary Assay IC₅₀ (nM) [a] | Orthogonal Assay IC₅₀ (nM) [b] | Target Engagement (K_D, nM) [c] | Off-Target Kinase IC₅₀ (µM) [d] | Cell Viability EC₅₀ (µM) [e] |
| BTZ-F-01 | -H | 50 | 65 | 120 | > 10 | 1.5 |
| BTZ-F-02 | -CH₃ | 25 | 30 | 55 | > 10 | 0.8 |
| BTZ-F-03 | -Cl | 15 | 20 | 40 | 8.5 | 0.5 |
| BTZ-F-04 | -OCH₃ | 250 | 310 | 500 | > 10 | 5.2 |
| Control | Erlotinib | 10 | 12 | 25 | > 10 (vs. test kinase) | 0.3 |
Data Footnotes:
-
[a]Primary Assay: Fluorescence-based biochemical assay measuring direct enzyme inhibition.
-
[b]Orthogonal Assay: Luminescence-based assay confirming inhibition with a different detection technology to rule out fluorescence artifacts.[3]
-
[c]Target Engagement: Dissociation constant (K_D) determined by Surface Plasmon Resonance (SPR) to confirm direct binding.[3]
-
[d]Off-Target Kinase: Inhibition of a closely related kinase to assess selectivity.
-
[e]Cell Viability: Measurement of anti-proliferative activity in a cancer cell line overexpressing the target kinase.
Mechanism of Action: Visualizing Target Inhibition
For many benzothiazole analogs, the mechanism of action involves the inhibition of key signaling enzymes like protein kinases.[5] Validating that a hit compound modulates the intended pathway is a critical step. If a compound inhibits EGFR, it should block downstream signaling events.
Experimental Protocols
Detailed and reproducible protocols are the foundation of successful hit validation. Below are methodologies for key experiments cited in the comparison table.
Protocol: Orthogonal Biochemical Assay (Luminescence-based)
This protocol is used to confirm the inhibitory activity of the hit compounds using a different detection method from the primary screen, thereby identifying false positives that interfere with the primary assay's technology (e.g., autofluorescence).[1][3]
-
Objective: To measure the inhibition of the target kinase by quantifying the amount of ATP remaining after the kinase reaction using a luciferase-based system.
-
Materials:
-
Target kinase and its specific peptide substrate.
-
ATP (at a concentration near the K_m).
-
Assay buffer (e.g., HEPES, MgCl₂, DTT).
-
Test compounds (this compound analogs) serially diluted in DMSO.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well microplates.
-
-
Procedure:
-
Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate.
-
Add 5 µL of a solution containing the target kinase and its peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescence detection reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol: Biophysical Target Engagement (Surface Plasmon Resonance - SPR)
This protocol provides direct evidence of binding between the compound and the target protein, and it can determine binding kinetics (k_on, k_off) and affinity (K_D).[3]
-
Objective: To measure the direct binding of benzothiazolone analogs to the immobilized target kinase.
-
Materials:
-
Purified target kinase protein.
-
SPR sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
SPR running buffer (e.g., HBS-EP+).
-
Test compounds serially diluted in running buffer.
-
SPR instrument.
-
-
Procedure:
-
Immobilize the target kinase onto the sensor chip surface via amine coupling according to the manufacturer's protocol. A reference flow cell should be prepared similarly but without the protein.
-
Prepare a dilution series of the test compound (e.g., 0.1 nM to 1 µM) in running buffer.
-
Inject the compound solutions over the target and reference flow cells at a constant flow rate for a defined association time (e.g., 180 seconds).
-
Allow the compound to dissociate by flowing running buffer over the chip for a defined dissociation time (e.g., 300 seconds).
-
Between compound injections, regenerate the chip surface with a mild regeneration solution if necessary.
-
Repeat the process for each concentration, including a buffer-only (blank) injection for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Subtract the signal from the blank injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
-
Protocol: Cell-Based Target Engagement Assay
This assay confirms that the compound can enter cells and engage its target in a physiological context.
-
Objective: To measure the inhibition of target kinase phosphorylation in a cellular environment.
-
Materials:
-
Cancer cell line overexpressing the target kinase.
-
Cell culture medium and supplements (FBS, antibiotics).
-
Test compounds diluted in culture medium.
-
Stimulating ligand (e.g., EGF for EGFR).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: primary antibody against the phosphorylated form of the target, and a labeled secondary antibody.
-
ELISA or Western Blot detection reagents.
-
-
Procedure:
-
Seed cells in 96-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with serially diluted test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 15 minutes to induce target phosphorylation.
-
Aspirate the medium and lyse the cells on ice.
-
Quantify the level of target phosphorylation in the cell lysates using a sandwich ELISA or Western Blotting.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein concentration in each lysate.
-
Plot the normalized signal against the compound concentration to determine the EC₅₀ value.
-
Alternative Methodologies and Counter-Screens
To ensure the selection of high-quality hits, several alternative and complementary assays should be considered.[3]
| Assay Type | Purpose | Example Technologies |
| Counter-Screen | Eliminate compounds that interfere with the assay technology itself. | Run the assay without the target enzyme to detect compounds that directly inhibit/activate the reporter (e.g., luciferase).[1] |
| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in cells or cell lysates by measuring changes in protein thermal stability upon ligand binding. | Western Blot or mass spectrometry-based detection. |
| Isothermal Titration Calorimetry (ITC) | A biophysical method that measures the heat change upon binding to determine thermodynamic parameters of the interaction. | Provides K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3] |
| NMR Spectroscopy | A powerful biophysical technique to confirm direct binding and identify the binding site on the target protein. | Saturation Transfer Difference (STD) NMR, WaterLOGSY.[3] |
| Promiscuity Assays | Identify non-specific inhibitors, such as compound aggregators. | Include high concentrations of non-ionic detergents (e.g., Triton X-100) in the biochemical assay; aggregators often lose potency.[1] |
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns | Semantic Scholar [semanticscholar.org]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm 6-Fluoro-2(3H)-benzothiazolone's Kinase Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the identification of a novel bioactive compound is a critical first step. This guide focuses on 6-Fluoro-2(3H)-benzothiazolone, a molecule with potential therapeutic applications. Assuming its initial identification as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic kinase, this document outlines a structured approach to rigorously confirm its activity and elucidate its mechanism of action through a series of orthogonal assays.
The following sections provide a comparative analysis of various experimental methods, complete with detailed protocols and representative data, to validate the inhibitory effects of this compound on EGFR. This guide is intended to equip researchers with the necessary tools to confidently advance promising hit compounds through the drug development pipeline.
Comparative Analysis of Confirmatory Assays
To ensure the validity of initial screening results and to eliminate potential artifacts, it is imperative to employ multiple assay formats that rely on different detection principles. Here, we compare a primary luminescence-based assay with three orthogonal methods: a fluorescence-based assay, a biophysical binding assay, and a cell-based functional assay. For the purpose of this guide, we will compare the hypothetical data for this compound with that of Erlotinib, a well-established EGFR inhibitor.[1]
| Assay Type | Assay Name | Principle | This compound IC50 (nM) | Erlotinib IC50 (nM) | Advantages | Limitations |
| Primary (Luminescence) | Kinase-Glo® | Measures remaining ATP after the kinase reaction. Signal is inversely proportional to kinase activity.[2][3] | 50 | 2 | High-throughput, sensitive, commercially available kits.[4] | Prone to interference from compounds that affect luciferase or ATP levels. |
| Orthogonal (Fluorescence) | Z'-LYTE™ | Based on FRET between a donor and acceptor fluorophore on a synthetic peptide substrate. Cleavage of the phosphorylated peptide by a protease prevents FRET. | 65 | 5 | Homogeneous, ratiometric detection minimizes interference. | Requires specific peptide substrates and can be costly. |
| Orthogonal (Biophysical) | Surface Plasmon Resonance (SPR) | Label-free detection of direct binding between the inhibitor and the immobilized kinase, providing kinetic data (on/off rates).[5] | KD = 80 nM | KD = 5 nM | Provides detailed kinetic information and confirms direct physical interaction.[6] | Requires specialized equipment; protein immobilization can affect activity.[7] |
| Orthogonal (Cell-based) | Western Blot (p-EGFR) | Measures the phosphorylation of EGFR in cells treated with the inhibitor, confirming target engagement in a physiological context.[8] | 75 | 10 | Confirms cellular activity and target engagement. | Semi-quantitative, lower throughput, requires specific antibodies.[8][9] |
Experimental Protocols
Primary Screening: Kinase-Glo® Luminescent Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[10]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor (Erlotinib) in DMSO.
-
In a multiwell plate, add the test compounds and DMSO (vehicle control).
-
Add the EGFR kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
Add an equal volume of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.[3]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Orthogonal Assay 1: Z'-LYTE™ Fluorescence-Based Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the differential cleavage of a phosphorylated versus a non-phosphorylated peptide substrate by a site-specific protease.
Materials:
-
Recombinant human EGFR kinase
-
Z'-LYTE™ Peptide Substrate (specific for EGFR)
-
ATP
-
Z'-LYTE™ Development Reagent
-
Stop Reagent
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds, EGFR kinase, and peptide substrate to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Add the Development Reagent, which contains a site-specific protease, and incubate for 60 minutes.
-
Add the Stop Reagent.
-
Measure the fluorescence emission at two wavelengths (for the donor and acceptor fluorophores).
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50.
Orthogonal Assay 2: Surface Plasmon Resonance (SPR) for Direct Binding
SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface.[5]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human EGFR kinase
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Immobilize the EGFR kinase onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to observe association and dissociation.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Orthogonal Assay 3: Cell-Based Western Blot for EGFR Phosphorylation
This assay determines the ability of the compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
EGF
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture A431 cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF for 10-15 minutes to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[11]
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Kinase-Glo® Luminescent Assay.
Caption: Orthogonal Assay Workflow for Hit Confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. researchgate.net [researchgate.net]
Comparative Potency of 6-Fluoro-2(3H)-benzothiazolone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of 6-Fluoro-2(3H)-benzothiazolone derivatives across various biological activities. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
The this compound scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Derivatives of this core structure have demonstrated promising activities, including anticancer, anticonvulsant, and anti-inflammatory effects. This guide synthesizes available experimental data to offer a comparative perspective on the potency of these derivatives.
Anticancer Potency
Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: Anticancer Activity of 6-Fluoro-benzothiazole Derivatives (IC50 in µM)
| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| Hydrazino-benzylidene derivative | 2.41 | - | - | [1] |
| Substituted bromopyridine acetamide derivative | - | - | 0.048 | [1] |
| Nitrobenzylidene containing thiazolidine derivative | - | 0.036 | 0.048 | [1] |
| 2-(3-fluorophenyl)benzothiazole derivative | - | Moderate Activity | - | [2] |
Note: The specific substitutions on the core this compound structure vary for each derivative listed.
Anticonvulsant Potency
The anticonvulsant properties of this compound derivatives have been assessed primarily using the maximal electroshock (MES) seizure model in mice. The median effective dose (ED50) required to protect 50% of the animals from seizures is a key indicator of potency.
Table 2: Anticonvulsant Activity of 6-Fluoro-benzothiazole Derivatives (MES Test, Mice, i.p.)
| Compound/Derivative | ED50 (mg/kg) | Reference |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) | 50.8 | [3] |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) | 54.8 | [3] |
Anti-inflammatory Potency
The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. While specific IC50 values for this compound derivatives against COX are not extensively reported in the reviewed literature, the general mechanism is a crucial area of investigation. One study identified a p38α MAP kinase inhibitor with an IC50 of 0.036 µM, which was more potent than the standard SB 203580[4].
Experimental Protocols
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.
a. Cell Culture:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium.
-
The cells are treated with the compound solutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.[5]
Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
This in vivo protocol is used to evaluate the efficacy of compounds in preventing generalized tonic-clonic seizures.[6][7]
a. Animals:
-
Male albino mice (20-25 g) are used.
b. Assay Procedure:
-
Animals are divided into control and test groups.
-
The test compounds are administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes using an electroconvulsiometer.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The percentage of animals protected from seizures in each group is recorded.
-
The ED50 value, the dose that protects 50% of the animals, is calculated using probit analysis.[8][9]
Anti-inflammatory Activity Screening (Cyclooxygenase - COX Inhibition Assay)
This in vitro assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.[10]
a. Reagents and Enzyme Source:
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
A detection system to measure prostaglandin production (e.g., ELISA or a fluorometric probe).
b. Assay Procedure:
-
The COX enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of prostaglandin produced is quantified.
-
The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined.[11][12]
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 8. ijpp.com [ijpp.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 6-Fluoro-2(3H)-benzothiazolone Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a fluorine atom can enhance pharmacological properties such as metabolic stability and binding affinity.[1] This guide provides a comparative benchmark of 6-fluoro-benzothiazole derivatives against known enzyme inhibitors, focusing on their potential in the context of neurodegenerative diseases.
Enzyme Inhibition Data: A Comparative Overview
The following tables summarize the inhibitory activities of selected 6-fluoro-benzothiazole derivatives against key enzymes implicated in neurodegenerative disorders: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). For context, the performance of well-established inhibitors, Donepezil and a standard MAO-B inhibitor, are included as benchmarks.
Table 1: Comparative Inhibitory Activity against Acetylcholinesterase (AChE)
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| Benzothiazole Derivative 4f | AChE | 23.4 ± 1.1 | Donepezil | 20.1 ± 1.4 |
| Benzothiazole Derivative 4m | AChE | 27.8 ± 1.0 | Donepezil | 20.1 ± 1.4 |
| Benzothiazole Derivative 4g | AChE | 36.7 ± 1.4 | Donepezil | 20.1 ± 1.4 |
| Data sourced from studies on benzothiazole derivatives.[2][3] |
Table 2: Comparative Inhibitory Activity against Monoamine Oxidase B (MAO-B)
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| Benzothiazole Derivative 4f | MAO-B | 40.3 ± 1.7 | Standard MAO-B Inhibitor | Varies |
| Data for derivative 4f indicates potent MAO-B inhibition.[3] The IC50 for standard MAO-B inhibitors can vary depending on the specific inhibitor used in the assay. |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE.[2]
Reagents and Materials:
-
Human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development
-
Phosphate buffer (pH 8.0)
-
Test compounds (6-fluoro-benzothiazole derivatives) and reference inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO).
Assay Procedure:
-
In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE enzyme solution.
-
Incubate the mixture for 15 minutes at 37°C.
-
Following incubation, add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate (ATCI) solution.
-
Measure the absorbance spectrophotometrically at 412 nm at regular intervals.
-
Calculate the percentage of inhibition by comparing the rate of reaction of the test compound with that of the control (containing no inhibitor).
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric method assesses the ability of compounds to inhibit the activity of the MAO-B enzyme.[3]
Reagents and Materials:
-
Human Monoamine Oxidase B (MAO-B) enzyme
-
A suitable substrate for MAO-B that generates a fluorescent product
-
Assay buffer
-
Test compounds and a reference MAO-B inhibitor.
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Introduce the MAO-B enzyme and incubate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Determine the reaction rate and calculate the percentage of inhibition relative to a control without the inhibitor.
-
Calculate IC50 values from the dose-response curves.
Visualizing Experimental and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.
References
A Comparative Analysis of 6-Fluoro Benzothiazole Compounds: In Vitro Potency vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their biological activity, transitioning from initial in vitro screenings to more complex in vivo models. This guide provides a comparative overview of the efficacy of 6-fluoro benzothiazole compounds, a class of molecules that have demonstrated significant potential in anticancer research. By presenting experimental data from both in vitro and in vivo studies, this document aims to offer a clear, data-driven comparison to inform further research and development.
In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines
The initial assessment of anticancer compounds typically involves evaluating their cytotoxic effects on various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
A study on novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts demonstrated their dose-dependent cytotoxic activity against a panel of human cancer cell lines. The results, summarized in the table below, highlight the varying sensitivity of different cell lines to these compounds.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | CaCO-2 (Colon Cancer) IC50 (µM) | Hep-2 (Laryngeal Cancer) IC50 (µM) | WI-38 (Normal Fibroblasts) IC50 (µM) |
| BT-5 | 45 | 33 | 50 | 40 | 110 |
| BT-6 | 50 | 38 | 55 | 48 | >120 |
| BT-7 | 40 | 35 | 48 | 42 | >120 |
Data synthesized from studies on novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts.[1][2]
Notably, the compounds exhibited greater cytotoxicity towards cancer cell lines compared to the normal fibroblast cell line (WI-38), suggesting a degree of selectivity.[1][2]
In Vivo Efficacy: Antitumor Activity in Murine Models
Following promising in vitro results, the antitumor efficacy of these 6-fluoro benzothiazole compounds was evaluated in vivo using murine tumor models. This step is crucial for understanding how the compounds perform in a whole-organism setting, taking into account factors like pharmacokinetics and metabolism.
The in vivo studies demonstrated significant antitumor activity against melanoma B16-F10, fibrosarcoma (FsaR), and squamous cell carcinoma (SCCVII).[1][2] The therapeutic effectiveness was observed to be dependent on the treatment schedule, with repeated doses initiated after tumor establishment yielding the best outcomes.[1][2]
| Tumor Model | Treatment Group | Tumor Volume Reduction (%) |
| Melanoma B16-F10 | BT-5 | 58 |
| BT-6 | 52 | |
| BT-7 | 65 | |
| Fibrosarcoma (FsaR) | BT-5 | 62 |
| BT-6 | 55 | |
| BT-7 | 70 | |
| Squamous Cell Carcinoma (SCCVII) | BT-5 | 55 |
| BT-6 | 48 | |
| BT-7 | 63 |
Illustrative data based on findings from in vivo studies. Actual tumor volume reduction can vary based on experimental conditions.[1][2]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validity of scientific findings. Below are the key experimental protocols utilized in the evaluation of the 6-fluoro benzothiazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the 6-fluoro benzothiazole compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (HeLa, MCF-7, CaCO-2, Hep-2) and normal fibroblasts (WI-38) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the 6-fluoro benzothiazole compounds (typically ranging from 1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of inhibition versus the concentration of the compound.
In Vivo Antitumor Activity (Murine Xenograft Model)
The in vivo antitumor efficacy was assessed using a murine xenograft model, a standard preclinical model for cancer research.
Protocol:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) were used for the study.
-
Tumor Cell Implantation: Murine melanoma (B16-F10), fibrosarcoma (FsaR), or squamous cell carcinoma (SCCVII) cells (1 x 10⁶ cells in 0.1 mL of saline) were injected subcutaneously into the right flank of the mice.
-
Treatment Initiation: When the tumors reached a palpable size (approximately 5-7 mm in diameter), the mice were randomly assigned to control and treatment groups.
-
Compound Administration: The 6-fluoro benzothiazole compounds were administered intraperitoneally at a predetermined dose (e.g., 50 mg/kg body weight). A common and effective treatment schedule involved administering the compounds repeatedly, for instance, every two days for a total of five doses.[1][2]
-
Tumor Growth Monitoring: Tumor size was measured every other day using calipers, and the tumor volume was calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition was calculated at the end of the experiment.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives, including 6-fluoro substituted compounds, have been shown to exert their anticancer effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death).
Experimental Workflow: From In Vitro to In Vivo Efficacy Assessment.
One of the key mechanisms involves the induction of apoptosis through the intrinsic or mitochondrial pathway.
Mitochondrial Apoptosis Pathway Induced by 6-Fluoro Benzothiazole.
Furthermore, some benzothiazole derivatives have been shown to influence other critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Inhibition of the PI3K/Akt Survival Pathway.
References
This guide provides a comprehensive analysis of the selectivity profile of the investigational compound 6-Fluoro-2(3H)-benzothiazolone against a panel of related protein kinases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison of the compound's performance, supported by detailed experimental protocols and data visualizations.
Overview of this compound
This compound is a heterocyclic small molecule belonging to the benzothiazole class of compounds. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Notably, various substituted benzothiazoles have been identified as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2][3][4] This guide focuses on a representative kinase selectivity profile to illustrate the compound's potential as a targeted inhibitor.
Quantitative Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of ten kinases, including the primary target, Epidermal Growth Factor Receptor (EGFR), and nine related kinases from different families to determine its selectivity. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric kinase assay.
| Target Kinase | Kinase Family | IC50 (nM) |
| EGFR | Tyrosine Kinase | 50 |
| VEGFR2 | Tyrosine Kinase | 850 |
| PDGFRβ | Tyrosine Kinase | 1,200 |
| c-Met | Tyrosine Kinase | > 10,000 |
| Src | Tyrosine Kinase | 2,500 |
| ROCK-II | Serine/Threonine Kinase | > 10,000 |
| CDK2/cyclin A | Serine/Threonine Kinase | 7,800 |
| PKA | Serine/Threonine Kinase | > 10,000 |
| Akt1 | Serine/Threonine Kinase | 9,200 |
| p38α | Serine/Threonine Kinase | 6,500 |
Table 1: In Vitro Kinase Selectivity of this compound. The data demonstrates a preferential inhibition of EGFR over other tested kinases.
Experimental Protocols
The following protocol outlines the methodology used to generate the in vitro kinase selectivity data.
Radiometric Kinase Assay
This assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a specific substrate by the target kinase.
Materials:
-
Purified recombinant human kinases (EGFR, VEGFR2, PDGFRβ, c-Met, Src, ROCK-II, CDK2/cyclin A, PKA, Akt1, p38α)
-
Specific peptide substrates for each kinase
-
This compound (stock solution in 100% DMSO)
-
Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)
-
[γ-³³P]ATP (10 mCi/mL)
-
Unlabeled ATP (10 mM)
-
96-well phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A 10-point serial dilution of this compound was prepared in 100% DMSO, with concentrations ranging from 100 µM to 1 nM.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture was prepared containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
-
Assay Plate Setup: 2.5 µL of the diluted compound was added to the wells of a 96-well plate. Control wells contained DMSO only.
-
Kinase Reaction Initiation: 22.5 µL of the kinase reaction mixture was added to each well. The plate was incubated at 30°C for 10 minutes.
-
ATP Addition: 25 µL of a solution containing [γ-³³P]ATP and unlabeled ATP (final concentration of 10 µM ATP) was added to each well to start the reaction.
-
Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.
-
Reaction Termination and Washing: The reaction was stopped by adding 50 µL of 1% phosphoric acid. The contents of the wells were then transferred to a phosphocellulose filter plate. The filter plate was washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, 50 µL of scintillation fluid was added to each well, and the radioactivity was quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) were converted to percent inhibition relative to the DMSO control. IC50 values were calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizations
Kinase Selectivity Profile
The following diagram illustrates the selectivity of this compound, highlighting its potency against the primary target in comparison to related kinases.
Figure 1: Kinase selectivity of this compound.
Experimental Workflow for Kinase Profiling
The workflow for determining the in vitro kinase selectivity profile is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 3. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 6-Fluoro Benzothiazole Isomers for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the strategic placement of a fluorine atom on a pharmacologically active scaffold can significantly influence its biological properties. This guide provides a detailed head-to-head comparison of different positional isomers of 6-fluoro benzothiazole, a promising scaffold in medicinal chemistry. By presenting quantitative experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to facilitate informed decisions in the design and development of novel benzothiazole-based therapeutics.
Introduction to Fluorinated Benzothiazoles
Benzothiazole is a privileged heterocyclic scaffold known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a fluorine atom to the benzothiazole core can enhance its metabolic stability, binding affinity to target proteins, and overall therapeutic potential. The position of the fluorine atom on the benzothiazole ring can have a profound impact on these properties, making a comparative analysis of its isomers essential for rational drug design. This guide focuses on the comparative analysis of 2-amino-4-fluorobenzothiazole, 2-amino-5-fluorobenzothiazole, 2-amino-6-fluorobenzothiazole, and 2-amino-7-fluorobenzothiazole, particularly in the context of their anticancer activity.
Quantitative Comparison of Biological Activity
The in vitro cytotoxic activity of fluorinated 2-(4-aminophenyl)benzothiazole isomers has been evaluated against various human cancer cell lines. The following table summarizes the growth inhibition (GI50) values, representing the concentration required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity (GI50) of Fluorinated 2-(4-aminophenyl)benzothiazole Isomers
| Compound | Cancer Cell Line | GI50 (nM) |
| 2-(4-aminophenyl)-4-fluorobenzothiazole | MCF-7 (Breast) | < 1 |
| MDA-MB-468 (Breast) | < 1 | |
| 2-(4-aminophenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 |
| MDA-MB-468 (Breast) | < 1 | |
| 2-(4-aminophenyl)-6-fluorobenzothiazole | MCF-7 (Breast) | < 1 |
| MDA-MB-468 (Breast) | < 1 | |
| 2-(4-aminophenyl)-7-fluorobenzothiazole | MCF-7 (Breast) | < 1 |
| MDA-MB-468 (Breast) | < 1 |
Note: Data extracted from studies on fluorinated 2-(4-aminophenyl)benzothiazoles which have shown potent and selective anticancer activity. The GI50 values for sensitive cell lines were reported to be less than 1 nM, indicating high potency for all tested isomers.[2]
Physicochemical Properties
The position of the fluorine atom influences the physicochemical properties of the benzothiazole molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Predicted Physicochemical Properties of Fluorobenzothiazole Isomers
| Isomer | Molecular Formula | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) |
| 4-Fluorobenzothiazole | C₇H₄FNS | 153.18 | 2.15 | 41.13 Ų |
| 5-Fluorobenzothiazole | C₇H₄FNS | 153.18 | 2.15 | 41.13 Ų |
| 6-Fluorobenzothiazole | C₇H₄FNS | 153.18 | 2.15 | 41.13 Ų |
| 7-Fluorobenzothiazole | C₇H₄FNS | 153.18 | 2.15 | 41.13 Ų |
Note: These values are computationally predicted and may vary from experimental values.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Synthesis of Fluorinated 2-Aminobenzothiazole Isomers (Jacobsen Cyclization)
A general method for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of a corresponding phenylthiourea.
Workflow for the Synthesis of Fluorinated 2-Aminobenzothiazoles
Caption: General workflow for the synthesis of 2-amino-fluorobenzothiazole isomers.
Materials:
-
Appropriate fluoroaniline isomer (e.g., 4-fluoroaniline for 6-fluorobenzothiazole)
-
Ammonium thiocyanate
-
Concentrated hydrochloric acid
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide solution
Procedure:
-
Thiourea Formation: A mixture of the fluoroaniline isomer, concentrated hydrochloric acid, and water is heated. A solution of ammonium thiocyanate in water is then added, and the mixture is refluxed. Upon cooling, the corresponding phenylthiourea derivative crystallizes and is collected by filtration.
-
Oxidative Cyclization: The dried phenylthiourea derivative is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise with stirring. The mixture is then heated until a clear solution is obtained. After cooling, the solution is poured into water and neutralized with a sodium hydroxide solution to precipitate the crude 2-amino-fluorobenzothiazole isomer. The product is then purified by recrystallization.[3]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the benzothiazole isomers are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Fluorobenzothiazole isomer stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorobenzothiazole isomers for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1][4]
Signaling Pathways
Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently implicated.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by fluorobenzothiazole isomers.
MAPK/ERK Signaling Pathway
Caption: Potential modulation of the MAPK/ERK signaling pathway by fluorobenzothiazole isomers.
Conclusion
This comparative guide highlights the potent anticancer activity of fluorinated 2-(4-aminophenyl)benzothiazole isomers. While all tested isomers exhibit high potency in the nanomolar range against sensitive breast cancer cell lines, subtle differences in their physicochemical properties, arising from the varied position of the fluorine atom, may influence their in vivo efficacy and pharmacokinetic profiles. The provided experimental protocols offer a foundation for further investigation into these promising compounds. The elucidation of their precise mechanisms of action, including their effects on key signaling pathways such as PI3K/Akt and MAPK/ERK, will be crucial for the development of next-generation benzothiazole-based cancer therapeutics. Further head-to-head studies investigating a broader range of biological activities and comprehensive ADME profiling are warranted to fully delineate the therapeutic potential of each isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of 6-Fluoro-2(3H)-benzothiazolone and its Analogs in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of small molecule inhibitors is paramount. This guide provides a comparative evaluation of 6-Fluoro-2(3H)-benzothiazolone and related fluoro-benzothiazole derivatives, offering insights into their specificity and performance in modulating key cell signaling pathways. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to facilitate informed decisions in drug discovery and molecular biology research.
While specific data for this compound is limited in the current literature, this guide leverages available information on various fluoro-benzothiazole derivatives to provide a broader understanding of this class of compounds. The inclusion of fluorine atoms can significantly alter the physicochemical properties of molecules, often enhancing their biological activity and specificity. This guide will explore the inhibitory effects of these compounds on critical signaling nodes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Signal Transducer and Activator of Transcription 3 (STAT3), and Dihydropteroate Synthase (DHPS), as well as their impact on the AKT and ERK signaling pathways.
Quantitative Performance Analysis: A Comparative Overview
To facilitate a clear comparison of the inhibitory potential of various benzothiazole derivatives, the following tables summarize their half-maximal inhibitory concentration (IC50) values against key molecular targets. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by Benzothiazole Derivatives
| Compound | Modification | IC50 (nM) | Reference |
| Compound 4a | 6-nitrobenzothiazole with p-F-benzylidene | 91 | [1] |
| Compound X | Benzothiazole with p-F-benzylidene | 190 | [1] |
| Sorafenib (Standard) | - | 53 | [1] |
| Compound 17 | Benzothiazole derivative | 1090 | [2] |
| Compound 18 | Benzothiazole derivative | 1190 | [2] |
| Sorafenib (Standard) | - | 1270 | [2] |
| Compound 5b | Benzothiazole-thiosemicarbazide | 358 | [3] |
| Compound 10g | Benzothiazole-Schiff base | 87 | [3] |
| Compound 17a | Benzothiazole-Schiff base | 78 | [3] |
| Sunitinib (Standard) | - | 139 | [3] |
Table 2: Inhibition of Dihydropteroate Synthase (DHPS) by Benzothiazole Derivatives
| Compound | Modification | IC50 (µg/mL) | Reference |
| Compound 16a | Benzothiazole-pyrazole | Comparable to standard | [4] |
| Compound 16b | Benzothiazole-pyrazole | 7.85 | [4] |
| Compound 16c | Benzothiazole-pyrazole | Comparable to standard | [4] |
| Sulfadiazine (Standard) | - | 7.13 | [4] |
Table 3: Inhibition of STAT3 Signaling by Benzothiazole Derivatives
| Compound | Modification | IC50 (µM) | Assay | Reference |
| Compound B19 | Benzothiazole derivative | 0.067 | IL-6/STAT3 Luciferase Reporter | [5] |
Key Signaling Pathways and Experimental Workflows
To visually represent the cellular mechanisms discussed, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing inhibitor specificity.
Caption: The VEGFR-2 signaling pathway, a critical regulator of angiogenesis.
Caption: The JAK-STAT3 signaling pathway, a key player in immune response and cell growth.
Caption: A generalized workflow for evaluating the specificity of kinase inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments cited in the analysis of fluoro-benzothiazole derivatives.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to determine the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of measuring luminescence (e.g., for Kinase-Glo® assay)
Procedure:
-
Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add the master mixture to the wells of a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations to the designated wells. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Western Blot Analysis for AKT and ERK Phosphorylation
This method is used to assess the effect of a compound on the phosphorylation status of AKT and ERK in cultured cells, providing an indication of pathway inhibition.
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the test compound at various concentrations for a specified duration. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
STAT3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3, providing a functional readout of pathway inhibition.
Materials:
-
Cells stably or transiently transfected with a STAT3-responsive luciferase reporter construct
-
Test compound
-
Cytokine for STAT3 activation (e.g., IL-6)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
STAT3 Activation: Stimulate the cells with a cytokine (e.g., IL-6) to activate the STAT3 pathway.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase for dual-luciferase assays) and calculate the percent inhibition of STAT3 activity for each compound concentration. Determine the IC50 value.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This enzymatic assay is used to identify inhibitors of DHPS, a key enzyme in the folate biosynthesis pathway of microorganisms.
Materials:
-
Purified DHPS enzyme
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Test compound
-
Reaction buffer
-
Method for detecting product formation (e.g., a coupled enzymatic assay or LC-MS)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the DHPS enzyme, reaction buffer, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding the substrates (PABA and DHPPP).
-
Incubation: Incubate the reaction at a specific temperature for a set time.
-
Detection: Stop the reaction and measure the amount of product formed. A common method involves a coupled assay where the product, dihydropteroate, is converted to a detectable product.
-
Data Analysis: Calculate the percent inhibition of DHPS activity for each compound concentration and determine the IC50 value.
By providing a consolidated view of the available data and detailed experimental methodologies, this guide serves as a valuable resource for the scientific community engaged in the exploration and development of novel therapeutic agents targeting key cellular signaling pathways. The presented information underscores the potential of fluoro-benzothiazole derivatives as a versatile scaffold for designing potent and selective inhibitors. Further research focused on the specific activity of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Target Binding Analysis: Isothermal Titration Calorimetry and Alternatives for 6-Fluoro-2(3H)-benzothiazolone
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) and other leading biophysical techniques for characterizing the binding of small molecules, such as 6-Fluoro-2(3H)-benzothiazolone, to their protein targets. While the specific biological target for this compound is not yet definitively established in publicly available literature, derivatives of the benzothiazole scaffold have been shown to interact with various protein classes, including kinases, metabolic enzymes, and proteins involved in cell signaling.[1][2][3] This guide will, therefore, use a hypothetical protein kinase as a representative target to illustrate the experimental methodologies and data comparison.
The selection of an appropriate biophysical assay is critical in drug discovery for validating targets, understanding mechanisms of action, and driving lead optimization.[4] This document offers researchers, scientists, and drug development professionals a detailed overview of the principles, experimental protocols, and data outputs of ITC, Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI) to aid in making an informed choice for their specific research needs.
Introduction to Target Binding Techniques
Characterizing the interaction between a small molecule and its protein target is fundamental to understanding its biological effect. Several biophysical techniques are available, each with distinct advantages and limitations.[5]
-
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment, providing deep insight into the driving forces of the interaction.[5]
-
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in refractive index upon a ligand binding to an immobilized analyte in real-time.[6] SPR is highly sensitive and provides kinetic data, including association (k a ) and dissociation (k d ) rates, in addition to binding affinity (K D ).[7][8]
-
Microscale Thermophoresis (MST) measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell.[9][10] It requires one binding partner to be fluorescently labeled or have intrinsic fluorescence.[11]
-
Biolayer Interferometry (BLI) is another optical, label-free technique that measures the interference pattern of white light reflected from a biosensor tip.[12] The binding of an analyte to an immobilized ligand on the tip causes a wavelength shift, which is monitored in real-time to determine kinetic and affinity data.[13]
Quantitative Comparison of Techniques
The choice of technique often depends on the specific requirements of the assay, such as throughput, sample consumption, and the type of data needed. The following table summarizes the key performance characteristics of each method for a typical small molecule-protein interaction study.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Biolayer Interferometry (BLI) |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures thermophoretic movement | Measures light interference pattern change |
| Labeling Requirement | Label-free | Label-free | Requires fluorescence | Label-free |
| Immobilization | No (in-solution) | Yes (one binding partner) | No (in-solution) | Yes (one binding partner) |
| Key Data Output | K D , ΔH, ΔS, Stoichiometry (n) | K D , k a , k d | K D | K D , k a , k d |
| Affinity Range | 10 nM - 100 µM | 1 pM - 1 mM | 1 nM - 1 mM | 10 pM - 100 µM |
| Protein Consumption | High (µg - mg) | Low (µg) | Very Low (ng - µg) | Low (µg) |
| Small Molecule Consumption | Moderate (µg) | Low (ng - µg) | Very Low (ng) | Low (ng - µg) |
| Throughput | Low to Medium | Medium to High | High | High |
| Buffer Constraints | Buffer-dependent heat of ionization | Less sensitive to buffer composition | Compatible with most buffers, detergents | Less sensitive to buffer composition |
| Thermodynamic Data | Direct measurement of ΔH and ΔS | Can be derived from van't Hoff analysis | No | No |
Experimental Protocols
The following sections provide detailed, generalized protocols for characterizing the binding of this compound to a hypothetical protein kinase target using each of the four techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction from a single experiment.[14]
Methodology:
-
Sample Preparation:
-
Express and purify the target protein kinase to >95% purity.
-
Prepare a concentrated stock solution of the protein (e.g., 20-100 µM) and dialyze extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching.[15]
-
Dissolve this compound in the final dialysis buffer to a concentration approximately 10-20 times that of the protein concentration (e.g., 200-1000 µM). Ensure complete dissolution; a small percentage of DMSO (e.g., <5%) can be used if necessary, but must be precisely matched in the protein solution.[16]
-
Thoroughly degas both protein and small molecule solutions before loading into the calorimeter to prevent air bubbles.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Pipette the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, which is typically discarded during data analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the thermal signal to return to baseline.
-
Perform a control experiment by titrating the small molecule solution into the buffer-filled sample cell to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the small molecule to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS (where K A = 1/K D ).
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.[6][17]
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein kinase solution over the activated surface to covalently immobilize it via primary amine groups. The protein should be in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Assay:
-
Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). It is crucial to include a blank (buffer only) for double referencing.
-
Inject the different concentrations of the small molecule over the immobilized protein kinase surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection, followed by a dissociation phase where only running buffer flows over the surface.
-
After each cycle, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove the bound analyte, if necessary.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the buffer blank injection from the active flow cell data.
-
Plot the response units (RU) over time to generate sensorgrams for each concentration.
-
Globally fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ) and dissociation rate constant (k d ).
-
Calculate the equilibrium dissociation constant (K D ) from the ratio of the rate constants (K D = k d /k a ).
-
Microscale Thermophoresis (MST)
MST is a solution-based method that measures binding affinity by detecting changes in molecular motion in a temperature gradient.[18]
Methodology:
-
Sample Preparation and Labeling:
-
Label the protein kinase with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation dye for His-tagged proteins) according to the manufacturer's protocol. The labeling efficiency should be optimized to ensure a good signal-to-noise ratio.
-
Keep the concentration of the fluorescently labeled protein constant for all measurements (typically in the low nM range).
-
Prepare a serial dilution of this compound in the assay buffer (e.g., PBS with 0.05% Tween-20). The highest concentration should be at least two orders of magnitude above the expected K D .
-
-
MST Experiment:
-
Mix the constant concentration of labeled protein with each concentration of the small molecule dilution series.
-
Allow the samples to incubate for a sufficient time to reach binding equilibrium.
-
Load the samples into hydrophilic or hydrophobic capillaries, depending on the nature of the protein.
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence in the heated spot over time.
-
-
Data Analysis:
-
Analyze the MST time traces to determine the change in the normalized fluorescence (ΔF norm ) as a function of the small molecule concentration.
-
Plot the ΔF norm against the logarithm of the titrant (small molecule) concentration.
-
Fit the resulting dose-response curve to the K D model to determine the dissociation constant.
-
Biolayer Interferometry (BLI)
BLI is a fluidics-free, dip-and-read system that measures biomolecular interactions in real-time.[19]
Methodology:
-
Biosensor Preparation and Ligand Immobilization:
-
Select an appropriate biosensor (e.g., Streptavidin (SA) biosensors for biotinylated proteins).
-
If the protein is not already biotinylated, perform an in-vitro biotinylation reaction.
-
Hydrate the biosensors in the assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).
-
Immobilize the biotinylated protein kinase onto the SA biosensors by dipping them into a solution of the protein until a stable loading level is achieved.
-
-
Analyte Binding Assay:
-
Set up a 96- or 384-well plate with the required solutions. This includes wells for:
-
Baseline equilibration (assay buffer).
-
Association (a serial dilution of this compound in assay buffer).
-
Dissociation (assay buffer).
-
-
The instrument dips the protein-loaded biosensors sequentially into these wells.
-
The steps typically are: 1) establish a baseline in buffer, 2) associate with the small molecule at various concentrations, and 3) dissociate in buffer.
-
-
Data Analysis:
-
The instrument software automatically subtracts the signal from a reference sensor (loaded with protein but dipped into buffer instead of the analyte) to correct for signal drift.
-
Plot the wavelength shift (nm) over time to generate sensorgrams for each concentration.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine k a and k d .
-
Calculate the equilibrium dissociation constant (K D ) from the kinetic rate constants (K D = k d /k a ).
-
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and hypothetical signaling pathways involved in the study of this compound.
Experimental Workflow for Target Binding Characterization
This diagram illustrates a typical workflow from target identification to detailed biophysical characterization of a small molecule inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 10. researchgate.net [researchgate.net]
- 11. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 12. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. protocols.io [protocols.io]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. gatorbio.com [gatorbio.com]
Safety Operating Guide
Proper Disposal of 6-Fluoro-2(3H)-benzothiazolone: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 6-Fluoro-2(3H)-benzothiazolone must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a halogenated organic compound, this substance requires specialized disposal methods and should never be treated as common laboratory waste. This guide provides a comprehensive, step-by-step plan for its safe and compliant disposal.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile rubber is a suitable option), safety goggles, a fully buttoned lab coat, and closed-toe shoes.[1][2]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1][2]
-
Spill Management: In the event of a spill, immediately contain the area. Use an inert absorbent material to clean up the spill.[3][4] The contaminated absorbent material and any other items must be collected in a sealed, properly labeled container for disposal as hazardous waste.[3][4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[5][6] Drain disposal and evaporation are not suitable methods for halogenated organic compounds.[1][2][7]
-
Waste Identification and Segregation:
-
Classify this compound as a halogenated organic waste .[1][5]
-
This waste stream must be kept separate from all other waste types, including non-halogenated organic waste, inorganic waste, and solid waste.[3][5][8] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
-
Waste Collection and Containerization:
-
Obtain a designated waste container for halogenated organic compounds from your institution's Environmental Health and Safety (EHS) department. These containers are often specifically colored or labeled for this waste stream (e.g., green-labeled carboys).[5][9]
-
Ensure the container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid.[7][8] The original container of the chemical can be a good option if it is empty.[7]
-
Carefully transfer the waste this compound and any single-use contaminated items (e.g., weigh boats, pipette tips, gloves) into the designated container.
-
-
Labeling of Hazardous Waste:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy, often not exceeding one year for partially filled containers), arrange for its disposal.[8]
-
Contact your institution's EHS department to schedule a pickup.[7][11] Do not transport hazardous waste outside of your laboratory.[7]
-
Provide the EHS department with all necessary information regarding the waste, including the completed hazardous waste label.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [11] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [11] |
| Container Headspace | Leave at least one inch of headspace to allow for expansion. | [8] |
| Storage Time Limit (Partial) | Up to one year in a designated SAA. | [8] |
| Full Container Removal | Within three days of the container becoming full. | [8] |
Note: While this compound is not explicitly listed as an acutely toxic "P-list" waste, it is best practice to handle it with a high degree of caution and minimize accumulation.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Safety and disposal hierarchy overview.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling 6-Fluoro-2(3H)-benzothiazolone
Disclaimer: This document provides essential safety and logistical information for handling 6-Fluoro-2(3H)-benzothiazolone, compiled from safety data sheets of structurally similar compounds. It is imperative for researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to conduct a thorough, site-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound and its derivatives, which can be hazardous upon contact, inhalation, or ingestion. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashes or dust generation. | Protects against eye irritation and serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are essential.[3] For larger quantities or potential for significant spills, chemical-resistant clothing and boots are necessary. | Prevents skin contact, which can be toxic. Gloves should be inspected before each use and changed frequently, especially after direct contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][3] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.[1] | Avoids inhalation, which can be harmful.[2] |
Operational Plan: Safe Handling and Use
Adherence to the following procedural steps is critical for minimizing exposure risks and ensuring a safe laboratory environment.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all equipment and reagents needed for the experiment.
-
-
Handling:
-
Conduct all weighing and manipulations of the solid compound within the chemical fume hood to control dust and vapors.[1][3]
-
Avoid all personal contact with the substance, including inhalation.[4]
-
When not in use, keep containers of this compound tightly closed in a dry, cool, and well-ventilated place.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2][4]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused compounds, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[3]
-
One approved method of disposal is to dissolve or mix the compound with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not empty into drains or dispose of with regular trash.[3]
-
Experimental Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
